3-(Chloromethyl)-2,4,6-trimethylbenzoic acid
Description
Properties
IUPAC Name |
3-(chloromethyl)-2,4,6-trimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-6-4-7(2)10(11(13)14)8(3)9(6)5-12/h4H,5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXGMDXQWGQHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCl)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506417 | |
| Record name | 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52411-49-1 | |
| Record name | 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Chemical Synthesis
An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid
This compound is a key aromatic organic compound characterized by the molecular formula C₁₁H₁₃ClO₂. This molecule, appearing as a white to off-white solid with a melting point around 200-206°C, serves as a crucial intermediate in various fields of chemical synthesis.[1][2] Its structural features—a carboxylic acid group and a reactive chloromethyl substituent on a sterically hindered trimethyl-substituted benzene ring—make it a valuable precursor for the synthesis of more complex molecules. Its applications are diverse, ranging from the development of agricultural chemicals and polymer additives to, most notably, serving as a foundational scaffold in the synthesis of pharmaceutical compounds like kinase inhibitors.[1]
This guide provides a detailed exploration of the synthetic routes to this compound, focusing on the underlying chemical principles, experimental protocols, and the rationale behind methodological choices, tailored for researchers and professionals in chemical and drug development.
Synthetic Strategy: Navigating the Challenges of Aromatic Substitution
The synthesis of this compound primarily originates from 2,4,6-trimethylbenzoic acid (also known as mesitoic acid). The core transformation is the introduction of a chloromethyl group onto the aromatic ring, a process known as chloromethylation. However, the direct chloromethylation of 2,4,6-trimethylbenzoic acid presents a significant chemical challenge. The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution, the fundamental mechanism of chloromethylation.[1][3] This deactivating effect can lead to poor yields and harsh reaction conditions.[1][3]
Consequently, two primary strategies are considered:
-
Direct Chloromethylation: A single-step approach involving the direct introduction of the chloromethyl group onto the 2,4,6-trimethylbenzoic acid ring.
-
Two-Step Synthesis via a Hydroxymethyl Intermediate: A more controlled, indirect route that first introduces a hydroxymethyl group, which is subsequently converted to the desired chloromethyl group.
This guide will delve into both methodologies, with a particular emphasis on the more robust two-step process that often provides a more reliable and higher-yielding pathway.
Methodology 1: Direct Chloromethylation of 2,4,6-Trimethylbenzoic Acid
The direct approach utilizes the principles of the Blanc chloromethylation reaction.[1] This method involves treating the aromatic substrate with a source of formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride.[1]
Reaction Mechanism and Rationale
The reaction proceeds via electrophilic aromatic substitution. The Lewis acid catalyst activates formaldehyde to generate a highly electrophilic species, the chloromethyl cation (ClCH₂⁺) or a related complex. This electrophile is then attacked by the electron-rich aromatic ring of 2,4,6-trimethylbenzoic acid. Despite the deactivating effect of the carboxyl group, the three methyl groups are activating and ortho-, para-directing, guiding the substitution to the available position 3.
Caption: Direct Chloromethylation Workflow.
Challenges and Limitations
The primary drawback of this method is the reduced reactivity of the aromatic ring due to the electron-withdrawing nature of the carboxylic acid group.[1] This often necessitates forcing conditions (higher temperatures, longer reaction times) which can lead to side reactions and lower overall yields.[1][3] Furthermore, the handling of chloromethylating agents like chloromethyl methyl ether requires stringent safety protocols due to their carcinogenic properties.[3]
Methodology 2: A Two-Step Synthesis via 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic Acid
A more reliable and often higher-yielding approach involves a two-step sequence: the formation of a hydroxymethyl intermediate, followed by its conversion to the chloromethyl derivative. Interestingly, attempts at direct chloromethylation can inadvertently lead to the hydroxymethyl product due to hydrolysis of the chloromethyl group during the aqueous basic work-up.[2] This observation paves the way for a deliberate and controlled two-step synthesis.
Step 1: Synthesis of 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic Acid
This step involves the hydroxymethylation of 2,4,6-trimethylbenzoic acid. The reaction conditions are similar to those for chloromethylation, but the work-up procedure is designed to isolate the alcohol intermediate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4,6-trimethylbenzoic acid (mesitoic acid) with a suitable solvent.
-
Reagent Addition: Add the chloromethylating reagents, such as paraformaldehyde and concentrated hydrochloric acid, along with a Lewis acid catalyst like zinc chloride.
-
Heating: Heat the reaction mixture, typically in the range of 80-85°C, for several hours (e.g., 6 hours).[2]
-
Work-up and Isolation: After cooling, the reaction mixture is diluted with water. The crude product is then treated with an aqueous base, such as 1M sodium bicarbonate, to dissolve the carboxylic acid and hydrolyze any remaining chloromethyl groups.[2]
-
Purification: The resulting solution is filtered and then acidified with hydrochloric acid to precipitate the 3-(hydroxymethyl)-2,4,6-trimethylbenzoic acid. The solid product can be further purified by recrystallization from a suitable solvent system like ethanol/cyclohexane.[2]
Step 2: Conversion to this compound
The conversion of the hydroxymethyl intermediate to the final chloromethyl product is a straightforward nucleophilic substitution reaction.
Experimental Protocol:
-
Reaction: The 3-(hydroxymethyl)-2,4,6-trimethylbenzoic acid is treated with concentrated hydrochloric acid.[2]
-
Reaction Conditions: The reaction is typically carried out with stirring at room temperature or with gentle heating until the conversion is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Isolation: The product, this compound, precipitates from the reaction mixture and can be collected by filtration, washed with water, and dried. The melting point of the product should be in the range of 200-201°C.[2]
Caption: Two-Step Synthesis Workflow.
Data Summary and Comparison
The following table summarizes the key aspects of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Synthesis Step |
| 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic Acid | C₁₁H₁₄O₃ | 194.23 | 207-208 | Hydroxymethylation of mesitoic acid |
| This compound | C₁₁H₁₃ClO₂ | 212.67 | 200-201 | Chlorination of the hydroxymethyl intermediate |
Data sourced from Stewart, F. H. C. (1980).[2]
Applications in Drug Discovery and Development
The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. The chloromethyl group is a versatile functional handle that can readily undergo nucleophilic substitution reactions. This allows for the attachment of various other molecular fragments, enabling the construction of diverse chemical libraries for drug screening.
Its utility is particularly noted in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[1] The rigid, substituted aromatic core can serve as a key binding element within the active site of a target protein, while the functionality derived from the chloromethyl group can be used to introduce side chains that enhance potency, selectivity, or pharmacokinetic properties.
Safety and Handling
As with any chemical synthesis, appropriate safety precautions are paramount.
-
Chloromethylating Agents: Reagents like chloromethyl methyl ether are known carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Acids and Catalysts: Concentrated acids (HCl) and Lewis acids (ZnCl₂) are corrosive and require careful handling.
-
General Precautions: Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, should be followed at all times.
Conclusion
The synthesis of this compound is a critical process for obtaining a versatile intermediate for pharmaceutical and chemical industries. While direct chloromethylation of 2,4,6-trimethylbenzoic acid is mechanistically straightforward, it is often hampered by the deactivating nature of the carboxylic acid group. A more robust and reliable strategy involves a two-step pathway: the initial synthesis of 3-(hydroxymethyl)-2,4,6-trimethylbenzoic acid, followed by its efficient conversion to the desired chloromethyl product. This latter approach offers better control and potentially higher yields, making it the preferred method for many applications. The continued importance of this compound as a building block in drug discovery underscores the need for well-understood and optimized synthetic protocols.
References
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-
Stewart, F. H. C. (1980). 3-CHLOROMETHYL-2,4,6-TRIMETHYLBENZOIC ACID. Organic Preparations and Procedures International, 12(1-2), 116-118. [Link]
- Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- Google Patents. CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.
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Al-Azemi, T. F., & Al-Gharabally, A. A. (2018). The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. International Journal of Polymer Science, 2018, 1-8. [Link]
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Chaudhuri, P., & Kumar, A. (2020). Hydrogels for Hydrophobic Drug Delivery. Classification, Synthesis and Applications. Gels, 6(4), 45. [Link]
- Google Patents. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
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Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(11), 3292. [Link]
- Google Patents.
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PubMed. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. [Link]
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3-(chloromethyl)-2,4,6-trimethylbenzoic acid chemical properties
An In-depth Technical Guide to 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all claims in verifiable scientific literature.
Introduction and Molecular Overview
This compound (CAS No. 52411-49-1) is a substituted aromatic carboxylic acid.[1] Its structure is characterized by a benzene ring heavily substituted with three methyl groups and a carboxylic acid group, creating significant steric hindrance around the acid functionality. The presence of a reactive chloromethyl group at the 3-position makes it a valuable building block for introducing the 2,4,6-trimethylbenzyl moiety into more complex molecular architectures.[2]
The unique arrangement of a sterically hindered acid and a reactive benzylic chloride on the same scaffold presents distinct opportunities and challenges in synthetic design, making a thorough understanding of its properties essential for its effective application.
Caption: Molecular structure and key functional groups.
Physicochemical and Spectroscopic Properties
The compound typically presents as a white to off-white solid.[3] Its key properties are summarized below, providing a foundational dataset for experimental design, including reaction setup and purification strategies.
Table 1: Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 52411-49-1 | [1] |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1][3] |
| Molecular Weight | 212.67 g/mol | [1][3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 200-201 °C; ~206 °C | [2][3] |
| Boiling Point | ~365.1 °C | [3] |
| pKa | ~3.74 | [3] |
| Solubility | Slightly soluble in DMSO and methanol | [3] |
| SMILES | CC1=CC(C)=C(C(=O)O)C(C)=C1CCl | [1] |
| InChI Key | HCXGMDXQWGQHGE-UHFFFAOYSA-N |
Spectroscopic Profile
Spectroscopic data are critical for the unambiguous identification and quality control of this compound.
-
Nuclear Magnetic Resonance (NMR): As reported by F. H. C. Stewart, the 60 MHz NMR spectrum in DMSO-d₆ shows characteristic signals.[2] The benzylic protons of the chloromethyl group (-CH₂Cl) appear as a singlet at δ 4.78 ppm.[2] This is a diagnostically significant downfield shift of 0.3 ppm compared to the corresponding hydroxymethyl derivative (δ 4.47 ppm), confirming the successful conversion of the alcohol to the chloride.[2] The three distinct methyl groups appear as singlets at δ 2.23, 2.33, and 2.37 ppm, and the lone aromatic proton is observed as a singlet at δ 6.97 ppm.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum (KBr pellet) displays a strong absorption band at 1695 cm⁻¹, characteristic of the carbonyl (C=O) stretch of the carboxylic acid.[2] Notably, the broad hydroxyl (-OH) band seen in the precursor alcohol at 3410 cm⁻¹ is absent, further confirming the identity of the chloromethyl product.[2]
Synthesis and Mechanistic Considerations
The synthesis of this compound requires careful control of reaction conditions to avoid unintended side reactions, a testament to its dual reactivity. The primary routes start from 2,4,6-trimethylbenzoic acid (mesitoic acid).
Method 1: Direct Chloromethylation of Mesitoic Acid
This approach involves the direct introduction of the -CH₂Cl group onto the mesitoic acid ring using standard chloromethylating agents (e.g., chloromethyl methyl ether) with a Lewis acid catalyst.[3]
Causality Behind Experimental Choices: While seemingly direct, this method is fraught with a critical pitfall. The product, this compound, is highly susceptible to hydrolysis. Attempted preparations using this method have shown that a standard mildly basic aqueous work-up to remove acidic reagents will rapidly hydrolyze the reactive chloromethyl group, leading to the formation of 3-(hydroxymethyl)-2,4,6-trimethylbenzoic acid as the primary isolated product.[2] This occurs because the benzylic chloride is activated towards nucleophilic attack, and water or hydroxide ions present during work-up readily displace the chloride.
Method 2: Two-Step Synthesis via Hydroxymethyl Intermediate
A more reliable and higher-yielding synthesis involves a two-step process that leverages the hydrolysis issue noted above.
-
Step 1: Synthesis of 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic Acid: Mesitoic acid is intentionally subjected to chloromethylation conditions, and the reaction is worked up with a basic aqueous wash (e.g., 1M sodium bicarbonate) to purposefully induce hydrolysis.[2] This conveniently yields the hydroxymethyl derivative.[2]
-
Step 2: Conversion to the Chloromethyl Compound: The purified 3-(hydroxymethyl)-2,4,6-trimethylbenzoic acid is then treated with concentrated hydrochloric acid.[2] This reaction proceeds as a nucleophilic substitution where the hydroxyl group is protonated to form a good leaving group (water), which is subsequently displaced by the chloride ion to furnish the final product with high purity.[2]
This two-step protocol is a self-validating system; the successful isolation of the intermediate alcohol and its subsequent conversion, monitored by the disappearance of the -OH stretch in IR and the characteristic downfield shift in NMR, ensures the integrity of the final product.[2]
Caption: Synthetic pathways to the target compound.
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from its two orthogonal reactive sites.
-
The Chloromethyl Group: This is a classic electrophilic site. The benzylic chlorine is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution reactions .[3] This allows for the covalent attachment of a wide range of nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward method for installing the bulky 2,4,6-trimethylbenzyl group.[2][3] This reactivity is fundamental to its use as a chemical intermediate.[3]
-
The Carboxylic Acid Group: This group undergoes typical reactions such as esterification with alcohols under acidic conditions.[3] However, a key consideration for any reaction at this site is the profound steric hindrance imposed by the two ortho-methyl groups. These groups "flank" the carboxylic acid, sterically shielding the carbonyl carbon from nucleophilic attack. This can significantly slow down reaction kinetics compared to less substituted benzoic acids and may necessitate more forcing reaction conditions or specialized coupling agents. This steric effect is so pronounced that the corresponding methyl ester, methyl 2,4,6-trimethylbenzoate, undergoes an unusual base-catalyzed hydrolysis mechanism (BAl2) where the nucleophile attacks the methyl group of the ester rather than the carbonyl carbon.[4]
Caption: Primary reactive sites and associated reactions.
Applications in Research and Drug Development
The unique bifunctionality of this compound makes it a valuable tool in several scientific domains.
-
Chemical Intermediate: Its primary role is as an intermediate in the synthesis of more complex molecules.[3] It can act as a linker or introduce a sterically demanding, rigid aromatic unit into a target structure.
-
Solid-Phase Synthesis: It has been used to attach the 2,4,6-trimethylbenzyl photolabile protecting group to chloromethylated polystyrene supports, highlighting its utility in peptide and combinatorial chemistry.[2]
-
Material Science: The compound is noted for its potential use in formulating polymer additives or as a component in photocurable compositions for protective layers.[3][]
-
Agrochemicals: Due to its potential biological activity, it is explored as a scaffold in the development of novel herbicides or fungicides.[3]
-
Drug Discovery: While direct applications are not widely documented, its structure is relevant to medicinal chemistry. The trimethylated phenyl ring can serve as a rigid scaffold to orient other functional groups. The ability to link nucleophiles via the chloromethyl group while retaining a carboxylic acid for further modification or for its physicochemical properties (e.g., solubility, pKa) makes it an intriguing building block for creating small molecule libraries for drug screening.[6]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a highly functionalized aromatic compound whose value lies in the interplay between its sterically hindered carboxylic acid and its reactive chloromethyl group. A nuanced understanding of its synthesis, particularly the propensity for hydrolysis, is crucial for its successful preparation. Its utility as a building block in materials science, agrochemicals, and as a versatile intermediate for organic synthesis is well-established. For researchers in drug development, it offers a unique scaffold for constructing complex molecules with precise three-dimensional arrangements, making it a valuable, albeit challenging, tool in the synthetic chemist's arsenal.
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3-CHLOROMETHYL-2,4,6-TRIMETHYLBENZOIC ACID. [Link]
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Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. [Link]
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Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed. [Link]
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CAS number for 3-(chloromethyl)-2,4,6-trimethylbenzoic acid
An In-depth Technical Guide to 3-(chloromethyl)-2,4,6-trimethylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 52411-49-1), a key aromatic compound utilized in advanced organic synthesis.[1] We will explore its fundamental physicochemical properties, delve into detailed synthesis and purification protocols, analyze its chemical reactivity, and discuss its applications as a versatile chemical intermediate, particularly for professionals in research and drug development. This document is structured to provide not only procedural steps but also the underlying scientific principles that govern its synthesis and handling, ensuring both technical accuracy and practical utility.
Introduction and Strategic Importance
This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of more complex organic molecules.[1] Its structure, featuring both a reactive chloromethyl group and a carboxylic acid moiety on a sterically hindered trimethylbenzene ring, makes it a unique intermediate for creating novel compounds. The strategic placement of these functional groups allows for sequential and site-selective reactions, a highly desirable characteristic in multi-step synthesis pathways common in pharmaceutical and materials science research.[1] Its potential applications span from the development of agricultural chemicals to the formulation of polymer additives.[1]
Physicochemical Properties and Characterization
The compound typically presents as a white to off-white crystalline solid.[1] A thorough understanding of its properties is critical for its effective use in experimental design, from selecting appropriate solvents to establishing reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 52411-49-1 | [1][][3][4][5] |
| IUPAC Name | This compound | [1][] |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1][][4] |
| Molecular Weight | 212.67 g/mol | [1][][4] |
| Melting Point | ~200-206 °C | [1][6] |
| Boiling Point | ~365.1 °C | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Slightly soluble in dimethyl sulfoxide (DMSO) and methanol | [1] |
| pKa | ~3.74 | [1] |
Structural Identifiers:
Synthesis and Purification Strategies
The synthesis of this compound is most commonly achieved through the chloromethylation of its precursor, 2,4,6-trimethylbenzoic acid (mesitoic acid).[1] An alternative pathway involves the conversion from its hydroxymethyl analog.[6]
Primary Synthesis Route: Direct Chloromethylation
This method employs a Friedel-Crafts-type reaction, where 2,4,6-trimethylbenzoic acid is treated with a chloromethylating agent in the presence of a Lewis acid catalyst.[1]
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: A Lewis acid (e.g., AlCl₃, ZnCl₂) is essential to generate the electrophilic species from the chloromethylating agent (e.g., chloromethyl methyl ether), which then attacks the electron-rich aromatic ring.
-
Temperature Control: Maintaining an optimal temperature is critical. Temperatures above 60°C can promote undesirable side reactions, such as cross-linking and gelation, which significantly compromise product yield and purity.[1]
Caption: Diagram 1: Synthesis Workflow.
Alternative Synthesis: From Hydroxymethyl Derivative
An effective method for producing the title compound with high purity involves the treatment of 3-hydroxymethyl-2,4,6-trimethylbenzoic acid with concentrated hydrochloric acid.[6] This reaction proceeds via a nucleophilic substitution where the hydroxyl group is protonated, forms a good leaving group (water), and is subsequently displaced by a chloride ion. This route can be advantageous as it avoids the potentially harsh conditions of direct chloromethylation and can yield a cleaner product.[6]
Experimental Protocol: Conversion of Hydroxymethyl to Chloromethyl Derivative
This protocol is adapted from established laboratory procedures.[6]
-
Preparation: Suspend 3-hydroxymethyl-2,4,6-trimethylbenzoic acid in a suitable volume of concentrated hydrochloric acid within a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Upon completion, collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water to remove any residual acid.
-
Drying: Dry the product under vacuum to yield this compound. The conversion is typically high-yielding and clean.[6]
Purification Methodologies
The purity of the final compound is paramount for its subsequent use.
-
Recrystallization: This is the primary method for industrial-scale purification. Water-based recrystallization can achieve purities of 92-95% with high recovery yields (85-90%).[1] The choice of solvent is critical and depends on the solubility profiles of the product and impurities.
-
Column Chromatography: For laboratory-scale preparations requiring maximum purity, column chromatography using silica gel is the method of choice.[1] This technique can achieve purities of 98-99.5%, although with lower recovery yields (75-85%) compared to recrystallization.[1]
Chemical Reactivity and Applications
The utility of this compound stems from its two primary reactive sites:
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification with alcohols under acidic conditions or conversion to an acid chloride.[1]
-
Chloromethyl Group: This benzylic chloride is highly susceptible to nucleophilic substitution.[1] Nucleophiles like amines, thiols, or alkoxides can readily displace the chlorine atom, making it an excellent handle for attaching the 2,4,6-trimethylbenzyl moiety to other molecules.[1][6]
Key Application Areas:
-
Chemical Intermediate: It is a foundational intermediate for synthesizing more complex molecules in multi-step organic synthesis.[1]
-
Drug Development: Benzoic acid derivatives are common motifs in medicinal chemistry. This compound can serve as a starting point for developing novel therapeutic agents. For instance, substituted benzoic acids have been explored as inhibitors for enzymes like malate dehydrogenase, which is relevant in cancer metabolism.[7]
-
Material Science: It can be incorporated into polymers or used to create specialized additives and plasticizers.[1]
Quality Assessment and Analytical Protocols
To ensure product integrity, a comprehensive quality assessment is necessary.
-
Identity Confirmation: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used for definitive structural confirmation. The spectrum for this compound shows characteristic chemical shifts for the aromatic proton, the benzylic protons of the chloromethyl group, and the three distinct methyl groups.[1][6]
-
Purity Determination: High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the purity of the final product and identifying any potential impurities.
Safety, Handling, and Storage
Based on available safety data, this compound is classified as a skin and eye irritant.[8] Adherence to proper safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat when handling the compound.[8]
-
Handling: Avoid generating dust.[8] Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[8]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
References
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CAS 52411-49-1 this compound. Alichem. [Link]
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3-CHLOROMETHYL-2,4,6-TRIMETHYLBENZOIC ACID. OPPI BRIEFS. [Link]
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SAFETY DATA SHEET - m-Chlorobenzoic acid. NIST. [Link]
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SAFETY DATA SHEET - 2,4,6-Trimethylbenzoic acid. Thermo Fisher Scientific. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
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This compound, TRC 50 mg | Buy Online - Fisher Scientific. Fisher Scientific. [Link]
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Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed. PubMed. [Link]
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-(chloromethyl)-2,4,6-trimethylbenzoic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide addresses the current understanding and delineates a strategic research framework for elucidating the mechanism of action of the compound 3-(chloromethyl)-2,4,6-trimethylbenzoic acid. As a Senior Application Scientist, it is imperative to acknowledge from the outset that, despite its availability as a chemical reagent, in-depth public-domain literature specifically detailing the biological mechanism of action of this molecule is sparse. This document, therefore, serves a dual purpose: to consolidate the known chemical and physical properties of this compound and, more critically, to provide a comprehensive, technically-grounded roadmap for researchers to systematically investigate its potential pharmacological activities.
Profiling the Molecule: What is Known
This compound is a synthetic organic compound, an aromatic carboxylic acid derivative with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol .[1][] It is described as a white to off-white solid.[1] The structure, characterized by a benzoic acid core with three methyl groups and a reactive chloromethyl substituent, suggests several avenues for chemical reactivity and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1][] |
| Molecular Weight | 212.67 g/mol | [1][] |
| Appearance | White to off-white solid | [1] |
| Melting Point | ~206 °C | [1] |
| Boiling Point | ~365.1 °C | [1] |
| pKa | ~3.74 | [1] |
| Solubility | Slightly soluble in DMSO and methanol | [1] |
The synthesis of this compound can be achieved through methods such as the chloromethylation of 2,4,6-trimethylbenzoic acid.[1] Its primary documented applications are as a chemical intermediate in the synthesis of more complex organic compounds and in material science.[1]
The Reactive Moiety: The Chloromethyl Group as a Point of Interest
The presence of a chloromethyl group (-CH₂Cl) on the aromatic ring is a key structural feature that warrants significant attention. This group is a known electrophile and can readily participate in nucleophilic substitution reactions.[1] In a biological context, this suggests that this compound could act as an alkylating agent, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins or with nucleic acids. This covalent modification of biological macromolecules is a common mechanism of action for many therapeutic agents and toxins.
Hypothesis-Driven Exploration of Potential Mechanisms
Given the structural alerts, we can formulate several hypotheses for the potential mechanism of action of this compound. These hypotheses can serve as the foundation for a structured experimental investigation.
-
Hypothesis 1: Covalent Inhibition of Enzymes or Receptors. The electrophilic chloromethyl group may covalently bind to and inactivate specific enzymes or receptors, leading to a downstream biological effect.
-
Hypothesis 2: Disruption of Protein-Protein Interactions. Alkylation of key residues at the interface of protein complexes could disrupt their formation or stability.
-
Hypothesis 3: DNA Alkylation and Genotoxicity. The compound could potentially interact with DNA, leading to alkylation of nucleotide bases, which could induce cytotoxicity or mutagenicity.
-
Hypothesis 4: Non-covalent Interactions. While the chloromethyl group suggests covalent bonding, the overall molecule could also engage in non-covalent interactions (e.g., hydrophobic, van der Waals, hydrogen bonding) with a biological target, similar to other benzoic acid derivatives that exhibit a range of biological activities.[3][4]
A Roadmap for Mechanistic Elucidation: Experimental Protocols
To systematically investigate these hypotheses, a multi-pronged experimental approach is essential. The following sections outline key experimental workflows.
Initial Phenotypic Screening and Target Identification
The first step is to determine if this compound elicits any observable biological response in a cellular context.
Experimental Protocol: Cell Viability and Proliferation Assays
-
Cell Line Selection: Choose a panel of relevant human cell lines (e.g., cancer cell lines from different tissues, normal cell lines).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
Cell Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the compound for various time points (e.g., 24, 48, 72 hours).
-
Viability/Proliferation Assessment: Utilize colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo) assays to quantify cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) to determine the compound's potency.
dot
Caption: Workflow for phenotypic screening and target identification.
Target Validation and Mechanistic Studies
Once a biological effect is confirmed, the next phase is to identify the molecular target(s) and validate the interaction.
Experimental Protocol: Affinity Chromatography for Target Identification
-
Ligand Immobilization: Synthesize a derivative of this compound with a linker suitable for immobilization on a solid support (e.g., agarose beads).
-
Cell Lysate Preparation: Prepare a protein lysate from the responsive cell line.
-
Affinity Chromatography: Incubate the cell lysate with the immobilized compound. Wash away non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Experimental Protocol: In Vitro Binding Assays
To confirm the direct interaction between the compound and a putative target protein identified from affinity chromatography, various biophysical techniques can be employed.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).
-
Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over the surface to measure association and dissociation rates.
-
Thermal Shift Assay (TSA): Measures the change in the melting temperature of a protein upon ligand binding.
Elucidating the Signaling Pathway
Identifying the molecular target is a crucial step, but understanding its impact on cellular signaling pathways is equally important.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with antibodies specific for key signaling proteins (e.g., phosphorylated and total forms of kinases in relevant pathways).
dot
Caption: Hypothetical signaling pathway analysis workflow.
Concluding Remarks and Future Directions
The journey to elucidate the mechanism of action of this compound is an endeavor that begins with fundamental chemical principles and extends to complex biological systems. The reactive nature of its chloromethyl group strongly suggests a potential for covalent interactions with biological macromolecules, a hypothesis that can be rigorously tested through the experimental frameworks outlined in this guide.
For researchers and drug development professionals, this compound represents an opportunity for discovery. By systematically applying the principles of chemical biology and molecular pharmacology, the scientific community can unravel the biological activity of this and other under-characterized molecules, potentially leading to the identification of novel therapeutic agents or valuable research tools. The path forward requires a hypothesis-driven, multi-disciplinary approach to transform this chemical entity from a catalog item to a well-understood bioactive molecule.
References
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Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC. (n.d.). Retrieved from [Link]
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Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies - MDPI. (n.d.). Retrieved from [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). Retrieved from [Link]
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A Technical Guide to the Spectral Analysis of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid
This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-(chloromethyl)-2,4,6-trimethylbenzoic acid, a key intermediate in various chemical syntheses.[1] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction: Unveiling the Molecular Architecture
This compound, with the molecular formula C₁₁H₁₃ClO₂ and a molar mass of 212.67 g/mol , is a substituted aromatic carboxylic acid.[1][2] Its utility as a chemical intermediate necessitates a thorough understanding of its structure and purity, which can be unequivocally determined through a combination of spectroscopic techniques. This guide delves into the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound, providing a robust framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the benzene ring and the presence of the various functional groups.
Experimental Protocol: NMR Data Acquisition
A self-validating system for NMR data acquisition involves careful sample preparation and instrument calibration.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and the downfield shift of the acidic proton, minimizing interference from residual water peaks.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Parameters: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A 90-degree pulse angle with proton decoupling is used. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons to be observed effectively.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12-13 | Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~7.0 | Singlet | 1H | Aromatic proton (H-5) |
| ~4.7 | Singlet | 2H | Chloromethyl protons (-CH₂Cl) |
| ~2.4 | Singlet | 3H | Methyl protons (C2-CH₃) |
| ~2.3 | Singlet | 3H | Methyl protons (C6-CH₃) |
| ~2.2 | Singlet | 3H | Methyl protons (C4-CH₃) |
Causality Behind Assignments:
-
The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding, resulting in a characteristic downfield shift.[4][5][6] Its signal often appears as a broad singlet.[4][5][6]
-
The lone aromatic proton (H-5) is a singlet as it has no adjacent protons to couple with.
-
The chloromethyl protons are deshielded by the adjacent chlorine atom, shifting their signal downfield.
-
The three methyl groups are in different chemical environments due to their positions relative to the carboxylic acid and chloromethyl groups, leading to slightly different chemical shifts.
Caption: Predicted ¹H NMR assignments for this compound.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carboxylic acid carbon (-COOH) |
| ~140 | Aromatic carbon (C-2) |
| ~138 | Aromatic carbon (C-6) |
| ~137 | Aromatic carbon (C-4) |
| ~135 | Aromatic carbon (C-3) |
| ~132 | Aromatic carbon (C-1) |
| ~130 | Aromatic carbon (C-5) |
| ~45 | Chloromethyl carbon (-CH₂Cl) |
| ~22 | Methyl carbon (C4-CH₃) |
| ~20 | Methyl carbon (C2-CH₃) |
| ~18 | Methyl carbon (C6-CH₃) |
Expertise in Interpretation:
-
The carboxyl carbon appears at a significantly downfield chemical shift (~170 ppm).[4][6]
-
The quaternary aromatic carbons (C-1, C-2, C-3, C-4, C-6) are distinguished from the protonated aromatic carbon (C-5) by their lower intensity in a standard ¹³C NMR spectrum. Their specific shifts are influenced by the electronic effects of the substituents.
-
The chloromethyl carbon is deshielded by the chlorine atom.
-
The methyl carbons appear in the typical aliphatic region.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
Methodology:
-
Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet or as a mull in Nujol. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Collection: A background spectrum of the KBr pellet or Nujol is recorded first and then automatically subtracted from the sample spectrum.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2500-3300 | O-H stretch (carboxylic acid dimer) | Broad, Strong |
| ~3030 | C-H stretch (aromatic) | Medium |
| 2850-2960 | C-H stretch (aliphatic - CH₃, CH₂) | Medium |
| ~1700 | C=O stretch (carboxylic acid dimer) | Strong |
| 1550-1600 | C=C stretch (aromatic ring) | Medium |
| ~1450 | C-H bend (aliphatic) | Medium |
| ~1200-1300 | C-O stretch (carboxylic acid) | Strong |
| ~920 | O-H bend (out-of-plane, carboxylic acid dimer) | Broad, Medium |
| ~700-800 | C-Cl stretch | Medium |
Trustworthiness of the Data: The presence of a very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer, along with a strong C=O stretch around 1700 cm⁻¹, provides a highly reliable confirmation of the carboxylic acid functionality.[4][6] The aromatic C-H stretch just above 3000 cm⁻¹ is a key indicator of the aromatic ring.[7][8][9]
Caption: Correlation of functional groups with their IR vibrational frequencies.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Experimental Protocol: MS Data Acquisition
Methodology:
-
Ionization Method: Electron Ionization (EI) is a common method for this type of compound, which will produce a molecular ion and a series of fragment ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z values.
Predicted Mass Spectral Data
The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Ion |
| 212/214 | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 195/197 | [M - OH]⁺ |
| 177 | [M - Cl]⁺ |
| 167 | [M - COOH]⁺ |
| 149 | [M - Cl - CO]⁺ |
| 132 | [M - COOH - Cl]⁺ |
| 105 | [C₈H₉]⁺, likely a stable tropylium-like ion |
| 91 | [C₇H₇]⁺, tropylium ion |
Authoritative Grounding in Fragmentation Analysis:
-
The molecular ion peak should exhibit a characteristic 3:1 ratio for the M and M+2 peaks, confirming the presence of one chlorine atom.
-
Aromatic carboxylic acids often show a prominent peak corresponding to the loss of a hydroxyl radical (-OH).[5][10]
-
Loss of the entire carboxyl group (-COOH) is also a common fragmentation pathway.[11][12]
-
The chloromethyl group can lose a chlorine radical.
-
Subsequent fragmentations involve losses of stable neutral molecules like carbon monoxide (CO). The formation of the tropylium ion (m/z 91) is a very common feature in the mass spectra of compounds containing a benzyl unit.
Caption: Predicted major fragmentation pathways for this compound.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive analysis of this compound using NMR, IR, and MS provides a synergistic and self-validating approach to its structural confirmation. Each technique offers a unique piece of the molecular puzzle, and together they provide an unambiguous characterization of the compound. This guide serves as a foundational resource for scientists, enabling them to confidently identify and assess the quality of this important chemical intermediate.
References
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- Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024).
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- NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. (n.d.).
- Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. (n.d.).
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- Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed. (n.d.).
- IR Spectroscopy Tutorial: Aromatics. (n.d.).
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An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Substituted Benzoic Acids
<
Abstract
Substituted chloromethyl benzoic acids are pivotal building blocks in medicinal chemistry and materials science, prized for the dual functionality offered by the carboxylic acid and the reactive chloromethyl group. The reactivity of the chloromethyl moiety is not constant; it is exquisitely modulated by the electronic and steric nature of other substituents on the aromatic ring. This guide provides a comprehensive technical analysis of the factors governing the reactivity of this versatile functional group. We will delve into the underlying mechanistic principles, explore the quantitative correlation between substituent effects and reaction rates using the Hammett equation, and provide field-proven experimental protocols for key synthetic transformations. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of these important intermediates.
Foundational Principles: The Inherent Reactivity of the Benzylic Chloride
The chloromethyl group attached to a benzene ring is a benzylic halide. Its reactivity is significantly greater than a typical primary alkyl halide due to the adjacent aromatic ring. This enhanced reactivity stems from the ability of the benzene ring to stabilize both the transition state and any potential carbocation intermediate through resonance.[1][2]
The primary reactions of the chloromethyl group are nucleophilic substitutions, which can proceed through two distinct mechanisms:
-
SN2 (Substitution Nucleophilic Bimolecular): This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Steric hindrance around the reactive center can significantly slow down or prevent SN2 reactions.[4][5]
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step process. First, the chloride ion departs, forming a resonance-stabilized benzylic carbocation. This is the slow, rate-determining step.[6] Second, the carbocation is rapidly attacked by a nucleophile. The rate depends only on the substrate concentration.
The preferred pathway, SN1 or SN2, is dictated by the reaction conditions: the strength of the nucleophile, the solvent polarity, and the electronic nature of the substituents on the benzoic acid ring.[7] Strong nucleophiles and polar aprotic solvents favor the SN2 pathway, while weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate favor the SN1 pathway.[7]
Modulating Reactivity: The Critical Role of Ring Substituents
The true synthetic utility of chloromethyl benzoic acids lies in the ability to fine-tune the reactivity of the chloromethyl group by altering the substituents on the aromatic ring. These effects can be broadly categorized as electronic and steric.
Electronic Effects: An Inductive and Resonance Tug-of-War
Substituents influence the electron density at the benzylic carbon, altering its electrophilicity.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and the carboxylic acid (-COOH) itself pull electron density away from the benzene ring through inductive and/or resonance effects.[8] This makes the benzylic carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack. Consequently, EWGs generally accelerate SN2 reactions .
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) push electron density into the benzene ring. This reduces the electrophilicity of the benzylic carbon, slowing down SN2 reactions. However, these groups are very effective at stabilizing the positive charge of a benzylic carbocation, and therefore EDGs significantly accelerate SN1 reactions .
The position of the substituent relative to the chloromethyl group is paramount. For instance, the electron-withdrawing effect of the carboxylic acid group in 2-(chloromethyl)benzoic acid deactivates the benzylic carbon towards nucleophilic attack more significantly than in the 4-isomer due to proximity.[8]
Quantifying Electronic Influence: The Hammett Equation
The electronic effect of meta- and para-substituents on the reaction rate can be quantitatively described by the Hammett equation.[9][10]
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted benzoic acid derivative.
-
k₀ is the rate constant for the unsubstituted reference compound.
-
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.[11][12]
-
ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects.[13] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies acceleration by electron-donating groups (positive charge buildup in the transition state).
For nucleophilic substitutions on benzylic chlorides, the ρ value provides insight into the mechanism. A large, positive ρ suggests an SN2-like mechanism, whereas a large, negative ρ points towards an SN1-like mechanism with significant carbocation character in the transition state.
Caption: Logical flow of substituent effects on reaction pathways.
Steric Effects: A Physical Barrier to Reaction
Steric hindrance plays a crucial role, primarily in SN2 reactions which require a specific "backside" attack trajectory for the incoming nucleophile.[4] Bulky substituents, particularly those in the ortho position relative to the chloromethyl group, can physically block this approach.[6][8] For example, the carboxylic acid group in 2-(chloromethyl)benzoic acid not only exerts an electronic effect but also presents a steric barrier, slowing the reaction rate compared to its less hindered 4-isomer.[8]
In SN1 reactions, steric hindrance is less of a factor for the rate-determining step because the nucleophile attacks a planar carbocation intermediate after the leaving group has already departed.[3][14]
Key Synthetic Transformations and Protocols
The chloromethyl group is a versatile handle for a wide range of synthetic modifications.
Nucleophilic Substitution
This is the most common transformation, allowing for the introduction of diverse functionalities.[15]
Table 1: Common Nucleophilic Substitutions on 4-(Chloromethyl)benzoic Acid
| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Benzyl Azide |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Benzyl Nitrile |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Benzyl Alcohol |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | Benzyl Ether |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Benzyl Thioether |
| Amine (R₂NH) | Diethylamine (Et₂NH) | Benzyl Amine |
Field-Proven Protocol: Synthesis of 4-(Aminomethyl)benzoic Acid via Gabriel Synthesis
Causality: This protocol uses potassium phthalimide as a protected source of ammonia. This prevents over-alkylation, a common side reaction when using ammonia directly, ensuring a high yield of the primary amine. DMF is chosen as the solvent for its ability to dissolve the ionic nucleophile and the organic substrate, facilitating the SN2 reaction.
Step 1: Alkylation
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(chloromethyl)benzoic acid (1.71 g, 10 mmol) and potassium phthalimide (2.04 g, 11 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with vigorous stirring. The solid phthalimide-protected product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Deprotection
-
Setup: Suspend the dried intermediate in 60 mL of ethanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine monohydrate (1.0 mL, ~20 mmol).
-
Reaction: Heat the mixture to reflux for 2 hours. A thick white precipitate (phthalhydrazide) will form.
-
Workup: Cool the mixture, add 50 mL of 2M HCl, and filter to remove the phthalhydrazide.
-
Isolation: Evaporate the filtrate to dryness under reduced pressure. The resulting solid is the hydrochloride salt of 4-(aminomethyl)benzoic acid. It can be purified by recrystallization from ethanol/water.
Oxidation to Aldehydes and Carboxylic Acids
The chloromethyl group can be oxidized to the corresponding aldehyde, a valuable synthetic intermediate. Various methods exist, including the use of dimethyl sulfoxide (DMSO) or amine N-oxides. [16]More recently, catalytic aerobic oxidations have been developed. [17] Field-Proven Protocol: Oxidation of 4-(Chloromethyl)benzoic acid to 4-Formylbenzoic acid
Causality: This method utilizes pyridine N-oxide as the oxidant. Silver oxide is added to facilitate the initial heterolysis of the C-Cl bond, which is the rate-limiting step, thereby assisting the nucleophilic attack by the N-oxide under milder conditions than required for DMSO-based oxidations. [16]
-
Setup: In a round-bottom flask protected from light, combine 4-(chloromethyl)benzoic acid (1.71 g, 10 mmol), pyridine N-oxide (1.05 g, 11 mmol), and silver(I) oxide (Ag₂O, 1.27 g, 5.5 mmol).
-
Solvent Addition: Add 25 mL of acetonitrile.
-
Reaction: Stir the mixture vigorously at 50 °C. For the chloride, a slightly elevated temperature is often required compared to the corresponding bromide. [16]4. Monitoring: Follow the reaction's progress by TLC, monitoring the disappearance of the starting material (typically 6-12 hours).
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove silver salts, washing the pad with ethyl acetate.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield 4-formylbenzoic acid.
Conclusion
The reactivity of the chloromethyl group in substituted benzoic acids is a finely tunable parameter governed by a predictable interplay of electronic and steric effects. An understanding of these principles, quantified by tools like the Hammett equation, allows chemists to select the appropriate substrate and reaction conditions to achieve desired synthetic outcomes. The protocols described herein provide a practical foundation for the application of these versatile building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications.
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Hammett equation - Oxford Reference. (n.d.). Oxford Reference. Retrieved January 21, 2026, from [Link]
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Yuliani, S. H., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega. Available at: [Link]
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Wikipedia. (n.d.). Hammett equation. Retrieved January 21, 2026, from [Link]
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Kad, G. L., et al. (n.d.). Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. Bulletin of the Korean Chemical Society. Retrieved January 21, 2026, from [Link]
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chemeurope.com. (n.d.). Hammett equation. Retrieved January 21, 2026, from [Link]
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Wiley Online Library. (n.d.). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. Retrieved January 21, 2026, from [Link]
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Poon, C.-D., & Li, C. (n.d.). Convenient oxidation of benzylic and allylic halides to aldehydes and ketones. National Center for Biotechnology Information. Available at: [Link]
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Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved January 21, 2026, from [Link]
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Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Retrieved January 21, 2026, from [Link]
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Widya Mandala Surabaya Catholic University Repository. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Origin of the SN2 Benzylic Effect: Contributions by π Delocalization and Field/Inductive Effects. Retrieved January 21, 2026, from [Link]
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Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved January 21, 2026, from [Link]
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Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Available at: [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved January 21, 2026, from [Link]
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A Technical Guide to the Solubility of 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid in Organic Solvents: Theoretical Foundations and Practical Methodologies
An In-depth Technical Guide
Executive Summary
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter influencing reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid, a key building block in the synthesis of pharmaceuticals and other high-value organic compounds.[1][2] Moving beyond a simple tabulation of data, this document elucidates the theoretical principles governing its solubility, presents a robust experimental protocol for its determination, and offers a strategic framework for rational solvent selection using predictive models like Hansen Solubility Parameters (HSP). This guide is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.
Introduction and Significance
This compound (CMTMBA) is a substituted aromatic carboxylic acid of significant interest in organic synthesis. Its bifunctional nature, featuring both a reactive chloromethyl group and a carboxylic acid moiety, makes it a versatile intermediate.[1] For instance, it is utilized in the preparation of photocurable compositions for protective layers and as a precursor in the synthesis of more complex molecules.[3][]
Understanding and controlling the solubility of CMTMBA is paramount for:
-
Reaction Optimization: Ensuring reactants are in the same phase for efficient conversion.
-
Purification: Selecting appropriate anti-solvents for crystallization or solvents for chromatography.[1]
-
Formulation: Developing stable and effective delivery systems in pharmaceutical applications.
-
Process Safety and Scalability: Designing safe and efficient large-scale production processes.
This guide provides the foundational knowledge and practical tools required to systematically approach the challenge of solvent selection for CMTMBA.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The key characteristics of CMTMBA are summarized in Table 1, providing the basis for understanding its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1][5] |
| Molecular Weight | 212.67 g/mol | [1][3][5] |
| Appearance | White to Off-White Crystalline Solid | [1][6] |
| Melting Point | Approx. 206 °C | [1][3] |
| Boiling Point (Predicted) | 365.1 ± 30.0 °C | [3] |
| pKa (Predicted) | 3.74 ± 0.37 | [1][3] |
| CAS Number | 52411-49-1 | [1][5] |
| Qualitative Solubility | Slightly soluble in DMSO and Methanol | [1][3][] |
The structure of CMTMBA features a polar carboxylic acid group, capable of acting as a hydrogen bond donor and acceptor, and a moderately polar chloromethyl group. However, the benzene ring and three methyl groups contribute significant non-polar, hydrophobic character.[7] This amphiphilic nature suggests that its solubility will be highly dependent on the specific balance of forces within a given solvent.
Theoretical Framework for Solubility
A predictive understanding of solubility allows for the efficient screening of solvents, minimizing time-consuming trial-and-error experimentation.
The "Like Dissolves Like" Principle Revisited
The adage "like dissolves like" is a useful heuristic, suggesting that substances with similar intermolecular forces are likely to be miscible.[8] For CMTMBA, this means:
-
Polar Solvents (e.g., alcohols, DMSO) will interact favorably with the carboxylic acid group through hydrogen bonding and dipole-dipole interactions.
-
Non-Polar Solvents (e.g., hexane, toluene) will interact primarily with the trimethyl-substituted benzene ring through weaker van der Waals or dispersion forces.
The challenge lies in quantifying this "likeness." Hansen Solubility Parameters provide a powerful and practical framework for this purpose.
Hansen Solubility Parameters (HSP) as a Predictive Tool
HSP theory deconstructs the total cohesive energy of a substance into three components, each corresponding to a specific type of intermolecular force.[9]
-
δD (Dispersion): Energy from atomic dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
These three parameters (in units of MPa⁰.⁵) define a point for each substance in a 3D "Hansen space." The core principle is that substances with closer coordinates in this space are more likely to be mutually soluble.[9] The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
For a given solute, a "solubility sphere" can be defined by a radius (R₀). Solvents whose HSP coordinates fall within this sphere (i.e., Ra < R₀) are predicted to be "good" solvents, while those outside are "bad" solvents.[10][11] This allows for the rapid in-silico screening of dozens of potential solvents.
}
Diagram 1: Hansen Solubility Sphere for CMTMBA.
Other Predictive Models
While HSP offers a practical approach, more complex group-contribution methods like UNIFAC (UNIQUAC Functional-group Activity Coefficients) can also predict solubility.[12][13] UNIFAC estimates activity coefficients based on the functional groups present in the solute and solvent molecules, allowing for solubility prediction in complex mixtures without extensive experimental data.[14][15] However, its application can be limited by the availability of interaction parameters for all constituent groups.[16]
Experimental Protocol for Solubility Determination
To establish a definitive solubility profile, a rigorous experimental protocol is required. The isothermal shake-flask method is a widely accepted and reliable technique.[17]
Materials and Reagents
-
This compound (Purity > 97%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vials with Teflon-lined caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or equivalent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Isothermal Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is measured.
-
Preparation: Add an excess amount of solid CMTMBA to a series of vials. The excess is critical to ensure a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. Causality Note: Equilibrium time should be determined empirically; start with 24-48 hours. Analyze samples at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[17]
-
Phase Separation: Allow the vials to rest at the equilibrium temperature for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Trustworthiness Note: Avoid disturbing the solid material at the bottom of the vial.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed vial or volumetric flask. Causality Note: This step is crucial to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.
-
Dilution & Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of CMTMBA.
}
Diagram 2: Isothermal Shake-Flask Experimental Workflow.
Data Analysis and Solvent Selection Strategy
With experimentally determined solubility data, a comprehensive profile can be constructed.
Constructing a Solubility Profile
Summarize the quantitative results in a clear, structured table. This allows for direct comparison of solvent performance at a given temperature.
Table 2: Hypothetical Solubility Data for CMTMBA at 25 °C
| Solvent | Solvent Type | Predicted HSP Distance (Ra) | Experimental Solubility (mg/mL) |
| Hexane | Non-Polar | High | < 0.1 |
| Toluene | Aromatic | Medium | 5.2 |
| Dichloromethane | Chlorinated | Medium-Low | 15.8 |
| Ethyl Acetate | Ester | Low | 25.4 |
| Acetone | Ketone | Low | 30.1 |
| Methanol | Polar Protic | Medium | 8.9 (Slightly Soluble)[1] |
| DMSO | Polar Aprotic | Medium | 12.5 (Slightly Soluble)[1] |
| Water | Polar Protic | Very High | Insoluble |
Note: Values other than Methanol and DMSO are illustrative for ranking purposes.
Applying HSP for Rational Solvent Screening
By testing a diverse set of ~20-30 solvents, one can computationally determine the HSP values (δD, δP, δH) and the interaction radius (R₀) for CMTMBA.[11] This empirical model can then be used to:
-
Predict solubility in untested solvents: Calculate the Ra value for a new solvent and see if it falls within the determined solubility sphere.
-
Design solvent blends: Mix two "bad" solvents, one on each side of the solubility sphere, to create a blend with HSP values inside the sphere, thus creating a powerful synergistic solvent system.[18]
Summary and Conclusion
The solubility of this compound is a complex function of its amphiphilic molecular structure. While qualitatively described as slightly soluble in polar solvents like methanol and DMSO, a quantitative understanding is essential for process optimization. This guide has provided both the theoretical framework, centered on the practical application of Hansen Solubility Parameters, and a detailed, robust experimental protocol for accurately determining its solubility. By combining predictive modeling with rigorous experimental validation, researchers and drug development professionals can develop a comprehensive solubility profile for CMTMBA, enabling rational solvent selection, improving process efficiency, and ensuring the development of safe and scalable chemical and pharmaceutical processes.
References
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-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
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How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]
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Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (n.d.). National Institutes of Health. Retrieved from [Link]
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HSP for Beginners. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
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Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Retrieved from [Link]
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Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved from [Link]
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Designer Solvent Blends. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Hansen solubility parameter. (n.d.). Wikipedia. Retrieved from [Link]
- 3-CHLOROMETHYL-2,4,6-TRIMETHYLBENZOIC ACID. (1980, July 16).
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Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. (n.d.). PubMed. Retrieved from [Link]
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Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. (2016, February 3). ResearchGate. Retrieved from [Link]
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Using the UNIFAC program. (n.d.). SCM. Retrieved from [Link]
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UNIFAC theory. (n.d.). SCM. Retrieved from [Link]
- 2,3,6-Trimethylbenzoic acid - Solubility of Things. (n.d.).
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literature review of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid
An In-depth Technical Guide to 3-(chloromethyl)-2,4,6-trimethylbenzoic Acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile aromatic compound with significant potential in various chemical syntheses. The document delves into its chemical and physical properties, detailed synthesis protocols, reactivity, and established applications. By integrating expert insights and citing authoritative sources, this guide serves as an essential resource for researchers, scientists, and professionals in drug development and material science.
Introduction
This compound, a substituted benzoic acid derivative, is a valuable building block in organic synthesis. The presence of both a reactive chloromethyl group and a carboxylic acid function on a sterically hindered benzene ring imparts unique chemical characteristics. This guide aims to provide a thorough understanding of this compound, enabling its effective utilization in research and development.
Physicochemical Properties
This compound is a white to off-white crystalline solid under standard conditions[1]. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1][] |
| Molecular Weight | 212.67 g/mol | [1][] |
| CAS Number | 52411-49-1 | [1] |
| Melting Point | ~200-206 °C | [1][3] |
| Boiling Point | ~365.1 °C | [1] |
| pKa | ~3.74 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Slightly soluble in dimethyl sulfoxide and methanol | [1] |
The structural features of this compound, including the IUPAC name this compound, are well-defined[1][4]. Standardized structural representations include the InChI key HCXGMDXQWGQHGE-UHFFFAOYSA-N and the SMILES notation CC1=CC(C)=C(C(=O)O)C(C)=C1CCl[1].
Synthesis Methodologies
The synthesis of this compound can be approached through several routes. The selection of a particular method often depends on the starting materials, desired purity, and scale of the reaction.
Two-Step Synthesis from Mesitoic Acid via Hydroxymethyl Intermediate
A reliable and well-documented method involves a two-step process starting from 2,4,6-trimethylbenzoic acid (mesitoic acid). This approach circumvents potential side reactions and purification challenges associated with direct chloromethylation.
Experimental Protocol:
Step 1: Synthesis of 3-Hydroxymethyl-2,4,6-trimethylbenzoic Acid
-
Chloromethylation of Mesitoic Acid: Mesitoic acid (1.3 g) is chloromethylated using a standard procedure with formaldehyde and hydrogen chloride gas in the presence of a Lewis acid catalyst like zinc chloride.
-
Reaction Conditions: The reaction mixture is maintained at 80-85°C for 6 hours.
-
Work-up and Hydrolysis: The reaction mixture is diluted with water. During this mildly basic aqueous wash, the chloromethyl group rapidly hydrolyzes to a hydroxymethyl group. The crude product is then treated with 1M sodium bicarbonate, and the filtered solution is acidified with hydrochloric acid.
-
Purification: The resulting 3-hydroxymethyl-2,4,6-trimethylbenzoic acid is washed with hot ethyl acetate and recrystallized from an ethanol/cyclohexane mixture. The average yield for this step is approximately 75%[3].
Step 2: Conversion to this compound
-
Reaction with Hydrochloric Acid: The purified 3-hydroxymethyl-2,4,6-trimethylbenzoic acid is treated with concentrated hydrochloric acid.
-
Conversion: This step readily converts the hydroxymethyl group to the desired chloromethyl group, yielding this compound with a melting point of 200-201°C[3].
Causality Behind Experimental Choices:
-
The initial formation of the hydroxymethyl derivative is a practical consequence of the work-up conditions, which conveniently provides a stable intermediate that is easily purified[3].
-
The final conversion with concentrated HCl is a straightforward and high-yielding nucleophilic substitution reaction.
Caption: Two-step synthesis of this compound.
Direct Chloromethylation of 2,4,6-Trimethylbenzoic Acid
Direct chloromethylation of 2,4,6-trimethylbenzoic acid is also a possible synthetic route. This method involves treating the benzoic acid derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst[1]. However, this approach can be complicated by the deactivating effect of the carboxylic acid group and the potential for side reactions[1].
Key Considerations for Direct Chloromethylation:
-
Catalyst: Lewis acids such as zinc chloride or ferric chloride are typically employed[1][5].
-
Temperature Control: Careful temperature optimization is crucial. Temperatures in the range of 60-90°C are common, but higher temperatures can promote undesirable side reactions[1].
-
Reaction Time: Reaction times of 4-6 hours are generally required[1].
Chemical Reactivity and Characterization
The reactivity of this compound is dominated by its two functional groups: the chloromethyl group and the carboxylic acid.
Reactivity of the Chloromethyl Group
The chloromethyl group is susceptible to nucleophilic substitution reactions . Nucleophiles such as amines and thiols can readily displace the chlorine atom, making this compound a useful intermediate for introducing the 2,4,6-trimethylbenzoyl moiety into other molecules[1].
Reactivity of the Carboxylic Acid Group
The carboxylic acid group can undergo typical reactions such as:
-
Esterification: Reaction with alcohols under acidic conditions to form esters[1].
-
Decarboxylation: Removal of the carboxylic acid group under specific conditions to yield hydrocarbon derivatives[1].
Spectroscopic Characterization
Proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy are essential for the structural confirmation of this compound.
-
¹H NMR (DMSO-d6):
-
δ 2.23, 2.33, 2.37 (s, CH₃)
-
δ 4.78 (s, CH₂)
-
δ 6.97 (s, aromatic H)[3]
-
-
IR (KBr):
-
1695 cm⁻¹ (C=O stretch of COOH)[3]
-
The conversion from the hydroxymethyl intermediate is accompanied by a significant downfield shift of the benzylic proton resonance (approximately 0.3 ppm) and the disappearance of the strong hydroxyl band around 3410 cm⁻¹ in the IR spectrum[3].
Applications
This compound serves as a key intermediate in several fields:
-
Organic Synthesis: It is a fundamental building block for synthesizing more complex molecules due to its dual reactivity[1].
-
Agricultural Chemicals: Its biological activity suggests potential applications in the development of novel herbicides and fungicides[1].
-
Material Science: The compound can be used in the formulation of polymer additives and plasticizers[1]. It has also been noted for its utility in photocurable compositions for protective layers and encapsulating shells[].
Caption: Key application areas of this compound.
Conclusion
This compound is a compound of significant interest due to its unique structural features and versatile reactivity. The synthetic methodologies, particularly the two-step process via a hydroxymethyl intermediate, offer a reliable route to this valuable chemical. Its established and potential applications in organic synthesis, agricultural science, and material science underscore its importance for further research and development. This guide provides a solid foundation for scientists and researchers to explore the full potential of this compound.
References
-
Stewart, F. H. C. (1980). 3-CHLOROMETHYL-2,4,6-TRIMETHYLBENZOIC ACID. Organic Preparations and Procedures International, 12(1-2), 116-118. Available from: [Link]
- Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.
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Methodological & Application
using 3-(chloromethyl)-2,4,6-trimethylbenzoic acid as a building block in organic synthesis
An Application Guide for the Synthetic Utility of 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid
Introduction: A Bifunctional Building Block for Complex Architectures
In the landscape of organic synthesis, building blocks that offer both structural rigidity and orthogonal reactivity are invaluable. This compound is one such molecule, presenting a unique combination of a reactive benzylic chloride and a sterically encumbered carboxylic acid on a rigid, substituted benzene core. Its molecular formula is C₁₁H₁₃ClO₂ with a molar mass of 212.67 g/mol .[1] The strategic placement of three methyl groups ortho and para to the carboxylic acid creates significant steric hindrance, which influences the reactivity of both functional groups. This steric congestion can be exploited to direct reaction pathways and to construct sterically demanding molecular frameworks.
This guide provides an in-depth exploration of this compound as a versatile synthon. We will move beyond its basic properties to detail its application in the rational design and synthesis of complex molecules, with a particular focus on the construction of constrained peptide mimetics—a field of growing importance in drug discovery.[2] The protocols and insights provided herein are designed for researchers and drug development professionals seeking to leverage this unique building block for creating novel chemical entities.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties is fundamental to its successful application and to ensuring laboratory safety.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |
| Molar Mass | 212.67 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | ~206 °C | [1] |
| Boiling Point | ~365.1 °C | [1] |
| pKa | ~3.74 | [1] |
| Solubility | Slightly soluble in DMSO and methanol | [1] |
Safety & Handling: this compound should be handled with standard laboratory precautions. As a benzylic chloride derivative, it is a potential lachrymator and alkylating agent and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. For disposal, follow local regulations for halogenated organic waste.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this building block stems from its two distinct reactive sites. The ability to address these sites selectively is key to its application.
-
The Chloromethyl Group: This moiety is a classic electrophilic handle. It readily participates in nucleophilic substitution reactions (S_N2) with a variety of soft and hard nucleophiles, such as amines, thiols, and carboxylates.[1] The reaction proceeds via a backside attack on the benzylic carbon, displacing the chloride leaving group. This functionality is ideal for tethering the scaffold to other molecules or surfaces.
-
The Carboxylic Acid Group: The most defining feature of this group is the profound steric hindrance imposed by the two ortho-methyl substituents. This steric shield makes the carbonyl carbon significantly less accessible to nucleophiles. Consequently, standard esterification or amidation conditions (e.g., Fischer esterification) are often sluggish or ineffective.[3] To form esters or amides, highly reactive intermediates or powerful coupling agents are required. For instance, conversion to the acyl chloride is an effective strategy for activating the acid.[4] This differential reactivity allows the chloromethyl group to be addressed while the carboxylic acid remains intact under many conditions.
The following sections will demonstrate how this unique reactivity profile can be harnessed in a multi-step synthesis.
Application Focus: Synthesis of a Constrained Peptide Scaffold
Constrained peptides are a promising class of therapeutics that combine the target specificity of biologics with the stability of small molecules.[5] Macrocyclization is a common strategy to pre-organize a peptide into its bioactive conformation, thereby increasing affinity and metabolic stability.[2] Here, we present a protocol for using this compound as a rigid linker to synthesize a novel, cyclized peptide scaffold.
The overall strategy involves two key steps:
-
N-Alkylation: A peptide's N-terminal amine acts as a nucleophile to displace the chloride, forming a stable C-N bond and attaching the peptide to the building block.
-
Macrolactamization: The sterically hindered carboxylic acid is then coupled with a distal amino group within the peptide sequence to form the macrocycle.
Caption: Synthetic strategy for a constrained peptide scaffold.
Protocol 1: Synthesis of an N-Alkylated Dipeptide Ester
This protocol details the initial tethering step, where the N-terminus of a model dipeptide, Glycyl-Alanine methyl ester, is alkylated.
Rationale: The choice of a non-coordinating base like diisopropylethylamine (DIPEA) is crucial. It is sufficiently basic to deprotonate the ammonium salt of the peptide ester, liberating the free amine for nucleophilic attack, but it is too sterically hindered to compete as a nucleophile itself. A polar aprotic solvent like DMF is used to ensure the solubility of all reactants.
Materials:
-
This compound (1.0 eq)
-
Gly-Ala-OMe·HCl (Glycyl-Alanine methyl ester hydrochloride, 1.05 eq)
-
Diisopropylethylamine (DIPEA, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and Gly-Ala-OMe·HCl (1.05 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the solids (approx. 0.1 M concentration relative to the limiting reagent). Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise via syringe over 5 minutes.
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 16-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (10x the volume of DMF). Wash the organic layer sequentially with water (3x), saturated NaHCO₃ solution (2x), and brine (1x). The aqueous washes remove DMF and excess amine salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to elute the product.
Data Interpretation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity. The disappearance of the chloromethyl signal (δ ≈ 4.5-4.8 ppm) and the appearance of a new benzylic methylene signal adjacent to the nitrogen are indicative of a successful reaction.
Protocol 2: Saponification and Macrolactamization
This protocol describes the final cyclization to form the constrained peptide scaffold. It involves two stages: saponification of the methyl ester followed by an intramolecular amide bond formation.
Rationale: The saponification step unmasks the C-terminal carboxylate. The subsequent macrolactamization requires a potent coupling reagent to overcome the severe steric hindrance of the benzoic acid.[3] A reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is well-suited for this task as it forms a highly activated acyl-uronium species in situ. The reaction is run under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.
Caption: Workflow for saponification and macrolactamization.
Materials:
-
N-alkylated dipeptide ester from Protocol 1 (1.0 eq)
-
Lithium hydroxide (LiOH, 1.5 eq)
-
Tetrahydrofuran (THF) and Water
-
1 M Hydrochloric acid (HCl)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (for high dilution)
-
Ethyl acetate
-
5% aqueous Lithium Chloride (LiCl) solution
-
Reverse-phase HPLC system for purification
Step-by-Step Methodology:
A. Saponification
-
Dissolve the N-alkylated ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture in vacuo to remove most of the THF.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the linear carboxylic acid precursor. This is often used in the next step without further purification.
B. Macrolactamization
-
Set up a reaction vessel for high dilution: Prepare a solution of the linear precursor (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in a small amount of anhydrous DMF.
-
In a separate, larger flask, place a larger volume of anhydrous DMF (to achieve a final concentration of ~0.005 M). Heat this flask to 50 °C.
-
Using a syringe pump, add the solution from step 1 to the heated DMF in the larger flask over a period of 4-6 hours. This slow addition is critical to maintain high dilution and favor intramolecular reaction.
-
After the addition is complete, stir the reaction mixture at 50 °C for an additional 12-18 hours.
-
Work-up: Cool the reaction to room temperature and remove the DMF under high vacuum. Dissolve the residue in ethyl acetate and wash thoroughly with 5% aqueous LiCl (3x) to remove residual DMF, followed by water and brine.
-
Purification: Dry the organic layer and concentrate. The crude macrocycle is best purified by reverse-phase HPLC (RP-HPLC) to yield the pure constrained peptide.
Conclusion
This compound is a powerful and versatile building block for constructing complex molecular architectures. Its unique combination of a reactive electrophilic center and a sterically shielded carboxylic acid allows for sequential, controlled modifications. As demonstrated in the synthesis of a constrained peptide scaffold, this reagent provides a rigid, aromatic linker ideal for applications in medicinal chemistry and drug design. The principles and protocols outlined in this guide serve as a foundation for researchers to explore the full synthetic potential of this valuable compound.
References
-
Natalia, D. R., et al. (2021). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC - PubMed Central. Available at: [Link]
-
Isidro-Llobet, A., et al. (2015). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. ACS Publications. Available at: [Link]
- Google Patents. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
- Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- Google Patents. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
-
Spring, D., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. David Spring's group. Available at: [Link]
-
Baker, D., et al. (2017). Accurate de novo design of hyperstable constrained peptides. PMC - PubMed Central. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: [Link]
Sources
Application Notes and Protocols for the Functionalization of 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the chemical modification of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid. This bifunctional molecule presents unique opportunities for the synthesis of novel derivatives, serving as a valuable building block for researchers, medicinal chemists, and professionals in drug development. The sterically hindered nature of both the carboxylic acid and the benzylic chloride moieties necessitates carefully optimized procedures. This document outlines reliable strategies for selective functionalization at either reactive site, including nucleophilic substitution at the chloromethyl group and esterification or amidation of the carboxylic acid. Furthermore, strategies for the protection and deprotection of the carboxylic acid are discussed to enable sequential modifications. Each protocol is presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and purification strategies to ensure high-purity products.
Introduction: A Versatile and Challenging Building Block
This compound is an aromatic compound featuring two key functional groups ripe for chemical elaboration: a reactive benzylic chloride and a sterically encumbered carboxylic acid.[1] This unique substitution pattern makes it a valuable intermediate for introducing a substituted benzyl moiety into a variety of molecular scaffolds, with potential applications in medicinal chemistry, agrochemicals, and materials science.[1]
The primary challenge in the functionalization of this molecule lies in the steric hindrance imposed by the ortho-methyl groups flanking the carboxylic acid. This steric congestion can significantly impede the approach of nucleophiles and reagents to the carboxyl carbon, often rendering standard reaction conditions ineffective. Similarly, while the benzylic chloride is activated towards nucleophilic substitution, the bulky environment can influence reaction kinetics.
This guide provides a systematic approach to overcoming these challenges, offering detailed protocols for the selective modification of each functional group.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of the starting material is crucial for successful and safe experimentation.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1][2] |
| Molar Mass | 212.67 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | ~206 °C | [1] |
| pKa | ~3.74 | [1] |
| Solubility | Slightly soluble in dimethyl sulfoxide and methanol | [1] |
Safety Precautions: this compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Strategic Approaches to Functionalization
The functionalization of this compound can be approached in a modular fashion, targeting either the benzylic chloride or the carboxylic acid. For sequential modifications, protection of the carboxylic acid may be necessary.
Caption: Strategic pathways for the functionalization of the target molecule.
Protocol I: Nucleophilic Substitution at the Benzylic Chloride
The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. The reaction generally proceeds via an Sₙ2 mechanism, although an Sₙ1 pathway can be favored with weaker nucleophiles due to the potential for resonance stabilization of the resulting benzylic carbocation.
Synthesis of 3-(Azidomethyl)-2,4,6-trimethylbenzoic Acid
The introduction of an azide group serves as a versatile handle for further transformations, such as "click" chemistry or reduction to an amine.
Reaction Scheme:
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as tert-butyl methyl ether, chloroform, or methanol, to yield 3-(azidomethyl)benzoic acid as a solid.
Expected Outcome: The reaction should proceed cleanly to the desired azide. The product can be characterized by IR spectroscopy (strong azide stretch around 2100 cm⁻¹) and NMR.
Protocol II: Functionalization of the Carboxylic Acid
Due to steric hindrance, the esterification or amidation of the carboxylic acid group requires more forcing conditions or the use of potent activating agents.
Esterification via Acyl Chloride Intermediate
A reliable two-step method for esterification involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with an alcohol.
Step 1: Synthesis of 3-(Chloromethyl)-2,4,6-trimethylbenzoyl chloride
Reaction Scheme:
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
A catalytic amount of anhydrous DMF
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous toluene, followed by a catalytic drop of anhydrous DMF.
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is often used in the next step without further purification.
Step 2: Ester Synthesis
Reaction Scheme:
Materials:
-
Crude 3-(chloromethyl)-2,4,6-trimethylbenzoyl chloride
-
Desired alcohol (e.g., methanol, ethanol)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or pyridine
Procedure:
-
In a separate flask under an inert atmosphere, dissolve the desired alcohol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 3-(chloromethyl)-2,4,6-trimethylbenzoyl chloride (1.0 eq) in anhydrous DCM to the alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor completion by TLC.
-
Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel.
Amide Bond Formation using Coupling Agents
For the synthesis of amides, the use of coupling agents is generally more effective than direct thermal methods due to the steric hindrance.
Reaction Scheme:
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel or recrystallization.
Protecting Group Strategy: Sequential Functionalization
To perform nucleophilic substitution on the chloromethyl group without interference from the carboxylic acid, the latter can be protected as an ester (e.g., methyl or ethyl ester) using the methods described in Section 5.1.
Sources
Application Notes & Protocols: Strategic Coupling Reactions with 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid
Introduction
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its utility stems from two distinct reactive centers: a sterically hindered carboxylic acid and a reactive benzylic chloride. This unique arrangement allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular architectures. However, the pronounced steric hindrance around the carboxylic acid, imparted by the two ortho-methyl groups, renders many standard transformations, such as Fischer esterification, largely ineffective.[2][3]
This guide provides a comprehensive overview of reliable experimental procedures for engaging both reactive sites of this versatile molecule. It moves beyond simple step-by-step instructions to explain the underlying chemical principles and rationale for procedural choices, empowering researchers to adapt and troubleshoot these methods for their specific synthetic targets.
Physicochemical Properties & Safe Handling
A thorough understanding of the reagent's properties is paramount for safe and effective experimentation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |
| Molar Mass | 212.67 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | ~206 °C | [1] |
| pKa | ~3.74 | [1] |
| Solubility | Slightly soluble in DMSO and methanol | [1] |
Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. As a carboxylic acid, it is corrosive. The benzylic chloride moiety is a potential lachrymator and alkylating agent. Avoid inhalation of dust and contact with skin and eyes.
Section 1: Coupling Reactions at the Sterically Hindered Carboxylic Acid
The primary challenge in functionalizing the carboxylic acid group is overcoming the steric shield imposed by the flanking ortho-methyl groups. This necessitates the use of highly reactive intermediates or powerful coupling agents.
Protocol 1: Amide Coupling (Amidation)
Direct amide formation is often sluggish. The most robust strategy involves a two-step process via the acyl chloride, which is highly reactive and readily overcomes the steric barrier. Alternatively, modern peptide coupling agents can be effective in a one-pot procedure.
Caption: Workflow for amide coupling of the hindered carboxylic acid.
A. Two-Step Protocol: Via Acyl Chloride Intermediate
This is the most reliable method for a broad range of amines.
-
Step 1: Formation of 3-(chloromethyl)-2,4,6-trimethylbenzoyl chloride
-
Suspend this compound (1.0 eq) in anhydrous toluene (5-10 mL per gram of acid) in a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas).
-
Add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature under an inert atmosphere (e.g., Nitrogen).[4]
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is a yellow-orange oil or solid and is typically used in the next step without further purification.
-
-
Step 2: Amide Formation
-
Dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous dichloromethane (DCM) in a separate flask under an inert atmosphere.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
-
B. One-Pot Protocol: Using Coupling Agents
This method is convenient but may require optimization depending on the amine's reactivity.[4]
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and a coupling additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C. Add the coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) or HATU (1.2 eq), and stir for 20 minutes to activate the acid.[5]
-
Add the aliphatic or aromatic amine (1.1 eq), followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 6-16 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous work-up as described in the acyl chloride protocol (Step 2, points 5-6).
| Coupling Method | Amine Type | Base | Typical Yield | Notes |
| Acyl Chloride | Primary Aliphatic | Pyridine, TEA | 85-95% | Highly reliable, tolerates most functional groups. |
| Acyl Chloride | Secondary Aliphatic | Pyridine, TEA | 80-90% | Slower reaction times may be needed. |
| Acyl Chloride | Aniline | Pyridine | 70-85% | Less nucleophilic amines require longer reaction times or gentle heating. |
| HATU/DIPEA | Primary Aliphatic | DIPEA | 75-90% | Good for sensitive substrates; avoids thionyl chloride. |
Protocol 2: Esterification
Due to extreme steric hindrance, Fischer esterification is not viable.[3] The conversion to an acyl chloride followed by reaction with an alcohol is the most effective method.[2][6]
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol provides a general framework for coupling with arylboronic acids. Catalyst and ligand choice is critical for success.
-
Materials:
-
Product from Section 1 (e.g., methyl 3-(chloromethyl)-2,4,6-trimethylbenzoate)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, or PCy₃·HBF₄, 4-10 mol%) [7] * Base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Add the 3-(chloromethyl) starting material and the arylboronic acid.
-
Add the anhydrous solvent via syringe and degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
B. Sonogashira Coupling (C-C Bond Formation)
This reaction couples the benzylic chloride with a terminal alkyne. Copper-free conditions are often preferred to avoid homocoupling of the alkyne. [8][9]
-
Materials:
-
3-(chloromethyl) starting material (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-2 mol%) (for traditional Sonogashira)
-
Base (e.g., Triethylamine or Diisopropylamine, used as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the 3-(chloromethyl) starting material, palladium catalyst, and CuI (if used).
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine).
-
Add the terminal alkyne dropwise at room temperature. [10][11] 4. Stir the reaction at room temperature or heat gently (40-60 °C) for 4-18 hours until TLC indicates consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated NH₄Cl solution (to remove copper salts), water, and brine.
-
Dry, concentrate, and purify the product by column chromatography.
-
Section 3: Orthogonal Synthetic Strategies
The differential reactivity of the two functional groups enables planned, sequential modifications. The robust acyl chloride formation is generally tolerant of many functional groups that might be installed at the chloromethyl position, while reactions at the chloromethyl site are performed under conditions that leave the carboxylic acid (or its derivatives) intact.
Caption: Decision workflow for sequential coupling reactions.
Strategic Choice:
-
Path A (Acid First): Recommended when the desired nucleophile for the chloromethyl position is base-sensitive or incompatible with acyl chloride formation (e.g., contains a primary amine). First, convert the acid to a stable amide or ester, then perform the cross-coupling on the benzylic chloride.
-
Path B (Chloromethyl First): Ideal if the reagents for the cross-coupling reaction are sensitive to the acidic proton of the carboxylic acid. The palladium-catalyzed reactions are typically performed under basic conditions that would deprotonate the acid. Performing this step first, followed by activation and coupling at the acid, can be more efficient.
References
- CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google P
-
Gao, W., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(10), 1637. (URL: [Link])
-
Organic Chemistry Portal. Sonogashira Coupling. (URL: [Link])
- CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google P
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. (URL: [Link])
-
Wikipedia. Sonogashira coupling. (URL: [Link])
-
Takeda, K., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 53(2), 485-488. (URL: [Link])
-
Organic Chemistry Portal. Suzuki Coupling. (URL: [Link])
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). (URL: [Link])
-
Wikipedia. Buchwald–Hartwig amination. (URL: [Link])
-
Gustafsson, T., et al. (2008). Trimethylaluminum Mediated Amide Bond Formation in a Continuous Flow Microreactor as Key to the Synthesis of Rimonabant. Chemical Communications, (33), 3921-3923. (URL: [Link])
-
Organic Syntheses Procedure. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (URL: [Link])
-
The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. (URL: [Link])
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. (URL: [Link])
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. (URL: [Link])
- CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google P
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. (URL: [Link])
-
ResearchGate. (2025). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. (URL: [Link])
-
Homework.Study.com. Explain the observation that attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with... (URL: [Link])
-
ResearchGate. (2013). Scheme 1. Coupling reaction of o-chlorobenzoic acid with anilines using CuI as catalyst. (URL: [Link])
-
The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. YouTube. (URL: [Link])
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. (URL: [Link])
-
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Reddy, B. V. S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(13), 3934-3938. (URL: [Link])
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Mikami, K., et al. (2004). A highly efficient asymmetric Suzuki–Miyaura coupling reaction catalyzed by cationic chiral palladium(ii) complexes. Chemical Communications, (18), 2082-2083. (URL: [Link])
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The Strategic Application of 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid in Medicinal Chemistry: A Guide to a Sterically Hindered Linker
Introduction: Unveiling the Potential of Steric Hindrance in Drug Design
In the intricate landscape of medicinal chemistry, the design of molecular architecture is paramount to achieving therapeutic efficacy and safety. Beyond the pharmacophore itself, the judicious selection of linking moieties plays a critical role in modulating the properties of a drug candidate. This guide delves into the application of a unique bifunctional building block, 3-(chloromethyl)-2,4,6-trimethylbenzoic acid , a compound whose true potential lies in the strategic deployment of steric hindrance.
With a molecular formula of C₁₁H₁₃ClO₂ and a molar mass of 212.67 g/mol , this white to off-white solid possesses two key reactive handles: a carboxylic acid and a chloromethyl group.[1] What sets this molecule apart is the presence of three methyl groups on the benzene ring, which impart significant steric bulk. This steric shielding is not a liability but rather a design element that can be harnessed to control reactivity, enhance stability, and ultimately improve the therapeutic index of complex drug molecules.[][]
This document will serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound in medicinal chemistry programs.
Physicochemical Properties and Synthesis
A thorough understanding of the compound's properties is essential for its successful application.
| Property | Value | Reference |
| CAS Number | 52411-49-1 | [1] |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |
| Molar Mass | 212.67 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | ~206 °C | [1] |
| Boiling Point | ~365.1 °C | [1] |
| pKa | ~3.74 | [1] |
| Solubility | Slightly soluble in DMSO and methanol | [1] |
The primary route for the synthesis of this compound is the chloromethylation of 2,4,6-trimethylbenzoic acid.[1] This electrophilic aromatic substitution is typically carried out using a chloromethylating agent like chloromethyl methyl ether in the presence of a Lewis acid catalyst.[1]
Application Notes: A Sterically Hindered Linker for Advanced Drug Conjugates
The unique structural arrangement of this compound makes it an intriguing candidate for use as a linker in various drug development platforms, most notably in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC.[4]
The steric hindrance provided by the three methyl groups in this compound can offer several advantages when incorporated into an ADC linker:
-
Enhanced Plasma Stability: The bulky methyl groups can shield the ester or ether bond formed with the payload from non-specific enzymatic cleavage in the bloodstream.[][][5] This prevents premature release of the cytotoxic drug, thereby reducing off-target toxicity.
-
Controlled Payload Release: While stable in circulation, the linker can be designed to be cleaved within the target tumor cell, where different enzymatic or pH conditions exist.[6] The steric hindrance can be fine-tuned to modulate the rate of this cleavage.[7]
Below is a conceptual workflow for incorporating our title compound as a linker in an ADC.
Application in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[8][9][10] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting them.[8]
The linker length and composition are crucial for the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation.[11] The rigid and sterically defined nature of this compound can be advantageous in designing PROTAC linkers with optimal spatial orientation. By controlling the geometry of the linker, one can fine-tune the presentation of the POI and E3 ligase ligands, potentially leading to more efficient ubiquitination and degradation of the target protein.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key reactions involving this compound.
Protocol 1: Synthesis of this compound
This protocol is based on the classical Blanc chloromethylation methodology.[1]
Materials:
-
2,4,6-trimethylbenzoic acid
-
Chloromethyl methyl ether (Caution: Carcinogen)[12][13][14][15]
-
Lewis acid catalyst (e.g., anhydrous ZnCl₂)
-
Anhydrous solvent (e.g., dichloromethane)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,4,6-trimethylbenzoic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Add the Lewis acid catalyst (e.g., anhydrous ZnCl₂, 0.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloromethyl methyl ether (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C for dichloromethane).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench by carefully adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.[1]
Protocol 2: Esterification with a Phenolic Payload
This protocol describes the formation of an ester linkage between the carboxylic acid group of the linker and a hydroxyl group of a payload molecule, a common strategy in drug conjugate synthesis.[16][17]
Materials:
-
This compound
-
Phenolic payload (containing a hydroxyl group)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the phenolic payload (1.1 equivalents), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure ester conjugate.
Protocol 3: Ether Linkage Formation with a Payload
This protocol details the formation of an ether linkage via the chloromethyl group, utilizing a Williamson ether synthesis approach.[18]
Materials:
-
Esterified linker-payload from Protocol 2 (or the free acid if the payload is attached via the chloromethyl group first)
-
Payload with a nucleophilic hydroxyl or thiol group
-
Strong, non-nucleophilic base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the payload containing a hydroxyl or thiol group (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C and carefully add the strong base (e.g., sodium hydride, 1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the alkoxide or thiolate.
-
In a separate flask, dissolve the this compound derivative (1.0 equivalent) in the anhydrous solvent.
-
Add the solution of the linker dropwise to the alkoxide/thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The characteristic peaks for the methyl groups, the methylene protons of the chloromethyl group, and the aromatic protons should be identified and their integrations and chemical shifts confirmed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the carbonyl stretch of the carboxylic acid or ester.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compounds.
Conclusion and Future Perspectives
This compound represents a valuable, yet perhaps underutilized, tool in the medicinal chemist's arsenal. Its defining feature—steric hindrance—provides a powerful mechanism for controlling the stability and reactivity of drug conjugates. The protocols and application notes presented in this guide are intended to provide a solid foundation for researchers to explore the potential of this unique building block in the design of next-generation therapeutics, including more stable and effective ADCs and PROTACs. As the field of targeted drug delivery continues to evolve, the rational design of linkers with precisely controlled properties will become increasingly important, and sterically hindered linkers like the one discussed herein are poised to play a significant role in this advancement.
References
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Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 689821. [Link]
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Marvel, C. S., & Porter, P. K. (1921). ETHER, CHLOROMETHYL METHYL. Organic Syntheses, 1, 37. [Link]
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Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates. (2021). ACS Omega, 6(39), 25656–25667. [Link]
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Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
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Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. ResearchGate. [Link]
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Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. (2005). The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
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Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (2018). RSC Chemical Biology, 9(7), 1870–1880. [Link]
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Antibody–drug conjugates: Recent advances in linker chemistry. (2021). Acta Pharmaceutica Sinica B, 11(12), 3889–3907. [Link]
- CN105384620A - 3-chloro methyl benzoic acid synthetic method.
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An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(4), 1473-1477. [Link]
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Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. (2018). Molecules, 23(11), 2939. [Link]
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Antibody-drug conjugate (ADC). [Link]
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Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. (2020). Arhiv za farmaciju, 70(3), 117-138. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Pharmaceuticals, 14(12), 1269. [Link]
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3-Chlorobenzoic acid, TMS derivative. NIST WebBook. [Link]
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PROTACS: Upgrading Small Molecule Inhibitors. Pharma's Almanac. [Link]
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Antimicrobial and antioxidant properties of phenolic acids alkyl esters. (2009). Czech Journal of Food Sciences, 27(Special Issue 1), S107–S110. [Link]
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Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. (2020). Molecules, 25(21), 5049. [Link]
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The Rise of Antibody–Drug Conjugates and Related Modalities: Innovations and Partnerships Lead the Way. (2023). BioProcess International. [Link]
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Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). Chemistry Central Journal, 11, 44. [Link]
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An overview of PROTACs: a promising drug discovery paradigm. (2022). RSC Medicinal Chemistry, 13(12), 1436–1453. [Link]
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Synthesis of Novel Ester Compounds from 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid: Application Notes and Protocols for Advanced Material Development
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of esters from 3-(chloromethyl)-2,4,6-trimethylbenzoic acid. This unique aromatic carboxylic acid, featuring a reactive benzylic chloride and a sterically hindered carboxyl group, serves as a versatile building block for novel chemical entities. Its derivatives are of particular interest in the development of advanced materials, such as photoinitiators for dental polymers. This document explores various synthetic strategies, addressing the challenges posed by steric hindrance and the bifunctional nature of the starting material. Detailed, field-proven protocols for direct esterification via the acyl chloride intermediate are provided, alongside a discussion of alternative coupling methods and considerations for the reactivity of the chloromethyl group.
Introduction: The Synthetic Potential of a Bifunctional Building Block
This compound is an aromatic compound characterized by two key functional groups: a sterically hindered carboxylic acid and a reactive benzylic chloride.[1] The trimethyl-substituted phenyl ring creates significant steric congestion around the carboxyl group, making standard esterification methods, such as Fischer-Speier esterification, challenging and often low-yielding.[2] However, this steric hindrance can be synthetically advantageous, imparting stability to the resulting ester linkage.
The presence of the chloromethyl group offers a versatile handle for a wide array of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.[1] This bifunctional nature makes this compound a valuable intermediate in the synthesis of complex organic molecules, with applications in agricultural chemicals and material science.[1] A particularly notable application is in the formulation of photocurable compositions, where esters derived from this acid can function as or be precursors to high-performance photoinitiators.[3][4]
This guide will focus on the practical synthesis of esters from this starting material, providing detailed protocols and explaining the rationale behind the chosen methodologies. The primary focus will be on methods that overcome the steric hindrance of the carboxylic acid while preserving the integrity of the reactive chloromethyl group.
Strategic Approaches to Ester Synthesis
The synthesis of esters from this compound requires careful consideration of the sterically hindered nature of the carboxyl group. Direct acid-catalyzed esterification with alcohols is generally inefficient. Therefore, activation of the carboxylic acid is the preferred strategy.
The Acyl Chloride Intermediate: A Robust and Versatile Route
Conversion of the carboxylic acid to the highly reactive 3-(chloromethyl)-2,4,6-trimethylbenzoyl chloride is the most reliable and versatile method for synthesizing its esters.[4] This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a wide range of primary and secondary alcohols, even those that are sterically demanding, to form the corresponding esters in high yields. This method is particularly advantageous as the reaction conditions are generally mild and do not interfere with the chloromethyl group.
Diagram 1: General Workflow for Ester Synthesis via Acyl Chloride
Caption: Workflow for ester synthesis.
Alternative Coupling Methods for Hindered Acids
While the acyl chloride route is highly effective, other modern esterification methods developed for sterically hindered carboxylic acids can also be applied. These methods avoid the need to isolate the often moisture-sensitive acyl chloride intermediate.
-
Steglich Esterification: This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][5] The reaction proceeds under mild, neutral conditions, which is beneficial for substrates with sensitive functional groups. The carbodiimide activates the carboxylic acid by forming an O-acylisourea intermediate, which is then readily attacked by the alcohol.[6]
-
Yamaguchi Esterification: This protocol involves the formation of a mixed anhydride by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine. The subsequent addition of the alcohol, often with a catalytic amount of DMAP, leads to the formation of the ester. This method is known for its high yields in the synthesis of sterically hindered esters.
The choice between these methods will depend on the specific alcohol being used, the scale of the reaction, and the desired purity of the final product. For many applications, the acyl chloride method offers the best balance of reactivity, cost-effectiveness, and broad substrate scope.
Application Focus: Photoinitiators for Dental Adhesives
A compelling application for esters derived from this compound is in the field of dental materials. Specifically, they can serve as key intermediates in the synthesis of novel, high-performance photoinitiators for dental adhesives.[4] Commercially available bisacylphosphine oxide (BAPO) photoinitiators can have poor solubility in the acidic aqueous formulations of modern dental primers.[4]
By first reacting the chloromethyl group of this compound with a hydrophilic alcohol (e.g., 2-(allyloxy)ethanol) via an ether linkage, and then proceeding with esterification or other transformations of the carboxyl group, it is possible to create more soluble and effective photoinitiators.[4]
One such example is the synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide (WBAPO), a photoinitiator with improved solubility in polar solvents.[4] The synthesis of this complex molecule involves the initial modification of the chloromethyl group, followed by conversion to the acyl chloride and subsequent reaction with phenylphosphine dilithium.[4] An important intermediate in confirming the structure of a rearrangement byproduct in this synthesis is an ester: This compound 2-(allyloxy)ethyl ester .[4] This demonstrates a direct application of the esterification of the title compound.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of esters from this compound via the acyl chloride intermediate.
Protocol 1: Synthesis of 3-(Chloromethyl)-2,4,6-trimethylbenzoyl chloride (3)
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂ or CaSO₄)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, suspend this compound (1.0 eq.) in anhydrous toluene (or DCM).
-
Slowly add thionyl chloride (2.0-3.0 eq.) to the suspension at room temperature with gentle stirring.
-
Attach a reflux condenser fitted with a drying tube.
-
Heat the reaction mixture to a gentle reflux (approximately 80 °C for thionyl chloride).
-
Maintain the reflux for 2-4 hours or until the reaction mixture becomes a clear solution and gas evolution ceases. The progress of the reaction can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the toxic SOCl₂ and HCl vapors.
-
The resulting crude 3-(chloromethyl)-2,4,6-trimethylbenzoyl chloride is a yellow to brown oil or solid and can often be used in the next step without further purification.[4]
Diagram 2: Experimental Setup for Acyl Chloride Synthesis
Caption: Setup for acyl chloride formation.
Protocol 2: Synthesis of this compound Esters
This protocol provides a general method for the reaction of the acyl chloride with an alcohol. A specific example for the synthesis of this compound 2-(allyloxy)ethyl ester (4) is adapted from the literature.[4]
Materials:
-
Crude 3-(chloromethyl)-2,4,6-trimethylbenzoyl chloride (from Protocol 1)
-
The desired alcohol (e.g., 2-(allyloxy)ethanol)
-
Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve the desired alcohol (1.1 eq.) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-(chloromethyl)-2,4,6-trimethylbenzoyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled alcohol solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-6 hours. Monitor the completion of the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer successively with 1M HCl to remove the excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Table 1: Summary of Reaction Parameters and Expected Yields
| Method | Key Reagents | Alcohol Type | Typical Reaction Time | Typical Yield | Reference |
| Acyl Chloride | SOCl₂, Alcohol, Pyridine | Primary, Secondary | 2-6 hours | High | [4] |
| Steglich | DCC/EDC, DMAP, Alcohol | Primary, Secondary | 12-24 hours | Moderate to High | [3][5] |
Yields are highly dependent on the specific alcohol and reaction conditions.
Causality and Experimental Choices
-
Why use an acyl chloride? The steric hindrance from the two ortho-methyl groups on the benzoic acid ring significantly slows down the rate of nucleophilic attack on the carbonyl carbon.[2] Converting the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it much more susceptible to attack by even weak nucleophiles like alcohols.
-
Why use a non-nucleophilic base? In the esterification of the acyl chloride (Protocol 2), a base such as pyridine or triethylamine is added to neutralize the HCl that is generated as a byproduct of the reaction. This prevents the protonation of the alcohol and other reactants, which would deactivate them.
-
Stability of the Chloromethyl Group: The chloromethyl group is a benzylic halide and is susceptible to nucleophilic substitution. However, under the conditions described for acyl chloride formation and subsequent esterification, it is generally stable. Strong nucleophiles or prolonged heating in the presence of nucleophilic solvents should be avoided if the chloromethyl group is to be preserved for subsequent reactions. In some cases, as seen in the synthesis of WBAPO, the chloromethyl group is intentionally reacted first before the esterification step.[4]
Conclusion
The synthesis of esters from this compound is a key step in the development of advanced functional materials. While the steric hindrance of the carboxylic acid presents a synthetic challenge, it can be effectively overcome by activating the carboxyl group, most reliably through the formation of an acyl chloride intermediate. This approach allows for the efficient synthesis of a wide variety of esters under mild conditions that are compatible with the reactive chloromethyl group. The resulting esters are valuable intermediates, particularly in the synthesis of novel photoinitiators for applications in fields such as dentistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile bifunctional building block.
References
- Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
-
Moszner, N., et al. (2010). Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives. Beilstein Journal of Organic Chemistry, 6, 23. [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
-
PTC Organics, Inc. (n.d.). PTC Esterification for a Chloromethyl Ester. Retrieved from [Link]
- Bagheri, A., & Jin, J. (2019). Probing the Reactivity of Photoinitiators for Free Radical Polymerization: Time-Resolved Infrared Spectroscopic Study of Benzoyl Radicals. Polymers, 11(3), 512.
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
- Griesbeck, A. G., et al. (2007). Tetrakis(2,4,6-Trimethylbenzoyl)Silane-A Novel Photoinitiator for Visible Light Curing. Macromolecular Chemistry and Physics, 208(3), 239-245.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
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- 5. 2,4,6-trimethylbenzoylphenylphosphinic acid ethyl ester- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 6. Steglich Esterification [organic-chemistry.org]
Application Note: Protecting Group Strategies for 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of protecting group strategies for the selective chemical manipulation of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid. The presence of two reactive functionalities—a sterically hindered carboxylic acid and a reactive benzylic chloride—necessitates a carefully considered approach to avoid undesired side reactions. This document outlines strategies for the individual protection of each functional group and explores orthogonal protection schemes that allow for their independent modification. Detailed experimental protocols, mechanistic insights, and comparative data are presented to guide researchers in developing robust synthetic routes.
Introduction: The Synthetic Challenge
This compound is a valuable building block in organic synthesis, serving as a precursor for various complex molecules in agrochemicals and materials science[1]. Its utility is derived from the presence of two distinct reactive centers: the carboxylic acid and the benzylic chloride. However, the juxtaposition of these groups on a sterically crowded aromatic ring presents a significant synthetic challenge. The acidic proton of the carboxyl group can interfere with base-catalyzed reactions targeting the chloromethyl moiety, while the electrophilic nature of the benzylic chloride can lead to unwanted reactions with nucleophiles intended for the carboxylic acid.
Effective synthesis design, therefore, hinges on the strategic use of protecting groups to temporarily mask one functionality while the other is being transformed. The ideal protecting group should be:
-
Easy to install in high yield under mild conditions.
-
Stable to the reaction conditions used to modify the other functional group.
-
Readily removed in high yield under conditions that do not affect the rest of the molecule.
This guide will explore suitable protecting groups for both the carboxylic acid and the chloromethyl group, with a focus on orthogonal strategies that offer maximum synthetic flexibility.
Protecting the Carboxylic Acid Moiety
The carboxylic acid can be protected as an ester. The choice of ester is critical and depends on the planned subsequent reactions and the desired deprotection conditions. Given the steric hindrance around the carboxyl group in this compound, esterification can be slow and may require forcing conditions or specific activation methods[2][3].
Methyl Esters
Methyl esters are a common choice for protecting carboxylic acids. They are generally stable to a range of reaction conditions but require basic (saponification) or strong acidic conditions for cleavage[4][5].
-
Advantages: Simple to introduce, stable to many synthetic transformations.
-
Disadvantages: Deprotection via saponification is incompatible with base-sensitive functional groups. The benzylic chloride in the target molecule is susceptible to nucleophilic attack under basic conditions, making this a potentially problematic choice if the chloromethyl group is to be retained.
Benzyl Esters
Benzyl esters offer a significant advantage in that they can be removed under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C)[4][6][7]. This deprotection method is compatible with a wide variety of functional groups.
-
Advantages: Mild, neutral deprotection conditions. Orthogonal to many other protecting groups.
-
Disadvantages: Hydrogenolysis is incompatible with reducible functional groups such as alkenes, alkynes, or some nitrogen-containing heterocycles.
tert-Butyl Esters
tert-Butyl esters are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions (e.g., trifluoroacetic acid)[8][9]. This provides an excellent orthogonal deprotection strategy.
-
Advantages: Stable to bases and nucleophiles. Easily removed with acid.
-
Disadvantages: Introduction can be challenging for sterically hindered acids.
Silyl Esters
Silyl esters, such as trimethylsilyl (TMS) or triethylsilyl (TES) esters, are easily formed and cleaved under very mild conditions[10][11]. They are typically removed by treatment with fluoride ions (e.g., TBAF) or under mild acidic or basic conditions[12].
-
Advantages: Very mild introduction and removal conditions.
-
Disadvantages: Generally have lower stability compared to other esters, which may limit their use in multi-step syntheses.
Table 1: Comparison of Carboxylic Acid Protecting Groups
| Protecting Group | Introduction Conditions | Deprotection Conditions | Orthogonality Considerations |
| Methyl Ester | MeOH, H⁺ catalyst (e.g., H₂SO₄) | NaOH, H₂O/MeOH (saponification); or strong acid | Not orthogonal to base-sensitive groups. |
| Benzyl Ester | Benzyl alcohol, H⁺ catalyst; or Benzyl bromide, base | H₂, Pd/C (hydrogenolysis) | Orthogonal to acid/base-labile groups. Not compatible with reducible groups. |
| tert-Butyl Ester | Isobutylene, H⁺ catalyst; or t-BuOH, DCC/DMAP | Trifluoroacetic acid (TFA) | Orthogonal to base-labile and hydrogenolysis-sensitive groups. |
| Silyl Ester | Silyl chloride (e.g., TMSCl), base (e.g., Et₃N) | TBAF; or mild H⁺/H₂O | Orthogonal to many groups due to very mild cleavage. May be too labile for some reaction conditions. |
Protecting the Chloromethyl Group
The high reactivity of the benzylic chloride towards nucleophiles often necessitates its protection. This can be achieved by converting it into a less reactive functional group that can be readily converted back to the chloride.
Conversion to an Ether
The chloromethyl group can be converted to a methyl or benzyl ether by reaction with the corresponding alkoxide. Ethers are generally stable to a wide range of reaction conditions.
-
Advantages: Ethers are robust protecting groups.
-
Disadvantages: Cleavage of simple alkyl ethers can require harsh conditions (e.g., BBr₃). Benzyl ethers, however, can be cleaved by hydrogenolysis[13][14].
Conversion to a Thioether
Reaction with a thiol, such as thiophenol, can convert the benzylic chloride to a more stable thioether. Thioethers can be cleaved under specific oxidative or reductive conditions.
-
Advantages: Offers a different set of deprotection conditions compared to ethers.
-
Disadvantages: Sulfur compounds can poison some catalysts used in other reaction steps.
Conversion to an Ester
The chloride can be displaced by a carboxylate anion (e.g., acetate) to form a benzylic ester. This ester can then be hydrolyzed back to the alcohol, which would then need to be converted back to the chloride (e.g., using SOCl₂). This multi-step process makes it a less direct protection strategy.
Orthogonal Protecting Group Strategies
The key to selectively manipulating this compound is the use of an orthogonal protection strategy, where one protecting group can be removed without affecting the other[15][16].
Strategy 1: Benzyl Ester and Thioether Protection
This strategy allows for the selective deprotection of either the carboxylic acid or the modified chloromethyl group.
Caption: Orthogonal strategy using benzyl ester and thioether protection.
Strategy 2: tert-Butyl Ester and Benzyl Ether Protection
This approach utilizes acid-labile protection for the carboxylic acid and hydrogenolysis for the protected chloromethyl group (as a benzyl ether).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Methyl Esters [organic-chemistry.org]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. Benzyl Esters [organic-chemistry.org]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. Benzyl group - Wikipedia [en.wikipedia.org]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid and its Associated Products
Introduction
3-(Chloromethyl)-2,4,6-trimethylbenzoic acid is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agricultural chemicals.[1] The purity and impurity profile of this compound are critical parameters that can significantly impact the yield, safety, and efficacy of the final products. Therefore, robust and reliable analytical methods are essential for its characterization. This guide provides a comprehensive overview of the principal analytical techniques and detailed protocols for the quality control of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring data integrity and reproducibility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1][2] |
| Molecular Weight | 212.67 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | ~206 °C | [1] |
| pKa | ~3.74 | [1] |
| Solubility | Slightly soluble in dimethyl sulfoxide and methanol | [1] |
Analytical Workflow for Quality Control
A multi-tiered analytical approach is recommended to ensure the comprehensive characterization of this compound. This workflow is designed to confirm the identity, quantify the purity, and identify potential impurities.
Caption: A typical analytical workflow for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method is highly effective. The acidic nature of the carboxyl group necessitates a mobile phase with a controlled pH to ensure good peak shape and reproducibility.
Protocol: Reversed-Phase HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 3 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or 0.1% TFA) to suppress the ionization of the carboxylic acid group. A common starting gradient is 30% acetonitrile, which can be optimized based on the separation of impurities.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Prepare the test sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Impurities can be identified by their retention times relative to the main peak and quantified based on their peak areas. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.[1][3][4]
| Parameter | Typical Value | Rationale |
| Column | C18 (Reversed-Phase) | Good retention for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile/Water with Acid | Controls retention and ensures good peak shape for the acidic analyte. |
| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and separation efficiency. |
| Detection | UV at 235 nm | The aromatic ring provides strong UV absorbance at this wavelength.[5] |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS is invaluable for identifying volatile impurities and can be used for the analysis of the compound after derivatization. Derivatization converts the non-volatile carboxylic acid into a more volatile ester.
Protocol: GC-MS with Derivatization
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, HPLC grade)
Procedure:
-
Derivatization:
-
Accurately weigh about 1-2 mg of the sample into a vial.
-
Add 100 µL of a suitable solvent (e.g., dichloromethane) and 50 µL of BSTFA.
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-500
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Interpretation: The molecular ion peak of the derivatized compound will confirm its molecular weight. The fragmentation pattern provides structural information. The characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be observed.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation and Quantification
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed. Furthermore, quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a specific reference standard of the analyte.
Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard for chemical shift referencing (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Data Interpretation:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic proton, the chloromethyl protons, and the methyl protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.
-
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
Aromatic H: ~7.0 ppm (singlet)
-
Chloromethyl (CH₂Cl): ~4.5 ppm (singlet)[1]
-
Methyl (CH₃): ~2.3-2.5 ppm (singlets)
-
Carboxylic Acid (COOH): ~10-12 ppm (broad singlet)
Protocol: Quantitative NMR (qNMR)
Procedure:
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a suitable deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification (e.g., long relaxation delay).
-
Data Analysis: Calculate the purity of the sample by comparing the integral of a characteristic signal of the analyte with the integral of a known signal from the internal standard.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Protocol: FTIR Analysis
Instrumentation:
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Interpretation: The spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-Cl stretch, and the aromatic C-H and C=C stretches.
Expected FTIR Absorption Bands (cm⁻¹):
-
O-H stretch (carboxylic acid): 3300-2500 (broad)
-
C=O stretch (carbonyl): 1700-1680
-
Aromatic C=C stretch: 1600-1450
-
C-Cl stretch: 800-600
Conclusion
The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The integration of chromatographic and spectroscopic methods ensures the confirmation of identity, accurate determination of purity, and thorough profiling of impurities. Adherence to these methodologies, coupled with proper method validation, will guarantee the quality and consistency of this important chemical intermediate, thereby supporting the development of safe and effective end-products.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R2) Validation of Analytical Procedures. 2023. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link]
-
JEOL Ltd. Let's try doing quantitative NMR. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10194, 2,4,6-Trimethylbenzoic acid. Available from: [Link].
-
NIST. Chemistry WebBook. Available from: [Link]
-
Journal of Medicinal Chemistry. Purity by absolute qNMR. Available from: [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]
-
University of California, Davis. Sample preparation for FT-IR. Available from: [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]
-
ResearchGate. Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. 2025. Available from: [Link]
-
Chemistry LibreTexts. 4.2: IR Spectroscopy. 2022. Available from: [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]
-
SIELC Technologies. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. Available from: [Link]
-
IRE Journals. DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. Available from: [Link]
-
ResearchGate. Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]
-
ChemRxiv. Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Available from: [Link]
-
LMA leidykla. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Available from: [Link]
-
MDPI. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. 2021. Available from: [Link]
-
PubMed. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. 2016. Available from: [Link]
-
ResearchGate. (PDF) Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. 2025. Available from: [Link]
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- 2. youtube.com [youtube.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. emerypharma.com [emerypharma.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. jascoinc.com [jascoinc.com]
Application Notes and Protocols for the Scale-Up Synthesis of 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid, a key intermediate in the pharmaceutical and specialty chemical industries. The protocol detailed herein is designed for scalability and robustness, with a focus on process safety and product purity. We will delve into the mechanistic rationale behind the chosen synthetic route, provide a detailed, step-by-step protocol for a representative gram-scale synthesis, and discuss critical process parameters, safety considerations, and analytical methods for quality control.
Introduction
This compound, with the molecular formula C₁₁H₁₃ClO₂ and a molar mass of 212.67 g/mol , is a versatile aromatic carboxylic acid derivative.[1] Its structure, featuring a reactive chloromethyl group and a sterically hindered carboxylic acid, makes it a valuable building block in organic synthesis. This intermediate is utilized in the development of various complex organic compounds, including active pharmaceutical ingredients (APIs), agricultural chemicals, and advanced materials.[1]
The synthesis of this molecule on a laboratory scale is well-documented; however, transitioning to a larger scale presents unique challenges in terms of reaction control, safety, and purification. This application note aims to provide a robust and scalable protocol for the synthesis of this compound, starting from the readily available 2,4,6-trimethylbenzoic acid.
Synthetic Strategy and Mechanistic Considerations
The most direct and industrially viable route to this compound is the chloromethylation of 2,4,6-trimethylbenzoic acid. This reaction is a classic example of an electrophilic aromatic substitution, specifically a Blanc chloromethylation.[2]
The reaction proceeds by treating 2,4,6-trimethylbenzoic acid with a source of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[1][2] The key steps of the mechanism are as follows:
-
Formation of the Electrophile: Under acidic conditions, formaldehyde is protonated, rendering the carbonyl carbon highly electrophilic.[2] The Lewis acid catalyst, ZnCl₂, further activates the formaldehyde by coordinating to the oxygen atom, facilitating the formation of a highly reactive chloromethyl cation equivalent (e.g., ClCH₂⁺ or a related complex).[2]
-
Electrophilic Attack: The electron-rich aromatic ring of 2,4,6-trimethylbenzoic acid acts as a nucleophile, attacking the electrophilic chloromethyl species. The three methyl groups on the benzene ring are electron-donating, which activates the ring towards electrophilic substitution.
-
Rearomatization: The resulting carbocation intermediate loses a proton to regenerate the aromatic system, yielding the chloromethylated product.
The carboxylic acid group is a deactivating group; however, the strong activating effect of the three methyl groups directs the substitution to the ortho and para positions. In this case, the only available position is ortho to the carboxylic acid and meta to two of the methyl groups.
Experimental Protocol: Gram-Scale Synthesis
This protocol describes a representative procedure for the synthesis of this compound on a 50-gram scale.
3.1. Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 2,4,6-Trimethylbenzoic Acid | 164.20 | 50.0 g (0.304 mol) | Starting material, ensure >98% purity. |
| Paraformaldehyde | 30.03 (as CH₂O) | 11.0 g (0.366 mol) | Formaldehyde source. |
| Zinc Chloride (anhydrous) | 136.30 | 20.7 g (0.152 mol) | Lewis acid catalyst. |
| Concentrated Hydrochloric Acid | 36.46 | ~150 mL | Reagent and solvent. |
| Chloroform | 119.38 | As required | Extraction solvent. |
| Saturated Sodium Bicarbonate Solution | - | As required | For washing. |
| Anhydrous Sodium Sulfate | 142.04 | As required | Drying agent. |
Equipment:
-
1 L three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a thermometer.
-
Heating mantle with a temperature controller.
-
Gas scrubbing system (e.g., a bubbler with a sodium hydroxide solution) to trap excess HCl gas.
-
Separatory funnel (2 L).
-
Büchner funnel and filter flask.
-
Rotary evaporator.
3.2. Reaction Setup and Procedure
Caption: Workflow for the scale-up synthesis of this compound.
Step-by-Step Protocol:
-
Charging the Reactor: In a 1 L three-necked round-bottom flask, combine 2,4,6-trimethylbenzoic acid (50.0 g, 0.304 mol), paraformaldehyde (11.0 g, 0.366 mol), and anhydrous zinc chloride (20.7 g, 0.152 mol).
-
Reaction Initiation: To this solid mixture, add approximately 100 mL of concentrated hydrochloric acid.
-
Heating and Gas Purge: Begin vigorous mechanical stirring and start bubbling a slow stream of hydrogen chloride gas through the reaction mixture using the gas inlet tube. Heat the mixture to a gentle reflux at 60-65°C.
-
Reaction Monitoring: Maintain the reaction at this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by periodically taking a small aliquot, quenching it with water, extracting with ethyl acetate, and spotting on a TLC plate.
-
Reaction Quenching and Product Isolation: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a 2 L beaker containing 1 L of ice-water with constant stirring. A white precipitate of the crude product will form.
-
Filtration and Washing: Filter the crude product using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper. This removes any residual HCl and zinc salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
3.3. Purification
The primary method for purifying this compound is recrystallization.[1]
-
Recrystallization: Transfer the crude, dried product to a suitably sized Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Precipitation: While the solution is still hot, add water dropwise with swirling until the solution becomes faintly turbid.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Filtration and Drying: Filter the purified crystals using a Büchner funnel, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum to afford pure this compound.
3.4. Expected Yield and Purity
-
Yield: 75-85%
-
Purity: >98% (as determined by HPLC and ¹H NMR)
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point: Approximately 206°C.[1]
Safety Considerations
4.1. Chemical Hazards
-
Hydrogen Chloride (HCl): Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Paraformaldehyde: Toxic upon inhalation and ingestion. Avoid generating dust.
-
Zinc Chloride (anhydrous): Corrosive and an irritant. Handle with care to avoid contact with skin and eyes.
-
Chloroform: A suspected carcinogen and toxic. All extractions should be performed in a fume hood.
-
Bis(chloromethyl) ether (BCME): The Blanc chloromethylation reaction is known to produce small amounts of the highly carcinogenic byproduct, bis(chloromethyl) ether.[2] All operations must be conducted in a well-maintained and certified chemical fume hood.
4.2. Engineering Controls and Personal Protective Equipment (PPE)
-
Fume Hood: All steps of this synthesis must be performed in a properly functioning chemical fume hood.
-
Gas Scrubber: A gas scrubber containing a sodium hydroxide solution is essential to neutralize the excess HCl gas.
-
PPE: Standard PPE, including safety glasses with side shields, a face shield, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile or neoprene), must be worn at all times.
4.3. Waste Disposal and Quenching Procedures
-
Reaction Quenching: The reaction is quenched by pouring it into a large volume of ice water. This should be done slowly and with good stirring to dissipate any heat generated.
-
BCME Decontamination: Any equipment that has come into contact with the reaction mixture should be decontaminated. A common method is to rinse with a dilute aqueous ammonia solution, which is reported to neutralize BCME.
-
Waste Streams: All aqueous and organic waste should be collected in appropriately labeled containers for hazardous waste disposal according to institutional guidelines.
Analytical Quality Control
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): For monitoring the reaction progress. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): For determining the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure of the product. The spectrum should show characteristic peaks for the aromatic proton, the benzylic protons of the chloromethyl group, the methyl groups, and the carboxylic acid proton.
-
¹³C NMR: To further confirm the carbon framework of the molecule.
-
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Conclusion
The scale-up synthesis of this compound via the Blanc chloromethylation of 2,4,6-trimethylbenzoic acid is a feasible and efficient process. By carefully controlling the reaction parameters, implementing stringent safety protocols to mitigate the risks associated with hazardous reagents and byproducts, and employing robust analytical methods for quality control, high yields of a high-purity product can be consistently achieved. This application note provides a solid foundation for researchers and process chemists to successfully scale up the synthesis of this important chemical intermediate.
References
-
Sciencemadness Wiki. Blanc reaction. (2019-07-05). Available from: [Link]
-
Sciencemadness Discussion Board. Blanc Chloromethylation - Removing BCME from Product. (2020-01-22). Available from: [Link]
-
Wikipedia. Blanc chloromethylation. Available from: [Link]
- Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- Google Patents. CN105384620B - A kind of synthetic method of 3 chloromethyl benzoic acid.
- Google Patents. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes.
- Google Patents. CN101928233B - Cholromethylation method of benzoic acid derivative.
- Google Patents. US4900796A - Process for preparing chloromethylated aromatic materials.
-
Durham E-Theses. New studies in aromatic chloromethylation. Available from: [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. Available from: [Link]
-
ResearchGate. An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene. (2025-08-07). Available from: [Link]
-
The Royal Society of Chemistry. Analytical Methods. Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]
-
Organic Syntheses. m-CHLOROPERBENZOIC ACID. Available from: [Link]
- Google Patents. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
- Google Patents. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
-
ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022-08-22). Available from: [Link]
-
National Institutes of Health. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. (2024-03-19). Available from: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid
Welcome to the technical support guide for the purification of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and achieve high-purity material.
Section 1: Understanding the Impurity Profile
Effective purification begins with a comprehensive understanding of the potential impurities. The primary synthesis route to this compound often involves the chloromethylation of 2,4,6-trimethylbenzoic acid (mesitoic acid) or a related precursor. This type of electrophilic aromatic substitution, typically a Friedel-Crafts reaction, can generate several characteristic byproducts.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect from the synthesis of this compound?
A1: The impurity profile is highly dependent on reaction conditions (catalyst, temperature, stoichiometry), but you should anticipate the following species:
-
Unreacted Starting Material: Incomplete conversion will leave residual 2,4,6-trimethylbenzoic acid.
-
Diarylmethylene Byproduct: This is the most common and often most challenging impurity to remove. The newly formed, reactive chloromethyl group on the product can act as an electrophile and alkylate another molecule of the starting material or product.[1][3] This results in a larger, less polar diarylmethylene compound.
-
Polychloromethylated Species: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second chloromethyl group can be added to the aromatic ring, yielding dichloromethylated byproducts.[1]
-
Isomeric Byproducts: If the starting trimethylbenzoic acid is not isomerically pure, you will carry those isomeric impurities through the reaction.
-
Catalyst Residues: Residual Lewis acids (e.g., ZnCl₂, AlCl₃) or protic acids must be thoroughly quenched and removed during workup.[1][2]
Section 2: Purification Protocols & Troubleshooting
Based on the expected impurity profile, a multi-step purification strategy is often required. The primary difference in chemical properties between the desired product and its main byproducts (polarity, acidity) is the foundation of our separation strategy.
Purification Workflow Overview
The following diagram outlines a logical workflow for purifying the crude product.
Caption: General purification workflow for this compound.
Protocol 1: Acid-Base Liquid-Liquid Extraction
Principle: This technique leverages the acidic nature of the carboxylic acid group. By converting the acid to its water-soluble carboxylate salt with a base, it can be separated from non-acidic, neutral byproducts like the diarylmethylene species.[4][5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the organic solution to a separatory funnel and extract with a cold, dilute aqueous base (e.g., 1 M NaHCO₃ or 1 M Na₂CO₃ solution). Extract 2-3 times.
-
Scientist's Note: Sodium bicarbonate is a weak base, which is generally sufficient to deprotonate the carboxylic acid without hydrolyzing the sensitive chloromethyl group. Stronger bases like NaOH should be avoided as they can promote unwanted side reactions.
-
-
Combine & Wash: Combine the aqueous layers. Wash this combined aqueous phase once with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with dilute HCl (e.g., 1-2 M) with stirring until the pH is ~2. The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove residual inorganic salts.
-
Drying: Dry the solid thoroughly, preferably under vacuum.
Troubleshooting & FAQs
Q2: I'm getting low recovery after the acid-base extraction. What went wrong?
A2: Low recovery can stem from several issues:
-
Incomplete Extraction: You may not have used enough aqueous base or performed enough extractions to pull all the carboxylate salt into the aqueous phase. Ensure the pH of the aqueous phase is basic (pH > 8) after the final extraction.
-
Incomplete Precipitation: After acidification, ensure the pH is sufficiently acidic (pH < 3) to fully protonate the carboxylate. Check with pH paper. Also, ensure the solution is cold, as the product has some solubility in water which increases with temperature.
-
Emulsion Formation: Emulsions can trap product at the interface. To break them, try adding brine (saturated NaCl solution) or letting the funnel sit for an extended period. In stubborn cases, filtering the entire mixture through a pad of celite can be effective.
Protocol 2: Recrystallization
Principle: Recrystallization purifies crystalline solids by exploiting differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[6][7] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent or solvent system (see table below).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impure mother liquor.
-
Drying: Dry the purified crystals completely.
Data Table: Recommended Recrystallization Solvents
| Solvent System | Boiling Point (°C) | Rationale & Comments |
| Toluene | 111 | Good for dissolving the aromatic compound at high temperature. Slow cooling is effective. |
| Acetonitrile / Water | 82 (Acetonitrile) | Dissolve in hot acetonitrile, then add water dropwise until turbidity persists. Re-heat to clarify and then cool. Good for moderately polar compounds. |
| Acetic Acid / Water | 118 (Acetic Acid) | Often used for carboxylic acids.[8] Dissolve in hot glacial acetic acid, then add water to induce crystallization. |
| Heptane / Ethyl Acetate | 98 (Heptane) | Use a minimal amount of hot ethyl acetate to dissolve the solid, then add hot heptane as the anti-solvent to induce crystallization upon cooling. |
Troubleshooting & FAQs
Q3: My product is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts or its solubility limit is exceeded above its melting point, forming a liquid phase instead of a crystalline one.
-
Cause: The boiling point of your solvent may be too high, or the solution is too concentrated.
-
Solution: Add more solvent to the hot mixture. If that doesn't work, you may need to switch to a lower-boiling point solvent system. Alternatively, you can let the oil cool to room temperature, scratch the inside of the flask with a glass rod to induce crystallization, and then re-heat the entire mixture until just dissolved before attempting to cool again.[7]
Q4: The purity of my material did not improve after recrystallization. Why?
A4: This suggests that the chosen solvent does not effectively differentiate between your product and the key impurity. For example, if the diarylmethylene byproduct has very similar solubility properties to your product in the chosen solvent, it will co-crystallize. You must select a different solvent or solvent system. If multiple solvent systems fail, chromatography is likely necessary.
Protocol 3: Column Chromatography
Principle: This is a powerful technique for separating compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent). It is particularly useful when recrystallization fails or when very high purity is required.[9]
Troubleshooting & FAQs
Q5: What is a good starting point for a mobile phase to purify this compound on a silica gel column?
A5: A good starting point for a non-polar to moderately polar compound like this is a mixture of a non-polar solvent and a more polar one.
-
Recommended System: Hexanes (or Heptane) and Ethyl Acetate.
-
TLC First: Before running a column, always develop a method using Thin Layer Chromatography (TLC). Start with a ratio like 9:1 Hexanes:Ethyl Acetate.
-
Adding Acid: Carboxylic acids often streak (show tailing) on silica gel. To prevent this, add a small amount (~0.5-1%) of acetic acid or formic acid to your mobile phase.[9] This keeps the carboxylic acid fully protonated and reduces its interaction with the acidic silica stationary phase.
-
Target Rf: Aim for a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.25-0.35 on the TLC plate for optimal separation on the column. The less polar diarylmethylene byproduct should have a higher Rf.
Section 3: Analytical Characterization for Purity Assessment
Confirming the purity of your final product is a critical final step. No single technique is sufficient; a combination provides the most confidence.[10]
Troubleshooting Purity Analysis
Caption: Troubleshooting guide based on analytical data.
Frequently Asked Questions (FAQs)
Q6: What analytical results confirm a high-purity sample?
A6: You should look for a convergence of evidence from multiple techniques:
| Technique | High Purity Indication | Common Impurity Signature |
| Melting Point (MP) | A sharp melting range (e.g., 1-2 °C). | A broad and depressed melting range. |
| 1H NMR | Clean baseline, correct integration ratios for all peaks, absence of unexpected signals. | Small peaks that do not correspond to the product structure. Look for signals from unreacted starting material or a complex aromatic signal from the diarylmethylene byproduct. |
| HPLC/GC-MS | A single major peak (>99% by area).[11] | The presence of secondary peaks, typically with different retention times indicating different polarities.[12] |
| TLC | A single spot with the expected Rf value. | Multiple spots, indicating the presence of more or less polar impurities. |
References
- CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
- CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- mesitoic acid - Organic Syntheses Procedure. Organic Syntheses.
- CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid.
- 2,4,6-Trimethylbenzoic acid | C10H12O2 | CID 10194. PubChem.
- US4562280A - Chloromethylation of deactivated aromatic compounds.
- Purification of benzoic acid - US3235588A.
- Analytical Methods. RSC Publishing - The Royal Society of Chemistry.
- CN101429117A - Process for producing 2, 4, 6-trichlorobenzoic acid.
- (PDF) Recrystallization of Impure Benzoic Acid.
- III Analytical Methods. Ministry of the Environment, Government of Japan.
- The chloromethylation of an aromatic or heteroaromatic ring is of gre
- The chromatograms of the halogen derivatives of benzoic acids on the....
- An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media.
- Chromatography of substituted benzoic acids with methanol-water-carbon dioxide mixtures.
- Selected Methods of Analysis. Textbook Chapter.
- Recrystalliz
- New studies in aromatic chloromethyl
- Chromatographic separation and identification of organic acids. Analytical Chemistry.
- 6. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- (PDF)
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. env.go.jp [env.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. CN101429117A - Process for producing 2, 4, 6-trichlorobenzoic acid - Google Patents [patents.google.com]
- 9. isws.illinois.edu [isws.illinois.edu]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid
Welcome to the technical support guide for the synthesis of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid. This resource is designed for researchers, chemists, and process development professionals who are utilizing this important synthetic intermediate. The typical route to this compound is the chloromethylation of 2,4,6-trimethylbenzoic acid (mesitoic acid), a variant of the classic Blanc-Quelet reaction.[1][2][3] While effective, this electrophilic aromatic substitution is frequently accompanied by specific and often misunderstood side reactions that can significantly impact yield, purity, and safety.
This guide provides in-depth, question-and-answer-based troubleshooting for the common challenges encountered during this synthesis, grounded in mechanistic principles and field-proven solutions.
Section 1: Troubleshooting Guide & FAQs
This section directly addresses the most common issues reported during the synthesis.
Q1: My final product analysis (LCMS/NMR) shows a significant impurity with approximately double the mass of my starting material. What is this byproduct and how can I prevent it?
A1: This high molecular weight impurity is almost certainly a diarylmethane derivative.
-
Causality (The "Why"): The formation of this byproduct is a classic side reaction in chloromethylation and Friedel-Crafts alkylations.[1] Your desired product, this compound, is a reactive benzylic chloride. This product can itself act as an electrophile, reacting with a molecule of the starting material (2,4,6-trimethylbenzoic acid) that is still present in the reaction mixture. This second electrophilic aromatic substitution reaction forms a stable methylene bridge between two aromatic rings, creating the diarylmethane dimer. Highly reactive starting materials, such as polymethylbenzenes, are particularly prone to this.[4]
-
Troubleshooting & Mitigation:
-
Control Temperature: This is the most critical parameter. Higher temperatures dramatically accelerate the rate of the secondary alkylation leading to the dimer.[5] Maintain a consistent and moderate reaction temperature (e.g., 60-80°C) and avoid localized overheating.
-
Monitor Reaction Progress: Do not let the reaction run for an unnecessarily long time. Once the starting material is consumed (as monitored by TLC or LCMS), the concentration of the product is at its maximum, creating ideal conditions for dimerization.[5] Quench the reaction promptly upon completion.
-
Catalyst Choice: While effective, strong Lewis acids like aluminum chloride (AlCl₃) are known to aggressively promote diarylmethane formation.[5] The use of zinc chloride (ZnCl₂), the most common catalyst for this reaction, provides a better balance of reactivity and selectivity.[4][5]
-
Stoichiometry: Ensure the chloromethylating agent (e.g., paraformaldehyde) is not the limiting reagent. An excess of the aromatic starting material at the end of the reaction can be difficult to separate and provides fuel for the dimerization side reaction.
-
Q2: My isolated product has the wrong melting point (~207°C instead of ~200°C) and NMR analysis shows a CH₂ peak around δ 4.5 ppm instead of the expected δ 4.8 ppm. What went wrong?
A2: Your chloromethyl group has been hydrolyzed to a hydroxymethyl group, forming 3-(hydroxymethyl)-2,4,6-trimethylbenzoic acid.
-
Causality (The "Why"): The C-Cl bond in the benzylic position is highly susceptible to nucleophilic substitution, particularly solvolysis. A key report highlights that the chloromethyl product rapidly hydrolyzes to the corresponding benzyl alcohol during a mildly basic aqueous work-up (e.g., a sodium bicarbonate wash).[6] This is a very common and often overlooked error in the purification of this specific compound. The slightly higher melting point and the upfield shift of the benzylic protons in the ¹H NMR spectrum are characteristic of this hydroxymethyl byproduct.[6]
-
Troubleshooting & Mitigation:
-
Modify the Work-up: AVOID using aqueous sodium bicarbonate or other basic solutions to wash the crude reaction mixture.
-
Recommended Quench & Extraction: Pour the completed reaction mixture directly onto crushed ice or into ice-cold water. Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with cold water and brine only. Dry the organic phase thoroughly with a drying agent like MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a non-aqueous solvent system (e.g., ethanol/cyclohexane).[6]
-
Q3: The reaction is sluggish and my overall yield is very low. How can I improve conversion without generating more byproducts?
A3: Low reactivity can be due to the nature of the substrate and suboptimal conditions. The key is balancing reactivity with selectivity.
-
Causality (The "Why"): While the three methyl groups on the aromatic ring are activating, the carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution.[4] This makes the chloromethylation of 2,4,6-trimethylbenzoic acid inherently more difficult than the chloromethylation of a more activated substrate like mesitylene itself.[4][7]
-
Troubleshooting & Mitigation:
-
Ensure Anhydrous Conditions: The Lewis acid catalyst (ZnCl₂) is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous to maintain catalyst activity.
-
Reagent Quality: Use a fresh, high-quality source of paraformaldehyde. Over time, paraformaldehyde can depolymerize or become less reactive.
-
Sufficient Catalyst Loading: Ensure an adequate molar ratio of the ZnCl₂ catalyst is used. The reaction proceeds via the formation of an electrophilic complex between the protonated formaldehyde and the catalyst.[1][8]
-
Effective HCl Introduction: If using gaseous HCl, ensure efficient bubbling and stirring to maintain saturation in the reaction mixture. The reaction requires acidic conditions to protonate the formaldehyde, making it a better electrophile.[1][9]
-
Q4: What are the primary safety hazards associated with this reaction?
A4: The most significant and severe hazard is the in-situ formation of bis(chloromethyl) ether (BCME).
-
Causality (The "Why"): Chloromethylation reactions that use formaldehyde and hydrogen chloride are known to produce small amounts of the highly carcinogenic and volatile byproduct, bis(chloromethyl) ether.[1][9]
-
Safety Mandates:
-
Fume Hood: This reaction MUST be performed in a certified, high-performance chemical fume hood at all times.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.
-
Decontamination: Any equipment or spills should be decontaminated with a solution that can destroy BCME, such as aqueous ammonia or sodium bicarbonate.
-
Section 2: Mechanistic Pathways & Parameter Optimization
Understanding the competing reaction pathways is crucial for rational optimization. The diagram below illustrates the desired synthesis route versus the two most common side reactions.
Reaction Pathway Diagram
Caption: Main vs. Side Reaction Pathways in the Synthesis.
Table of Key Parameter Effects
| Parameter | Effect on Main Reaction | Effect on Side Reactions | Recommended Action |
| Temperature | Increases reaction rate. | Drastically increases diarylmethane formation above 85°C.[5] | Maintain a strict temperature range of 60-80°C. |
| Catalyst | Essential for activating formaldehyde. ZnCl₂ is standard.[4] | Stronger Lewis acids (e.g., AlCl₃) significantly promote dimerization.[5] | Use anhydrous zinc chloride (ZnCl₂). |
| Reaction Time | Longer time increases conversion of starting material. | Prolonged time after full conversion maximizes product concentration, favoring dimerization.[5] | Monitor the reaction by TLC/LCMS and quench promptly after the starting material is consumed. |
| Work-up | - | Critical: Mildly basic aqueous washes cause complete hydrolysis to the hydroxymethyl derivative.[6] | Quench on ice, extract with an organic solvent, and wash only with neutral water/brine. |
Section 3: Recommended Experimental Protocol
This protocol is designed to maximize the yield of the desired product while minimizing the formation of key byproducts.
Reagents & Equipment:
-
2,4,6-trimethylbenzoic acid (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (0.8 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Oven-dried, three-neck round-bottom flask with magnetic stirrer, condenser, and gas inlet adapter.
Procedure:
-
Setup: In a certified chemical fume hood, assemble the reaction flask. Charge the flask with 2,4,6-trimethylbenzoic acid, paraformaldehyde, and anhydrous zinc chloride.
-
Solvent Addition: Add glacial acetic acid as the solvent, followed by concentrated hydrochloric acid.
-
Reaction: Heat the stirred mixture to 75-80°C using an oil bath. Maintain this temperature and continue stirring.
-
Monitoring: After 2 hours, begin monitoring the reaction by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC or LCMS to track the disappearance of the starting material. The reaction is typically complete within 4-6 hours.
-
Quenching: Once the starting material is consumed, turn off the heat and allow the mixture to cool slightly. Carefully pour the warm reaction mixture over a large amount of crushed ice in a beaker with vigorous stirring. A white precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum.
-
Purification: Recrystallize the dried solid from a suitable solvent system, such as ethanol/cyclohexane, to yield pure this compound.[6]
-
Characterization: Confirm the product's identity and purity via melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.
References
-
Wikipedia. (2023). Blanc chloromethylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Blanc chloromethylation. Retrieved from [Link]
-
Taylor, R. K. (1981). New studies in aromatic chloromethylation. Durham E-Theses, Durham University. Retrieved from [Link]
-
DeHaan, F. P., et al. (1997). Electrophilic Aromatic Substitution. 13. Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene... The Journal of Organic Chemistry, 62(9), 2694–2703. Retrieved from [Link]
-
Ogata, Y., & Okano, M. (1956). Kinetics of the Chloromethylation of Mesitylene in Aqueous Acetic Acid. Journal of the American Chemical Society, 78(21), 5423–5426. Retrieved from [Link]
-
Superimposition: Dr. Prasun Mukherjee. (2019). Chloromethylation Reaction: also known as Blanc Reaction! [Video]. YouTube. Retrieved from [Link]
- Pfeiffer, W. D. (2008). Synthesis by Substitution of Carbonyl Oxygen. In Science of Synthesis (Vol. 35, pp. 153-176). Thieme.
-
Grokipedia. (n.d.). Quelet reaction. Retrieved from [Link]
-
Stewart, F. H. C. (1980). 3-CHLOROMETHYL-2,4,6-TRIMETHYLBENZOIC ACID. Organic Preparations and Procedures International, 12(1-2), 116-118. Retrieved from [Link]
-
Wikipedia. (2023). Quelet reaction. Retrieved from [Link]
-
Shacklett, C. D., & Smith, H. A. (1953). The Application of the Chloromethylation Reaction to the Syntheses of Certain Polymethylbenzenes. Journal of the American Chemical Society, 75(11), 2654–2657. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Blanc Reaction. Retrieved from [Link]
-
Sciencemadness Wiki. (2019). Blanc reaction. Retrieved from [Link]
Sources
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Quelet reaction - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Blanc Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid. Here, we address common challenges, offer troubleshooting advice, and present optimized protocols to enhance yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve specific problems encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Sub-optimal Reaction Conditions: The chloromethylation of 2,4,6-trimethylbenzoic acid is sensitive to temperature. Temperatures above 90°C can promote side reactions, such as the formation of cross-linked polymers, which will reduce the yield of your desired product.[1] Conversely, temperatures that are too low will result in a sluggish and incomplete reaction. The optimal temperature range is typically between 60-90°C.[1]
-
Moisture in the Reaction: The presence of water can lead to the hydrolysis of the chloromethyl group, forming the hydroxymethyl derivative as a significant byproduct.[2] Ensure all glassware is oven-dried and that anhydrous reagents and solvents are used.
-
Inefficient Work-up: During the work-up, especially if using a mildly basic aqueous wash, the desired chloromethyl product can be rapidly hydrolyzed to the hydroxymethyl compound.[2] It is advisable to use a non-basic aqueous wash or to minimize the contact time with any basic solutions.
-
Inadequate Catalyst Activity: The Lewis acid catalyst, often zinc chloride or aluminum chloride, is crucial for activating the formaldehyde to generate the electrophilic chloromethyl species.[1] Ensure your catalyst is of high purity and has not been deactivated by exposure to moisture.
Q2: I am observing the formation of a significant amount of 3-(hydroxymethyl)-2,4,6-trimethylbenzoic acid. How can I prevent this?
The formation of the hydroxymethyl derivative is a common side reaction, primarily caused by the hydrolysis of the chloromethyl group.[2]
-
Strictly Anhydrous Conditions: As mentioned above, the exclusion of water is paramount. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Modified Work-up Procedure: Avoid using basic aqueous solutions during the work-up. An attempted preparation of the title compound using a standard chloromethylation method resulted in the formation of the hydroxymethyl derivative due to rapid hydrolysis during a mildly basic aqueous wash.[2]
-
Conversion of the Byproduct: If the hydroxymethyl derivative is formed, it can be converted to the desired this compound by treatment with concentrated hydrochloric acid.[2]
Q3: The reaction seems to stall before completion. What factors could be responsible?
A stalled reaction can be frustrating. Here are some potential causes:
-
Insufficient Catalyst: The molar ratio of the Lewis acid catalyst to the starting material is critical. A patent for a similar synthesis suggests a molar ratio of Lewis acid to benzoyl chloride of 0.05 - 0.5:1.[3] Insufficient catalyst will lead to a slow or incomplete reaction.
-
Poor Mixing: As the reaction progresses, the product may precipitate, creating a thick slurry that is difficult to stir. Inadequate mixing can lead to localized reagent depletion and a stalled reaction. Ensure you are using a suitable stir bar and a flask size that allows for efficient agitation.
-
Decomposition of Reagents: Paraformaldehyde, a common source of formaldehyde, can depolymerize at different rates depending on its quality and the reaction temperature. Ensure you are using a high-quality source of paraformaldehyde.
Q4: I'm struggling with the purification of the final product. What are the best methods?
Effective purification is key to obtaining a high-purity final product.
-
Recrystallization: This is the primary method for purifying this compound and is scalable for industrial applications.[1] Water-based recrystallization can achieve purities of 92-95% with recovery yields of 85-90%.[1] For higher purity, a mixed solvent system such as ethanol/cyclohexane can be effective.[2]
-
Column Chromatography: For laboratory-scale preparations where maximum purity is required, column chromatography on silica gel is highly effective, capable of achieving purities of 98-99.5% with recovery yields of 75-85%.[1] The choice of eluent is a critical parameter to optimize for this method.[1]
Frequently Asked Questions (FAQs)
What are the primary synthesis routes for this compound?
The most common method is the chloromethylation of 2,4,6-trimethylbenzoic acid. This involves treating the benzoic acid derivative with a chloromethylating agent, such as formaldehyde and hydrogen chloride, in the presence of a Lewis acid catalyst like zinc chloride.[1] An alternative approach is through Friedel-Crafts acylation using chloromethylating agents.[1]
What are the critical starting materials and their required purity?
The primary starting material is 2,4,6-trimethylbenzoic acid (mesitoic acid). The purity of this starting material is important, as impurities can lead to side reactions and complicate purification. Several methods exist for the synthesis of 2,4,6-trimethylbenzoic acid, including the Grignard reagent method and acyl chloride chlorination.[4]
What are the optimal reaction conditions for the chloromethylation of 2,4,6-trimethylbenzoic acid?
Optimal conditions can vary, but a typical procedure involves temperatures between 60-90°C and reaction times of 4-6 hours.[1] The choice of Lewis acid catalyst and the molar ratios of the reagents are also critical parameters to optimize.
What analytical techniques are recommended for monitoring the reaction progress and final product purity?
-
Thin-Layer Chromatography (TLC): Useful for monitoring the consumption of the starting material and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for confirming the structure of the product. The conversion of the hydroxymethyl to the chloromethyl compound is accompanied by a substantial downfield shift of the benzylic proton resonance.[2]
-
Infrared (IR) Spectroscopy: The disappearance of the hydroxyl band (around 3410 cm⁻¹) can confirm the conversion of the hydroxymethyl byproduct to the desired chloromethyl product.[2]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product with high accuracy.
What are the main safety precautions to consider during this synthesis?
-
Chloromethylating agents are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood.
-
Lewis acids like aluminum chloride react violently with water.
-
The reaction can be exothermic, so proper temperature control is essential.
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Summary Table
| Parameter | Recommended Range/Value | Rationale and Remarks |
| Starting Material | 2,4,6-Trimethylbenzoic Acid | High purity is recommended to avoid side reactions. |
| Chloromethylating Agent | Paraformaldehyde and HCl | A common and effective combination. |
| Catalyst | Zinc Chloride (ZnCl₂) or Aluminum Chloride (AlCl₃) | Anhydrous Lewis acids are essential for the reaction. |
| Catalyst to Substrate Ratio | 0.05 - 0.5 : 1 (molar ratio) | A key parameter to optimize for reaction completion.[3] |
| Reaction Temperature | 60 - 90°C | Balances reaction rate with the suppression of side reactions.[1] |
| Reaction Time | 4 - 6 hours | Should be monitored by TLC or another analytical method.[1] |
| Purification Method | Recrystallization or Column Chromatography | Recrystallization is suitable for larger scales, while chromatography provides higher purity.[1] |
Diagrams
Caption: Reaction mechanism for the chloromethylation of 2,4,6-trimethylbenzoic acid.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
Experimental Protocol: Chloromethylation of 2,4,6-Trimethylbenzoic Acid
This protocol is a synthesized representation of best practices and should be adapted and optimized for your specific laboratory conditions.
Materials:
-
2,4,6-trimethylbenzoic acid (1 equivalent)
-
Paraformaldehyde (1.3 equivalents)
-
Anhydrous zinc chloride (0.2 equivalents)
-
Concentrated hydrochloric acid
-
Anhydrous solvent (e.g., chloroform or carbon tetrachloride)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, reflux condenser, and a gas inlet for an inert atmosphere. Ensure all glassware is oven-dried.
-
Reagent Addition: To the flask, add 2,4,6-trimethylbenzoic acid, paraformaldehyde, and anhydrous zinc chloride.
-
Reaction Initiation: Under a blanket of nitrogen, add the anhydrous solvent, followed by the slow addition of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to 80-85°C and maintain this temperature for 4-6 hours with vigorous stirring. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture into a beaker containing ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with brine. Avoid basic washes to prevent hydrolysis.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/cyclohexane) to yield pure this compound.
References
- Stewart, F. H. C. (1980). 3-CHLOROMETHYL-2,4,6-TRIMETHYLBENZOIC ACID. OPPI BRIEFS.
- Google Patents. (2016). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
Sources
Technical Support Center: Optimization of Reaction Conditions for 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid Amidation
Welcome to the Technical Support Center for the amidation of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered and reactive molecule. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this specific amidation and achieve optimal results in your synthesis.
Introduction
The amidation of this compound presents a unique set of challenges due to two key structural features: the steric hindrance around the carboxylic acid group imposed by the three ortho and para methyl groups, and the presence of a reactive benzylic chloride. These features necessitate careful selection of coupling reagents and reaction conditions to achieve high yields and minimize side reactions. This guide provides a comprehensive resource to address these challenges, drawing upon established principles of organic synthesis and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: Why is the amidation of this compound considered challenging?
A1: The primary challenge stems from the significant steric hindrance around the carboxylic acid functionality. The two ortho-methyl groups and the para-methyl group on the benzene ring impede the approach of the amine nucleophile to the activated carboxylic acid intermediate. This steric congestion slows down the desired amidation reaction, often requiring more potent coupling reagents and optimized reaction conditions to achieve satisfactory yields.[1] Additionally, the presence of the reactive chloromethyl group introduces the potential for a competing nucleophilic substitution reaction by the amine.
Q2: What are the most effective coupling reagents for this type of sterically hindered amidation?
A2: For sterically hindered carboxylic acids, uronium/aminium salt-based coupling reagents are generally more effective than carbodiimides. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly recommended.[2][3] HATU, in particular, is known for its high coupling efficiency and rapid reaction times, even with challenging substrates.[2][3]
Q3: Can I use a carbodiimide reagent like EDC for this reaction?
A3: While EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a versatile coupling reagent, its effectiveness is often diminished with highly sterically hindered acids like this compound.[4] If EDC is to be used, it is crucial to include an additive such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to form a more reactive activated ester and to suppress potential side reactions like racemization if a chiral amine is used.[3] However, for this specific substrate, HATU or PyBOP are generally superior choices.
Q4: What is the role of a non-nucleophilic base in these reactions?
A4: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential for several reasons. Firstly, it deprotonates the carboxylic acid to form the carboxylate anion, which is the active nucleophile that attacks the coupling reagent.[5] Secondly, it neutralizes the acidic byproducts formed during the reaction, such as the protonated form of the leaving group from the coupling reagent and any HCl generated from the reaction of an acyl chloride intermediate.[6] Using a hindered, non-nucleophilic base prevents it from competing with the desired amine in reacting with the activated carboxylic acid.
Q5: What is the potential for side reactions involving the chloromethyl group?
A5: The chloromethyl group is a benzylic halide, making it susceptible to nucleophilic substitution (SN2) reactions. The amine used for the amidation can also act as a nucleophile and displace the chloride, leading to the formation of a secondary amine byproduct. This side reaction is more likely to occur at elevated temperatures or with prolonged reaction times. Careful monitoring of the reaction is crucial to minimize this impurity.
Troubleshooting Guide
This section addresses common problems encountered during the amidation of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inefficient Carboxylic Acid Activation | 1. Switch to a more powerful coupling reagent: If using EDC/HOBt, switch to HATU or PyBOP.[3] 2. Ensure anhydrous conditions: Dry all solvents and reagents thoroughly. Water can hydrolyze the activated intermediate back to the carboxylic acid.[3] 3. Pre-activation: Stir the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the amine. | Sterically hindered acids require highly reactive intermediates for successful amidation. HATU and PyBOP form highly reactive OAt- and OBt-esters, respectively.[2][3] Anhydrous conditions prevent the premature quenching of these reactive species. Pre-activation ensures the formation of the active ester before the introduction of the amine nucleophile. |
| Poor Nucleophilicity of the Amine | 1. Increase reaction temperature: Cautiously increase the temperature (e.g., from room temperature to 40-50 °C) and monitor for side reactions. 2. Increase reaction time: Extend the reaction time and monitor by TLC or LC-MS. | Higher temperatures can provide the necessary activation energy for less reactive amines to attack the sterically hindered activated ester. However, this must be balanced against the increased risk of side reactions. |
| Incorrect Stoichiometry | 1. Verify reagent equivalents: Use a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents). Use at least 2-3 equivalents of the non-nucleophilic base. | A slight excess of the amine can help drive the reaction to completion. Sufficient base is crucial to ensure complete deprotonation of the carboxylic acid and neutralization of acidic byproducts. |
Issue 2: Formation of a Significant Side Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Nucleophilic Attack on the Chloromethyl Group | 1. Lower the reaction temperature: Perform the reaction at 0 °C to room temperature. 2. Reduce reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Use a less nucleophilic amine if possible: If the amine structure can be varied, a less nucleophilic amine may reduce the rate of this side reaction. | The SN2 reaction at the benzylic chloride is temperature-dependent. Lowering the temperature will favor the desired amidation over this side reaction. Minimizing the time the product is exposed to the amine in the reaction mixture will reduce the formation of this byproduct. |
| Formation of Tetramethylurea (from HATU) | 1. Purification: This byproduct is polar and can often be removed by aqueous workup or column chromatography. Washing the organic layer with an aqueous LiCl solution can also help remove this impurity.[6] | Tetramethylurea is a common byproduct of HATU-mediated couplings and is known to be difficult to remove completely.[5] Specific workup procedures are often necessary. |
Reaction Monitoring and Analysis
Thin-Layer Chromatography (TLC) Troubleshooting:
-
Streaking: If spots are streaking, it may be due to the acidic nature of the carboxylic acid starting material or the basicity of the amine. To improve resolution, you can add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC mobile phase.[7]
-
High-Boiling Point Solvents: If using a high-boiling solvent like DMF, the solvent can cause smearing on the TLC plate. After spotting, placing the TLC plate under high vacuum for a few minutes before developing can help to evaporate the residual solvent.[8]
-
Identifying Spots:
-
Starting Carboxylic Acid: Will likely have a lower Rf value and may streak.
-
Amine: Rf will vary depending on its polarity.
-
Product Amide: Will typically have a higher Rf than the starting acid.
-
Side Product (from attack on chloromethyl group): This will be a more polar, secondary amine and may have a different Rf from the desired amide.
-
Co-spotting: Always co-spot the reaction mixture with the starting materials to aid in identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
LC-MS is a powerful tool for monitoring the reaction and identifying products and byproducts.
-
Expected Masses:
-
Product: [M+H]+ corresponding to the molecular weight of the desired amide.
-
Side Product: [M+H]+ corresponding to the molecular weight of the product formed from the amine attacking the chloromethyl group.
-
Unreacted Starting Materials: [M+H]+ for the carboxylic acid and amine.
-
Experimental Protocols
Protocol 1: HATU-Mediated Amidation of this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or DCM (to achieve a concentration of 0.1-0.2 M).
-
Reagent Addition: Add HATU (1.1 eq) and the amine (1.1 eq) to the solution.
-
Base Addition: Cool the mixture to 0 °C in an ice bath and add DIPEA (2.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Data Presentation: Reagent Stoichiometry
| Reagent | Equivalents |
| This compound | 1.0 |
| Amine | 1.1 - 1.2 |
| HATU | 1.1 - 1.2 |
| DIPEA | 2.5 - 3.0 |
Visualizations
Amidation Reaction Workflow
Caption: General workflow for the HATU-mediated amidation.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common amidation issues.
References
-
Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
-
PubMed. (2015, March 27). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
ResearchGate. (2025, August 8). A Convenient, TiCl4/SnCl4-Mediated Synthesis of N-Phenyl or N-Aryl Benzamidines and N-Phenylpicolinamidines. [Link]
-
ResearchGate. (2019, August 15). Removing intermediates from amide coupling?. [Link]
-
ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
ACS Publications. (2021, March 10). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. [Link]
-
Chemistry Stack Exchange. (2015, December 7). Acidity of o-halobenzoic acids. [Link]
-
ResearchGate. (2025, August 6). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. [Link]
-
JOCPR. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]
-
MDPI. (n.d.). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. [Link]
-
ResearchGate. (2025, August 9). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.1: Reactions of Carboxylic Acids. [Link]
-
Operachem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]
-
Taylor & Francis. (n.d.). HATU – Knowledge and References. [Link]
-
PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. [Link]
-
ACS Publications. (2021, March 10). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). [Link]
-
PubMed. (2012, October 5). Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect. [Link]
Sources
Technical Support Center: A Guide to Handling 3-(chloromethyl)-2,4,6-trimethylbenzoic Acid
Welcome to the technical support center for 3-(chloromethyl)-2,4,6-trimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice for the successful use and storage of this reactive compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you avoid common pitfalls, particularly unwanted polymerization.
Understanding the Challenge: The Inherent Reactivity of this compound
This compound is a valuable bifunctional molecule, possessing both a carboxylic acid and a reactive benzylic chloride. This combination makes it a versatile building block in organic synthesis. However, the very features that make it useful also contribute to its primary challenge: a propensity for self-polymerization.
The principal mechanism of this unwanted polymerization is a Friedel-Crafts self-alkylation . This is a type of electrophilic aromatic substitution where the benzylic chloride of one molecule acts as an electrophile and reacts with the electron-rich aromatic ring of another molecule. This process can be catalyzed by trace amounts of acid, particularly Lewis acids, or even strong Brønsted acids.[1][2] The presence of hydrochloric acid (HCl), a potential decomposition product, can significantly accelerate this polymerization.[3]
Furthermore, while less common for this specific molecule, the potential for radical polymerization should not be entirely dismissed, especially under conditions of heat or light, or in the presence of radical initiators.[4][5]
This guide will provide you with the knowledge and tools to mitigate these polymerization pathways and ensure the integrity of your material.
Frequently Asked Questions (FAQs)
Q1: I've noticed my solid this compound has formed clumps or turned into a solid mass. What happened?
A1: This is a classic sign of polymerization. The individual molecules have started to react with each other, forming larger oligomers or a polymer. This is likely due to gradual self-alkylation, possibly catalyzed by trace moisture and subsequent HCl formation, or exposure to elevated temperatures over time.
Q2: Can I still use the material if it has started to polymerize?
A2: It is strongly advised against using polymerized material. The presence of oligomers and polymers will introduce significant impurities into your reaction, making purification difficult and potentially leading to misleading results. Furthermore, the molecular weight and, therefore, the molar equivalence of the active monomer will be incorrect.
Q3: What is the primary cause of polymerization for this compound?
A3: The most probable cause is a Friedel-Crafts self-alkylation reaction.[1] The chloromethyl group on one molecule can be activated by a Lewis acid or strong Brønsted acid, forming a benzylic carbocation. This carbocation is then attacked by the electron-rich aromatic ring of another molecule, forming a new carbon-carbon bond and initiating the polymerization chain.
Q4: How can I inhibit this polymerization?
A4: A two-pronged approach is recommended:
-
Acid Scavenging: To inhibit the acid-catalyzed Friedel-Crafts pathway, a small amount of an acid scavenger should be added.
-
Radical Inhibition: To prevent potential radical polymerization, a radical inhibitor can also be included.
Q5: What are suitable inhibitors for this compound?
A5:
-
For Acid Scavenging: A non-nucleophilic base or an acid scavenger is ideal. Propylene oxide is a good choice as it effectively scavenges HCl without introducing a strong base that could deprotonate the carboxylic acid.[6]
-
For Radical Inhibition: A hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT) is a common and effective choice.[] It is generally compatible with acidic functionalities.
Q6: How much inhibitor should I add?
A6: As a general starting point, a concentration of 100-500 ppm (by weight) of each inhibitor is recommended. The optimal concentration may vary depending on the storage conditions and the anticipated shelf life.
Q7: How should I store this compound?
A7: Proper storage is critical. The compound should be stored in a cool, dry, and dark environment. A summary of recommended storage conditions is provided in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C[8] | Reduces the rate of potential decomposition and polymerization reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to moisture and oxygen, which can contribute to degradation and side reactions. |
| Container | Tightly sealed, opaque glass vial | Protects from light and moisture. |
| Inhibitors | Add an acid scavenger and a radical inhibitor | Proactively prevents the primary polymerization pathways. |
Q8: Can I dissolve the compound in a solvent for long-term storage?
A8: Dissolving the compound in a dry, inert solvent can be a viable storage strategy, as it can reduce the proximity of molecules to each other. However, the choice of solvent is crucial. A non-polar, aprotic solvent like anhydrous toluene would be a reasonable choice. Avoid protic solvents or those that can react with the benzylic chloride. The solution should be stored under an inert atmosphere at 2-8 °C.
Troubleshooting Guide
Problem 1: During a reaction, I'm seeing a significant amount of insoluble, sticky material forming.
-
Likely Cause: Polymerization of your this compound has been initiated under the reaction conditions.
-
Troubleshooting Steps:
-
Check for Acidic Impurities: Are any of your reagents or solvents acidic? Even trace amounts of a Lewis or Brønsted acid can catalyze the polymerization. Purify your reagents and use freshly dried, non-acidic solvents.
-
Reaction Temperature: Are you running the reaction at an elevated temperature? Heat can accelerate the polymerization. If possible, try running the reaction at a lower temperature.
-
Inhibitor in Starting Material: Was your starting material properly inhibited? If not, it may have already contained some oligomers that are now accelerating the polymerization.
-
Add an Acid Scavenger to the Reaction: Consider adding a small amount of a non-nucleophilic base, such as proton sponge (1,8-bis(dimethylamino)naphthalene), to your reaction mixture to scavenge any in-situ generated acid.
-
Problem 2: My reaction yield is consistently low, and I'm isolating a complex mixture of products.
-
Likely Cause: Your starting material may have partially polymerized, leading to incorrect stoichiometry and the introduction of impurities.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before use, run a quick purity check on your this compound using a technique like ¹H NMR or melting point analysis. A broad melting point range or the presence of unexpected peaks in the NMR spectrum can indicate polymerization.
-
Use Fresh, Properly Stored Material: Always use material that has been stored according to the recommendations in the FAQ section. If in doubt, use a freshly opened bottle or a newly synthesized batch.
-
Problem 3: The compound is difficult to dissolve, even in solvents where it should be soluble.
-
Likely Cause: This is another indication of polymerization. The higher molecular weight oligomers and polymers will have significantly lower solubility than the monomer.
-
Troubleshooting Steps:
-
Discard the Material: Do not attempt to use material that does not dissolve as expected. It is highly likely to be polymerized and will give poor results.
-
Review Storage Practices: Re-evaluate your storage procedures to prevent this from happening with future batches. Ensure the container is tightly sealed, stored at the correct temperature, and blanketed with an inert atmosphere.
-
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Preparation of Inhibitor Stock Solution:
-
Prepare a stock solution of your chosen inhibitors (e.g., 1% w/v BHT and 1% w/v propylene oxide in a dry, inert solvent like anhydrous toluene).
-
-
Adding Inhibitors to the Solid:
-
In a glovebox or under a stream of inert gas, open the container of this compound.
-
Add the inhibitor stock solution dropwise to the solid to achieve the desired final concentration (e.g., 100-500 ppm of each inhibitor).
-
Gently mix the solid to distribute the inhibitors.
-
Evaporate the solvent under a gentle stream of inert gas.
-
-
Final Storage:
-
Tightly seal the container, preferably with a cap that has a PTFE liner.
-
Wrap the container in aluminum foil to protect it from light.
-
Place the container in a refrigerator at 2-8 °C.
-
Protocol 2: Handling and Dispensing the Compound for an Experiment
-
Preparation:
-
Allow the container of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
-
Inert Atmosphere:
-
Perform all weighing and dispensing operations in a glovebox or under a positive pressure of an inert gas (argon or nitrogen).
-
-
Dispensing:
-
Use clean, dry spatulas and weighing boats.
-
Quickly weigh the desired amount of the compound and transfer it to your reaction vessel.
-
-
Resealing and Storage:
-
Immediately and securely reseal the container, purge the headspace with an inert gas, and return it to the recommended storage conditions (2-8 °C, dark).
-
Visualizing the Polymerization and Inhibition Mechanisms
Friedel-Crafts Self-Alkylation Polymerization
Caption: The likely polymerization pathway via Friedel-Crafts self-alkylation.
Mechanism of Inhibition
Caption: A dual-inhibitor approach to prevent polymerization.
References
-
Inhibition of Free Radical Polymerization: A Review. PMC - NIH. [Link]
-
Experimental and Theoretical Studies of Carboxylic Polymers with Low Molecular Weight as Inhibitors for Calcium Carbonate Scale. MDPI. [Link]
-
An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. ResearchGate. [Link]
-
Polycondensation of benzyl chloride and its derivatives: A study of the reaction at different temperatures. ResearchGate. [Link]
-
Radical Reaction Inhibitors. YouTube. [Link]
-
Why inhibitor are remain added in the monomer?. ResearchGate. [Link]
- US4900796A - Process for preparing chloromethylated aromatic materials.
-
Polymerization and Corrosion Inhibition Effects of Carboxylic Acid Copolymer Containing PEG Side Chain. ResearchGate. [Link]
-
Orco Reactive™ Dye Description, Storage, Handling, and Preparation. Organic Dyes and Pigments. [Link]
-
The control of runaway polymerisation reactions by inhibition techniques. IChemE. [Link]
-
(PDF) Experimental and Theoretical Studies of Carboxylic Polymers with Low Molecular Weight as Inhibitors for Calcium Carbonate Scale. ResearchGate. [Link]
-
An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. ResearchGate. [Link]
-
Shelf-Life & Storage Conditions. Astro Chemical. [Link]
-
Advances and developments in transition metal-free benzylic C(sp 3 )–H activation/functionalization reactions. RSC Publishing. [Link]
-
Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids. NCERT. [Link]
- US6348629B1 - Free radical inhibitors for quenching aqueous phase polymer growth and related methods.
-
Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]
-
Pharmaceutically Acceptable Carboxylic Acid-Terminated Polymers Show Activity and Selectivity against HSV-1 and HSV-2 and Synergy with Antiviral Drugs. PubMed. [Link]
-
A Brief Discussion on Polymerization Inhibitors. Liskon Biological. [Link]
-
Use of acid scavengers to improve durability of acid-catalyzed adhesive wood bonds. Forest Products Laboratory. [Link]
-
Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts. IRIS. [Link]
-
Benzyl chloride. Sciencemadness Wiki. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Acid Scavengers & Stabilizers. ACS Technical Products. [Link]
-
An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000‐Dicationic Ionic Liquids in Aqueous Media. ResearchGate. [Link]
-
Organic Chemistry – Specific Name Reactions. Vedantu. [Link]
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Technical Support Center: Characterization of 3-(chloromethyl)-2,4,6-trimethylbenzoic Acid and its Derivatives
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the challenges encountered during the synthesis, purification, and characterization of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid and its derivatives. The inherent reactivity of the chloromethyl group, coupled with the steric hindrance from the methyl groups, presents a unique set of analytical hurdles. This document offers troubleshooting advice and frequently asked questions to navigate these complexities.
Troubleshooting Guide
This section addresses specific issues that may arise during your experimental workflow in a question-and-answer format.
Synthesis & Purification
Question 1: My reaction to synthesize this compound resulted in a significant amount of a more polar byproduct. What is it and how can I avoid it?
Answer: The most common and significant byproduct in the chloromethylation of 2,4,6-trimethylbenzoic acid is the corresponding hydroxymethyl derivative, 3-(hydroxymethyl)-2,4,6-trimethylbenzoic acid. This occurs due to the high reactivity of the benzyl chloride moiety, which is susceptible to hydrolysis.[1]
Causality: The chloromethyl group is a good leaving group, and under aqueous conditions, especially during workup with a mildly basic aqueous wash, it can readily undergo nucleophilic substitution by water to form the benzyl alcohol.[1]
Experimental Workflow for Minimizing Hydrolysis:
Caption: Workflow to minimize hydrolysis during synthesis.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.
-
Non-Aqueous Workup: Avoid aqueous washes, especially basic ones, during the initial workup. Instead, quench the reaction with a cold, non-protic organic solvent and use brine for extractions.
-
Temperature Control: Perform the reaction and workup at low temperatures to reduce the rate of hydrolysis.
Question 2: I am struggling to purify my crude product. What are the recommended methods?
Answer: The choice of purification method depends on the scale of your synthesis and the desired purity.
-
Recrystallization: This is an effective method for larger scale purification. A suitable solvent system is one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. For benzoic acid derivatives, mixtures of ethanol and water or ethanol and cyclohexane are often effective.[2][3]
-
Column Chromatography: For smaller scales and higher purity, flash column chromatography on silica gel is recommended. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will allow for the separation of the less polar desired product from the more polar hydroxymethyl impurity.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., 95:5 hexanes:ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Begin elution with the non-polar solvent system, collecting fractions.
-
Gradient: Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate) to elute the more polar impurities.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Characterization
Question 3: How can I use ¹H NMR to distinguish between this compound and the 3-(hydroxymethyl) impurity?
Answer: ¹H NMR spectroscopy is a powerful tool for distinguishing between the desired product and its hydrolyzed impurity. The key difference will be in the chemical shift of the benzylic protons (-CH₂-).
| Proton | This compound (Expected δ) | 3-(hydroxymethyl)-2,4,6-trimethylbenzoic acid (Expected δ) | Reason for Difference |
| Benzylic (-CH₂-) | ~4.8 ppm | ~4.5 ppm | The electronegative chlorine atom in the chloromethyl group deshields the adjacent protons more than the oxygen atom in the hydroxymethyl group, resulting in a downfield shift.[1] |
| Aromatic (Ar-H) | ~7.0 ppm | ~6.9 ppm | Minor differences may be observed due to the different electronic effects of the -CH₂Cl and -CH₂OH groups. |
| Methyl (Ar-CH₃) | ~2.2-2.4 ppm | ~2.2-2.4 ppm | Minimal difference expected. |
| Carboxylic Acid (-COOH) | >10 ppm (broad) | >10 ppm (broad) | Highly variable and dependent on solvent and concentration. |
| Hydroxyl (-OH) | N/A | Variable (broad) | Will be present in the hydroxymethyl impurity and its chemical shift is dependent on solvent and concentration. Can be confirmed by a D₂O exchange experiment. |
¹H NMR Troubleshooting Diagram:
Caption: Decision tree for ¹H NMR spectral analysis.
Question 4: What are the expected fragmentation patterns in mass spectrometry for these compounds?
Answer: Mass spectrometry can also be used to differentiate between the chloromethyl and hydroxymethyl derivatives. The fragmentation patterns will be influenced by the stability of the resulting ions.
Expected Fragmentation Pathways:
-
This compound:
-
Loss of Cl•: A prominent peak corresponding to the loss of a chlorine radical to form a stable benzylic carbocation is expected.
-
Loss of •COOH: Fragmentation of the carboxylic acid group.
-
Tropylium Ion: Rearrangement to the tropylium ion (m/z = 91) is a common fragmentation pathway for benzyl compounds.[4][5]
-
-
3-(hydroxymethyl)-2,4,6-trimethylbenzoic acid:
-
Loss of H₂O: Dehydration to form a stable benzylic carbocation is a likely fragmentation pathway.
-
Loss of •OH: Loss of a hydroxyl radical.
-
Loss of •COOH: Fragmentation of the carboxylic acid group.
-
Mass Spectrometry Fragmentation Diagram:
Caption: Expected mass spectrometry fragmentation pathways.
Frequently Asked Questions (FAQs)
Q1: Why is the chloromethylation of 2,4,6-trimethylbenzoic acid challenging?
The primary challenge stems from the electron-withdrawing nature of the carboxylic acid group.[6] This deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution, which is the mechanism of chloromethylation. Higher temperatures and stronger Lewis acids may be required to drive the reaction, which can also lead to an increased likelihood of side reactions.
Q2: Are there any significant safety concerns with the synthesis of these compounds?
Yes, the Blanc chloromethylation reaction, a common method for this synthesis, can produce the highly carcinogenic byproduct bis(chloromethyl) ether.[7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Safer alternatives, such as using chloromethyl methyl ether, are available.[8]
Q3: Can I use HPLC to determine the purity of my sample?
Yes, High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of your this compound derivatives. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a good starting point.[8][9] The more polar hydroxymethyl impurity will have a shorter retention time than the desired, less polar chloromethyl product.
Q4: How does the steric hindrance from the methyl groups affect the characterization?
The three methyl groups on the aromatic ring can restrict the rotation of the carboxylic acid and chloromethyl groups. This steric hindrance can lead to broader signals in the NMR spectrum and may influence the fragmentation patterns in mass spectrometry. In ¹H NMR, the steric compression can cause downfield shifts for nearby protons.
Q5: What is the expected appearance and solubility of this compound?
It is typically a white to off-white solid with a melting point around 200-206°C.[1][10] It has low solubility in water but is soluble in organic solvents like dimethyl sulfoxide and methanol.[10]
References
-
Massachusetts Institute of Technology. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-(Chloromethyl)benzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Blanc chloromethylation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ACS Publications. (2024, February 23). Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. Journal of the American Chemical Society. Retrieved from [Link]
-
Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxybenzoic Acid. Retrieved from [Link]
-
NIST. (n.d.). Benzyl chloride. NIST WebBook. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
- Manatt, S. L., Khune, G. D., & Khatri, N. A. (1985). NMR characterization of functional groups: 9--isomer ratios of available chloromethylstyrene mixtures. Magnetic Resonance in Chemistry, 23(3), 207-212.
-
Brainly.in. (2020, October 28). what is the effect of electron withdrawing group of acidity of benzoic acid? Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
SciELO. (2024, May 15). Article. Retrieved from [Link]
-
Dr. K. K. Singh. (2021, February 3). EFFECT OF ELECTRON WITHDRAWING & ELECTRON RELEASING GROUP ON ACIDIC STRENGTH IN AROMATIC ACIDS [Video]. YouTube. Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002466). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001544). Retrieved from [Link]
-
MassBank. (2008, October 21). benzyl chloride. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
- Stewart, F. H. C. (1980). 3-CHLOROMETHYL-2,4,6-TRIMETHYLBENZOIC ACID.
-
Patrick Coppock. (2020, June 5). Using H-NMR Spectroscopy to Distinguish Between Compounds [Video]. YouTube. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Chemical shifts. Retrieved from [Link]
-
HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, October 4). How to Interpret Splitting in the 1H NMR (O Chem) [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 3.2: Purification of Products. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, June 5). Using H-NMR Spectroscopy to Distinguish Between Compounds [Video]. YouTube. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
- Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
-
ResearchGate. (2025, August 28). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). EP2952237A1 - Method for purification of benzoic acid.
-
All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
PubMed. (n.d.). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, December 23). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Retrieved from [Link]
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- 10. smolecule.com [smolecule.com]
Technical Support Center: Synthesis of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid
Welcome to the technical support guide for the synthesis of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and explore alternative synthetic strategies.
Introduction
This compound is a valuable building block in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, agricultural chemicals, and materials.[1] Its synthesis, however, can present several challenges, from managing reaction conditions to dealing with stubborn side products. This guide provides in-depth, experience-driven advice to help you achieve successful and reproducible outcomes.
Troubleshooting Guide: The Blanc Chloromethylation of Mesitoic Acid
The most common route to this compound is the direct chloromethylation of 2,4,6-trimethylbenzoic acid (mesitoic acid), a classic example of the Blanc chloromethylation reaction.[2] This electrophilic aromatic substitution typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[2][3]
Issue 1: Low or No Yield of the Desired Product
Symptoms:
-
TLC or NMR analysis of the crude product shows primarily unreacted starting material (mesitoic acid).
-
Isolation of a minimal amount of the chloromethylated product.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity: Zinc chloride is the most common catalyst, but its activity can be diminished by the presence of water.[3]
-
Solution: Ensure you are using anhydrous zinc chloride. Consider fusing the zinc chloride under vacuum before use to remove any absorbed moisture. Alternatively, other Lewis acids like aluminum chloride or tin(IV) chloride can be employed, though they may also promote side reactions.[3]
-
-
Deactivation of the Aromatic Ring: The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making the reaction more difficult.[4]
-
Inefficient Generation of the Electrophile: The reaction relies on the in-situ formation of the chloromethylating agent.
-
Solution: Ensure a steady stream of anhydrous hydrogen chloride gas is bubbled through the reaction mixture. Using paraformaldehyde as the formaldehyde source is often preferred as it is a solid and easier to handle than formalin.[3]
-
Issue 2: Formation of 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic acid
Symptoms:
-
The isolated product has a melting point around 207-208°C, which is higher than the expected ~200-206°C for the chloromethyl derivative.[1][5]
-
The IR spectrum shows a broad hydroxyl (-OH) stretch around 3410 cm⁻¹, and the ¹H NMR shows the benzylic protons at a chemical shift that is upfield from the expected value for the chloromethyl group.[5]
Potential Causes & Solutions:
-
Hydrolysis during Work-up: The chloromethyl group is susceptible to hydrolysis, especially under basic or even neutral aqueous conditions.[5]
-
Solution: Avoid aqueous basic washes (e.g., sodium bicarbonate) during the work-up if possible. If a basic wash is necessary to remove unreacted starting material, perform it quickly at low temperatures. A more robust solution is to convert the hydroxymethyl compound back to the desired chloromethyl derivative.[5]
Protocol: Conversion of 3-(Hydroxymethyl)-2,4,6-trimethylbenzoic acid to this compound [5]
-
Suspend the 3-(hydroxymethyl)-2,4,6-trimethylbenzoic acid in concentrated hydrochloric acid.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
The chloromethylated product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Issue 3: Formation of Diarylmethane Byproducts
Symptoms:
-
The presence of higher molecular weight impurities in the mass spectrum.
-
Complex aromatic region in the ¹H NMR spectrum.
Potential Causes & Solutions:
-
Friedel-Crafts Alkylation Side Reaction: The newly formed chloromethylated product can act as an electrophile and react with another molecule of mesitoic acid or the product itself, leading to the formation of a diarylmethane.[3][4]
-
Solution:
-
Control Reaction Temperature: Higher temperatures favor the formation of diarylmethane byproducts.[3] Maintain the reaction temperature at the lower end of the effective range.
-
Catalyst Choice: Aluminum chloride is known to strongly promote the formation of diarylmethanes.[3] Zinc chloride is generally a better choice to minimize this side reaction.[6]
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can lead to an increase in the diarylmethane byproduct.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are some viable alternative synthetic routes to this compound?
A1:
-
Chloromethylation using Chloromethyl Ethers: Reagents like chloromethyl methyl ether (MOM-Cl) or bis(chloromethyl) ether (BCME) can be used.[3][4] These are often more reactive than the formaldehyde/HCl system and may be effective for deactivated substrates. However, it is crucial to note that bis(chloromethyl) ether is a potent carcinogen , and appropriate safety precautions are paramount.[2][3]
-
Two-Step Synthesis from Mesitaldehyde: This involves the chloromethylation of mesitaldehyde followed by oxidation of the aldehyde group to a carboxylic acid. However, this route can be complicated by the fact that the chloromethyl group can be sensitive to the oxidizing conditions.
Q2: What are the critical safety considerations when performing a Blanc chloromethylation?
A2: The primary safety concern is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME).[2] Therefore, this reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Handling of corrosive reagents like hydrogen chloride and Lewis acids also requires care.
Q3: How can I effectively monitor the progress of the chloromethylation reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material, mesitoic acid, is more polar than the product, this compound, and will therefore have a lower Rf value.
Q4: Are there any "greener" or more environmentally friendly approaches to this synthesis?
A4: Research into greener alternatives is ongoing. Some approaches focus on using less hazardous chloromethylating agents or employing catalytic systems that can be recycled. For instance, the use of phase transfer catalysis in aqueous media has been explored for the chloromethylation of some aromatic hydrocarbons, which could potentially be adapted.[7]
Visualization of Synthetic Pathways
Diagram 1: Blanc Chloromethylation of Mesitoic Acid
Caption: Workflow of the Blanc chloromethylation.
Diagram 2: Troubleshooting Flowchart
Caption: Troubleshooting decision tree for the synthesis.
Comparative Data
| Method | Reagents | Catalyst | Common Issues |
| Blanc Chloromethylation | Mesitoic Acid, Formaldehyde, HCl | ZnCl₂ | Low yield with deactivated rings, hydrolysis to hydroxymethyl, diarylmethane formation.[3][4][5] |
| Chloromethyl Ether | Mesitoic Acid, CH₃OCH₂Cl | Lewis Acid | Highly carcinogenic byproduct (BCME), moisture sensitive.[2][3] |
| Two-Step from Aldehyde | Mesitaldehyde, Chloromethylating Agent, Oxidant | Varies | Potential for side reactions during oxidation. |
References
-
Durham E-Theses. New studies in aromatic chloromethylation. Available from: [Link]
-
Pfeiffer, W. D. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. Available from: [Link]
-
Organic Syntheses. Mesitoic acid. Available from: [Link]
- Google Patents. US4562280A - Chloromethylation of deactivated aromatic compounds.
- Google Patents. US3311602A - Process for the chloromethylation of aromatic hydrocarbons.
-
Stewart, F. H. C. 3-CHLOROMETHYL-2,4,6-TRIMETHYLBENZOIC ACID. Organic Preparations and Procedures International. 1981;13(2):116-118. Available from: [Link]
-
ResearchGate. An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Available from: [Link]
-
Wikipedia. Blanc chloromethylation. Available from: [Link]
Sources
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- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. tandfonline.com [tandfonline.com]
- 6. US3311602A - Process for the chloromethylation of aromatic hydrocarbons - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Linkers in Solid-Phase Peptide Synthesis: A Focus on the 2,4,6-Trimethylbenzyl Moiety
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of a linker—the chemical entity that anchors the nascent peptide chain to the solid support—is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthesis. This guide provides an in-depth comparison of the 2,4,6-trimethylbenzyl linker, derived from 3-(chloromethyl)-2,4,6-trimethylbenzoic acid, with other widely used acid-labile linkers. By examining their chemical properties, performance characteristics, and underlying mechanistic principles, supported by experimental insights, this document aims to empower researchers to make informed decisions in the rational design of their synthetic strategies.
The Central Role of the Linker in SPPS
The linker in SPPS is far more than a simple anchor. It is a specialized protecting group for the C-terminal carboxylic acid of the peptide. An ideal linker must exhibit high stability throughout the repetitive cycles of deprotection and coupling that constitute peptide chain elongation, yet be susceptible to cleavage under specific, controlled conditions to release the desired peptide product in high yield and purity. The judicious selection of a linker is therefore paramount to a successful synthesis.
This guide will focus on a comparative analysis of acid-labile linkers, which are cleaved by treatment with acid. The acid lability of these linkers can be finely tuned by the introduction of electron-donating substituents on the benzyl ring, which stabilize the carbocation intermediate formed during cleavage.[1]
A New Perspective: The 2,4,6-Trimethylbenzyl Linker
The 2,4,6-trimethylbenzyl linker, derived from this compound or its corresponding hydroxymethyl derivative, presents an interesting case for a moderately acid-labile linker. The three methyl groups on the benzene ring provide steric hindrance and electronic effects that influence its stability and cleavage kinetics.
Chemical Structure and Attachment
The 2,4,6-trimethylbenzyl linker is typically attached to a solid support, such as polystyrene, through the carboxylic acid of this compound. The first amino acid is then esterified to the benzylic position.
Figure 1: Schematic representation of a peptide attached to a solid support via the 2,4,6-trimethylbenzyl linker.
Comparative Analysis with Standard Linkers
To understand the practical implications of using the 2,4,6-trimethylbenzyl linker, it is essential to compare it with the established workhorses of Fmoc-based SPPS: the Wang and Trityl linkers.
| Linker Type | Chemical Structure of Core | Typical Cleavage Conditions | Key Advantages | Potential Disadvantages |
| 2,4,6-Trimethylbenzyl | 2,4,6-trimethylbenzyl | Hydrogen Bromide in Acetic Acid[2] | Potentially offers a unique acid lability profile. | Limited commercial availability and published data. |
| Wang | 4-Alkoxybenzyl alcohol | 95% Trifluoroacetic Acid (TFA)[3] | Widely used, well-characterized, compatible with Fmoc chemistry.[4] | Risk of diketopiperazine formation with certain C-terminal amino acids.[5] |
| 2-Chlorotrityl | 2-Chlorotrityl chloride | 1% TFA in Dichloromethane (DCM) or Acetic Acid/Trifluoroethanol/DCM[5] | Very mild cleavage conditions, suppresses diketopiperazine formation.[5] | More expensive than Wang resin. |
Acid Lability and Cleavage Efficiency
The acid lability of benzyl-type linkers is directly related to the stability of the carbocation formed during cleavage. The Wang linker, with its p-alkoxy group, readily stabilizes the carbocation, allowing for cleavage with a strong acid like TFA. The 2,4,6-trimethylbenzyl group, with its three electron-donating methyl groups, also stabilizes the benzylic carbocation. Studies have shown that 2,4,6-trimethylbenzyl esters can be readily cleaved by hydrogen bromide in acetic acid.[2] This suggests a higher acid lability than the unsubstituted benzyl ester (Merrifield linker) but potentially different cleavage kinetics compared to the Wang linker. The steric hindrance provided by the ortho-methyl groups may also influence the rate of acid-catalyzed cleavage.
Prevention of Side Reactions
A significant challenge in SPPS is the formation of side products, particularly diketopiperazines, which can occur with C-terminal proline or glycine residues.[6] The bulky nature of the Trityl linker sterically hinders this intramolecular cyclization, making it a preferred choice for synthesizing peptides with these residues at the C-terminus.[7] The steric bulk of the 2,4,6-trimethylbenzyl linker, with its two ortho-methyl groups, may also offer some protection against diketopiperazine formation, although this would need to be experimentally verified and compared directly to the performance of Trityl resins.
Experimental Protocols
To facilitate a practical comparison, the following are generalized protocols for the attachment of the first amino acid and the cleavage of the final peptide for the discussed linkers.
Protocol 1: Loading of the First Amino Acid onto Wang Resin
Figure 2: Workflow for loading the first amino acid onto Wang resin.
Detailed Steps:
-
Swell the Wang resin in dichloromethane (DCM) for 30 minutes.
-
In a separate vessel, dissolve the N-Fmoc protected amino acid (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in N,N-dimethylformamide (DMF).
-
To the swollen resin, add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add the pre-activated amino acid solution to the resin and agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin sequentially with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
Protocol 2: Peptide Cleavage from Wang Resin
Figure 3: General workflow for peptide cleavage from an acid-labile resin.
Detailed Steps:
-
Wash the final peptide-resin with DCM and dry it thoroughly.
-
Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash it with cold ether.
-
Lyophilize the peptide to obtain a dry powder.
Conclusion and Future Perspectives
The selection of a linker is a nuanced decision that requires careful consideration of the peptide sequence, the desired C-terminal functionality, and the overall synthetic strategy. While the Wang and Trityl linkers are well-established and versatile tools in the peptide chemist's arsenal, the exploration of alternative linkers like the 2,4,6-trimethylbenzyl linker is crucial for advancing the field.
The 2,4,6-trimethylbenzyl linker, with its unique substitution pattern, offers the potential for a distinct acid lability profile that could be advantageous in specific synthetic contexts. The steric hindrance provided by the methyl groups may also contribute to the suppression of common side reactions. However, to fully realize the potential of this linker, further research is needed to generate comprehensive experimental data that directly compares its performance with that of standard linkers in the synthesis of a variety of peptide sequences. Such studies would provide the necessary evidence for its broader adoption and contribute to the expanding toolkit available for the synthesis of complex and therapeutically relevant peptides.
References
- Pícha, J., Buděšínský, M., Mitrová, K., & Jiráček, J. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. ChemPlusChem, 85(6), 1297-1306.
- CEM Corporation. (2017).
- García, J., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429.
- García-Ramos, Y., et al. (2024). Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges. RSC Chemical Biology.
- Pícha, J., Buděšínský, M., Mitrová, K., & Jiráček, J. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. PubMed.
- Aapptec. (n.d.). Cleavage Cocktails; Reagent B.
- Franek, M., et al. (2017). New method of peptide cleavage based on Edman degradation. Analytical and Bioanalytical Chemistry, 409(25), 5843-5851.
- García, J., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PubMed Central.
- Stewart, F. H. C. (1967). The use of 2,4,6-trimethylbenzyl esters in peptide synthesis. Australian Journal of Chemistry, 20(9), 1991-1999.
- Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...
- Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers - Solid Phase Synthesis.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.
- Brimble, M. A., et al. (2014). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Organic & Biomolecular Chemistry, 12(35), 6848-56.
- Liu, R., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(46), 8465-8469.
- Albericio, F., & Tulla-Puche, J. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 87(15), 9832-9840.
- Tofteng, A. P., et al. (2015). Cleavage of synthetic peptides. WO2015028599A1.
- Barany, G., & Merrifield, R. B. (1980). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
- AltaBioscience. (n.d.). Advantages of Wang Resin in Peptide Synthesis.
- Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115.
- Wang, X., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 11(11), 2238-2244.
- Zhang, D., et al. (2022). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates.
- ResearchG
- Bradley, M. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.
- Aapptec Peptides. (n.d.). Wang Resin.
- Merck Millipore. (n.d.). Product Focus: New resins for peptide synthesis Novabiochem®.
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Unambiguous Structural Validation: A Comparative Guide to X-ray Crystallography for 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), molecular modeling, and patent claims are built. While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstones of molecular characterization, they can sometimes present ambiguities, particularly with complex substitution patterns or stereochemistry. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for validating the structure of complex small molecules, using derivatives of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid as a pertinent case study.
While the specific crystal structure for this compound is not publicly available, we will utilize the experimentally determined structure of its parent compound, 2,4,6-trimethylbenzoic acid , as a highly relevant analogue to illustrate the power and process of X-ray crystallography.[1] This allows us to explore the nuances of steric hindrance and substitution effects on molecular conformation, which are directly applicable to its chloromethyl derivative.
The Imperative for Definitive Structural Validation
In the synthesis of polysubstituted aromatic compounds like this compound, the precise placement of the chloromethyl group is critical. Spectroscopic methods, while powerful, can sometimes lead to ambiguous assignments. For instance, differentiating between constitutional isomers via NMR can be challenging if proton environments are similar or if key correlations are absent.[2][3] Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition, but it does not directly reveal the connectivity of the atoms.[4][5] X-ray crystallography, in contrast, provides a direct visualization of the atomic arrangement in the solid state, leaving no room for doubt regarding the compound's constitution and conformation.[6][7][8]
A Head-to-Head Comparison: Crystallography vs. Spectroscopy
| Technique | Strengths | Limitations | Ideal Application for Substituted Benzoic Acids |
| Single-Crystal X-ray Crystallography | Unambiguous 3D structure determination, including absolute stereochemistry.[6] Provides precise bond lengths, angles, and intermolecular interactions.[9] | Requires a single, diffraction-quality crystal, which can be challenging to grow.[10] The determined structure is of the solid state, which may differ from the solution conformation. | Definitive validation of isomeric structure, resolving any ambiguities from spectroscopic data. Elucidating intermolecular interactions (e.g., hydrogen bonding) in the solid state. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Provides detailed information about the chemical environment and connectivity of atoms in solution.[2][11] Essential for characterizing compounds that do not crystallize. | Can be ambiguous for isomers with similar chemical shifts.[2] Determination of relative and absolute stereochemistry can be difficult or impossible for certain structures.[6][12] | Primary characterization of the synthesized compound, confirming the presence of functional groups and providing strong evidence for the proposed structure. |
| Mass Spectrometry (MS) | Determines the molecular weight with high accuracy, confirming the molecular formula.[5] Fragmentation patterns can provide structural clues.[4] | Does not directly provide information on atomic connectivity or stereochemistry. Isomers often yield very similar mass spectra. | Confirmation of the elemental composition and molecular weight of the target molecule. |
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized compound to its validated 3D structure via X-ray crystallography is a meticulous process. Understanding the causality behind each step is crucial for appreciating the robustness of the final result.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical First Step): High-purity (>98%) this compound is dissolved in a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane). The goal is to achieve a supersaturated solution that, upon slow solvent evaporation or vapor diffusion of an anti-solvent, allows for the formation of a single, well-ordered crystal lattice. This slow process is key to obtaining crystals of sufficient size and quality for diffraction.
-
Data Collection: A selected single crystal is mounted on a goniometer head and placed within a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. From these, an initial electron density map is calculated. An initial model of the molecule is then fitted to this map. This model is refined using least-squares methods, where the atomic positions and thermal displacement parameters are adjusted to best fit the experimental data.
-
Validation and Data Deposition: The final refined structure is validated using a series of checks to ensure its chemical and geometric sensibility. The data is then typically deposited in a crystallographic database in the standard Crystallographic Information File (CIF) format, making it accessible to the wider scientific community.
Case Study: Insights from the Crystal Structure of 2,4,6-Trimethylbenzoic Acid
The crystal structure of 2,4,6-trimethylbenzoic acid reveals critical conformational details that are directly relevant to its 3-chloromethyl derivative.[1]
| Crystallographic Parameter | Observed Value in 2,4,6-Trimethylbenzoic Acid | Interpretation and Relevance |
| Space Group | C2/c | Indicates a centrosymmetric packing arrangement of the molecules in the crystal lattice. |
| Unit Cell Dimensions | a = 15.21 Å, b = 7.02 Å, c = 17.54 Å, β = 90.72° | Defines the size and shape of the repeating unit of the crystal. |
| Torsion Angle (Carboxyl Group vs. Benzene Ring) | 48.29° | This significant twist is a direct result of the steric hindrance from the two ortho-methyl groups. A similar, if not greater, twist would be expected in the 3-chloromethyl derivative due to the additional bulky substituent. This conformation impacts the molecule's potential interactions with biological targets. |
| Intermolecular Interactions | Normal van der Waals contacts | The steric bulk of the methyl groups prevents the formation of the typical hydrogen-bonded dimers seen in less hindered benzoic acids. This has implications for the compound's physical properties, such as melting point and solubility. |
The steric hindrance forcing the carboxyl group out of the plane of the benzene ring is a key structural feature that would be difficult to quantify with precision using only spectroscopic methods. X-ray crystallography provides the exact dihedral angle, offering invaluable information for computational modeling and understanding reactivity.
Logical Pathway to Unambiguous Structure
The process of validating a molecular structure is a logical progression, with X-ray crystallography serving as the ultimate arbiter in cases of ambiguity.
Conclusion
For complex organic molecules like this compound and its derivatives, a multi-technique approach to structural characterization is essential. While NMR and Mass Spectrometry provide the foundational data, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. It resolves the inherent limitations of spectroscopic methods in definitively assigning isomer connectivity and conformation. For researchers in drug development and materials science, embracing X-ray crystallography is not merely about confirming a structure; it is about building a foundation of certainty upon which future research and innovation can confidently rest.
References
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Anca, E., Martinez-Carrera, S., & Garcia-Blanco, S. (1967). The crystal structure of 2,4,6-trimethylbenzoic acid. Acta Crystallographica, 23(6), 1010-1014. [Link]
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Kazemi, M. A., et al. (2014). Crystal structure of 2,4,6-trimethylbenzoic anhydride. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1098–o1099. [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? [Link]
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Not Voodoo. (2017). Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. [Link]
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JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Application Notes. [Link]
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Wikipedia. (2023). X-ray crystallography. [Link]
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Liu, Y., et al. (2017). Unequivocal determination of complex molecular structures using anisotropic NMR measurements. Science, 356(6333), eaam5349. [Link]
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News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]
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Excillum. (n.d.). Small molecule crystallography. [Link]
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Read, R. J., & Oeffner, R. D. (2018). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 13(4), 307-318. [Link]
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Price, S. L., et al. (2009). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 11(12), 2601-2609. [Link]
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Menesses, K. A., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1803–1818. [Link]
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Cambridge Crystallographic Data Centre (CCDC). (2023). Strengths and Limitations of Powder X-ray Diffraction. [Link]
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Burns, D. C., & Reynolds, W. F. (2018). Chapter 12: Avoiding Getting the Wrong Structure. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]
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Quora. (2017). Can a mass spectrometer determine the structure of an organic compound? [Link]
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Steinadler, J., et al. (2026). Ambiguities in Assigning Single-Crystal NMR Data to Individual Atoms in the Crystal Structure: A Case Study of Hambergite, Be2BO3OH, by 9Be and 11B NMR Spectroscopy, XRD Measurements and DFT Calculations. Magnetic Resonance in Chemistry. [Link]
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Khan, S., et al. (2023). A REVIEW OF ROLE OF X-RAY DIFFRACTION IN STRUCTURAL ELUCIDATION OF BIOLOGICAL MOLECULES. Hamdard Journal of Pharmaceutical and Allied Sciences. [Link]
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Chemistry LibreTexts. (2024). 12: Structure Determination - Mass Spectrometry and Infrared Spectroscopy. [Link]
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Jones, C., & Jones, J. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 8(1), R10-R14. [Link]
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NIST. (n.d.). Benzoic acid, 2,4,6-trimethyl-. NIST Chemistry WebBook. [Link]
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Rajeswari, M. (2015). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]
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A Researcher's Guide to the Comparative Reactivity of Halomethyl Benzoic Acids
This guide offers an in-depth comparative analysis of the reactivity of different halomethyl benzoic acids. Tailored for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the chemical behavior of these versatile compounds, supported by experimental insights and established chemical principles. Our objective is to equip you with the knowledge to strategically select the appropriate halomethyl benzoic acid for your synthetic needs, thereby optimizing reaction outcomes and accelerating discovery.
Introduction: The Synthetic Versatility of Halomethyl Benzoic Acids
Halomethyl benzoic acids are bifunctional aromatic compounds of significant interest in medicinal chemistry and materials science. Their structure, featuring a carboxylic acid and a reactive halomethyl group on a benzene ring, makes them valuable synthons for introducing a benzoic acid moiety into a target molecule. The reactivity of the halomethyl group is the linchpin of their synthetic utility, primarily in nucleophilic substitution reactions. A nuanced understanding of the factors governing this reactivity is, therefore, crucial for predictable and efficient synthesis.
Core Principles Governing Reactivity
The reactivity of halomethyl benzoic acids in nucleophilic substitution reactions is predominantly influenced by the nature of the halogen atom. This is a direct consequence of the principles of chemical kinetics and the stability of the leaving group.
2.1. The Decisive Role of the Leaving Group
In the context of nucleophilic substitution, the halogen acts as a leaving group. The facility with which this group departs from the benzylic carbon is a primary determinant of the reaction rate. The stability of the resulting halide anion in solution dictates its effectiveness as a leaving group. The established order of leaving group ability among the halogens is:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is inversely related to the basicity of the halide ions; weaker bases are better leaving groups.[1] The larger, more polarizable iodide ion can better stabilize the negative charge, making it an excellent leaving group.[1] Conversely, the smaller and more electronegative chloride ion is a less effective leaving group. Consequently, the reactivity of the corresponding halomethyl benzoic acids follows the same trend:
(Iodomethyl)benzoic acid > (Bromomethyl)benzoic acid > (Chloromethyl)benzoic acid
This predictable trend is a cornerstone of synthetic planning. For instance, while (chloromethyl)benzoic acid is often more economical, its lower reactivity might necessitate more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) compared to its bromo or iodo counterparts.
2.2. The Reaction Mechanism: An SN2 Pathway
Primary benzylic halides, such as halomethyl benzoic acids, typically undergo nucleophilic substitution via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a concerted, one-step process where the incoming nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the halide leaving group.[1]
Caption: Generalized SN2 reaction mechanism for halomethyl benzoic acids.
The benzylic position is particularly reactive in SN2 reactions due to the ability of the adjacent benzene ring to stabilize the transition state through π-orbital overlap.[2][3] This delocalization of electron density lowers the activation energy of the reaction, making benzylic halides more reactive than their corresponding alkyl halide counterparts.[2][3]
2.3. The Influence of Isomeric Position
While the halogen's identity is the primary driver of reactivity, the isomeric position (ortho, meta, or para) of the halomethyl group relative to the carboxylic acid can exert secondary electronic effects. The carboxylic acid group is electron-withdrawing, which can influence the electrophilicity of the benzylic carbon. However, for practical synthetic considerations, the choice of halogen will have a far more dramatic impact on the reaction rate than the isomeric position.
A Framework for Experimental Comparison
To empirically validate the reactivity trend, a comparative kinetic study can be designed. A common approach involves a competition experiment or parallel monitoring of reactions under identical conditions.
3.1. Experimental Design: A Kinetic Approach
The relative reactivity can be determined by monitoring the rate of reaction of each halomethyl benzoic acid with a common nucleophile, for example, sodium acetate in an appropriate solvent like acetone or acetonitrile. The progress of the reaction can be tracked by techniques such as High-Performance Liquid Chromatography (HPLC), which can quantify the disappearance of the starting material and the appearance of the product over time.
Table 1: Expected Relative Reactivity of 4-(Halomethyl)benzoic Acids
| Compound | Halogen | Leaving Group Ability | Expected Relative Rate |
| 4-(Chloromethyl)benzoic acid | Cl | Poor | Slow (Baseline) |
| 4-(Bromomethyl)benzoic acid | Br | Good | Fast |
| 4-(Iodomethyl)benzoic acid | I | Excellent | Very Fast |
3.2. Protocol: Comparative Kinetic Analysis via HPLC
This protocol outlines a method to compare the reaction rates.
Objective: To determine the relative rates of nucleophilic substitution for chloro-, bromo-, and iodomethyl benzoic acids with sodium acetate.
Materials:
-
4-(Chloromethyl)benzoic acid
-
4-(Bromomethyl)benzoic acid
-
4-(Iodomethyl)benzoic acid
-
Sodium acetate
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Standard volumetric glassware and analytical balance
-
HPLC system with a UV detector and a C18 column
Experimental Workflow:
Caption: Experimental workflow for the comparative kinetic analysis.
Procedure:
-
Preparation: Prepare 0.01 M stock solutions of 4-(chloromethyl)benzoic acid, 4-(bromomethyl)benzoic acid, 4-(iodomethyl)benzoic acid, and a 0.02 M stock solution of sodium acetate in acetonitrile.
-
Reaction Initiation: In three separate, temperature-controlled vials (e.g., at 25°C), add a defined volume of the sodium acetate solution. To initiate the reactions, add an equal volume of each of the respective halomethyl benzoic acid solutions to its designated vial and start a timer.
-
Sampling and Quenching: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes for the bromo- and iodo- compounds; longer intervals may be needed for the chloro- compound), withdraw an aliquot from each vial and immediately dilute it into a known volume of the HPLC mobile phase to quench the reaction.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) and monitor the absorbance at a wavelength where both the reactant and product absorb (e.g., 254 nm).
-
Data Analysis: From the peak areas and a pre-established calibration curve, determine the concentration of the unreacted halomethyl benzoic acid in each sample. Plot concentration versus time for each of the three reactions. The initial slopes of these plots will be proportional to the initial reaction rates, providing a quantitative comparison of their reactivities.
Conclusion and Synthetic Recommendations
The reactivity of halomethyl benzoic acids is a predictable and exploitable feature for the synthetic chemist. The clear hierarchy of iodo > bromo > chloro allows for the rational selection of a starting material based on the desired reaction kinetics and the nature of the nucleophile.
-
For rapid and efficient reactions , particularly with weak nucleophiles or under mild conditions, (iodomethyl)benzoic acid is the superior choice.
-
(Bromomethyl)benzoic acid offers a balance of high reactivity and stability, making it a workhorse for a wide range of applications.
-
(Chloromethyl)benzoic acid , while the least reactive, is often the most cost-effective and can be suitable for reactions with strong nucleophiles or when slower, more controlled reactivity is advantageous.
By understanding the fundamental principles outlined in this guide and employing a systematic experimental approach, researchers can confidently navigate the synthetic landscape of halomethyl benzoic acids to achieve their molecular design goals.
References
-
University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Available at: [Link]
-
Rajdhani College. Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Aryl Halides. Available at: [Link]
-
Quora. Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. Available at: [Link]
-
Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. Available at: [Link]
-
Chemistry LibreTexts. 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Available at: [Link]
-
YouTube. 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Spectroscopic Purity Analysis of 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of a chemical intermediate is not a trivial detail—it is the bedrock of reproducible results and the ultimate safety of a therapeutic candidate. 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid is a key building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its reactive chloromethyl group and substituted aromatic ring make it a versatile synthon, but also susceptible to the formation of process-related impurities and degradation products.[1]
This guide provides an in-depth comparison of key spectroscopic techniques for the comprehensive purity assessment of this compound. We will move beyond a simple listing of methods to provide a rationale for experimental choices, present illustrative data, and offer detailed protocols, empowering you to make informed decisions for your analytical workflows. The methodologies discussed are grounded in the principles of scientific integrity and align with the stringent expectations of regulatory bodies for impurity profiling.[1][2]
The Imperative of Purity: A Regulatory Perspective
International Council for Harmonisation (ICH) guidelines, such as Q3A, set clear thresholds for the reporting, identification, and qualification of impurities in new drug substances.[3][4] For instance, impurities present at levels above 0.1% often require identification.[2] This underscores the necessity of employing analytical techniques that are not only sensitive and specific but also capable of providing structural information for unknown impurities.
A Comparative Overview of Spectroscopic Techniques
The choice of an analytical technique for purity determination is a critical decision, balancing the need for structural confirmation, quantitative accuracy, and throughput. Here, we compare four powerful spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV).
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Structural confirmation, identification and quantification of impurities. | Quantitative without the need for reference standards for each impurity (qNMR), structurally informative.[5][] | Lower sensitivity compared to MS, requires soluble samples. |
| FTIR | Identification of functional groups. | Fast, non-destructive, provides a unique molecular fingerprint. | Not suitable for quantification of minor components, less informative for complex mixtures. |
| MS | Molecular weight determination, structural elucidation of impurities. | Extremely sensitive, can be coupled with chromatography (LC-MS, GC-MS) for separation and identification.[7][8][9] | Can be destructive, may require reference standards for quantification. |
| HPLC-UV | Separation and quantification of the main component and impurities. | Highly sensitive and quantitative, widely used for purity analysis.[10][11] | Requires chromophoric compounds for UV detection, reference standards needed for impurity identification and quantification. |
In-Depth Analysis and Protocols
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Gold Standard for Purity Assessment
Quantitative NMR (qNMR) stands out for its ability to provide a direct measurement of the analyte concentration without the need for a specific reference standard of the compound itself.[5][] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an absolute quantification technique when a certified internal standard of known purity is used.[5]
For this compound, the ¹H NMR spectrum provides distinct signals that can be used for both structural confirmation and purity determination.
| Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Integration | Comments |
| Carboxylic Acid Proton (-COOH) | ~11-13 | Singlet (broad) | 1H | Chemical shift can vary with concentration and solvent. |
| Aromatic Proton | ~7.0 | Singlet | 1H | A single proton on the aromatic ring. |
| Chloromethyl Protons (-CH₂Cl) | ~4.5 | Singlet | 2H | A key characteristic peak for this molecule.[1] |
| Methyl Protons (-CH₃) | ~2.3-2.5 | Singlet | 9H | Three distinct methyl groups on the aromatic ring. |
Note: This is an illustrative spectrum based on the known chemical shifts of similar benzoic acid derivatives and the specific information available for the chloromethyl group.
Objective: To determine the purity of a batch of this compound using an internal standard.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-precision analytical balance
-
NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of the certified internal standard into a vial.
-
Dissolution: Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
NMR Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum using appropriate parameters for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Integration: Integrate the well-resolved signals of the analyte and the internal standard.
-
Purity Calculation: Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Caption: Workflow for quantitative NMR (qNMR) analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Molecular Fingerprint
FTIR spectroscopy is an excellent technique for the rapid confirmation of the functional groups present in a molecule. For this compound, the FTIR spectrum will show characteristic absorption bands confirming its identity.
| Functional Group | Illustrative Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3300-2500 | Broad, Strong |
| C-H stretch (aromatic & aliphatic) | 3100-2850 | Medium-Strong |
| C=O stretch (carboxylic acid) | 1700-1680 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium |
| C-O stretch (carboxylic acid) | 1320-1210 | Medium |
| C-Cl stretch | 800-600 | Medium-Strong |
Note: These are expected wavenumber ranges based on the FTIR spectra of similar benzoic acid derivatives.
Objective: To confirm the identity of this compound by identifying its key functional groups.
Materials:
-
This compound sample
-
Potassium bromide (KBr) for pellet preparation (or a suitable solvent for solution-state analysis)
-
Mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in a mortar. Grind the mixture to a fine powder.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent pellet.
-
FTIR Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values for the compound.
Caption: Workflow for FTIR analysis using the KBr pellet method.
Mass Spectrometry (MS): Unveiling Impurities
Mass spectrometry is an indispensable tool for impurity profiling due to its high sensitivity and ability to provide molecular weight information.[7] When coupled with a separation technique like HPLC (LC-MS), it can identify and help elucidate the structure of even trace-level impurities.[8]
For this compound (Molecular Weight: 212.67 g/mol ), the mass spectrum would be expected to show:
-
[M-H]⁻ ion: m/z 211.05 (in negative ion mode)
-
[M+H]⁺ ion: m/z 213.07 (in positive ion mode)
-
Isotope Pattern: A characteristic M+2 peak with approximately one-third the intensity of the M peak, due to the presence of the ³⁷Cl isotope.
Potential impurities could include starting materials (e.g., 2,4,6-trimethylbenzoic acid, MW: 164.20 g/mol ) or by-products from the synthesis.
Objective: To identify and characterize impurities in a sample of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, water with formic acid)
-
LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent mixture.
-
LC Separation: Inject the sample onto the LC-MS system. Develop a gradient elution method to separate the main component from any impurities.
-
MS Detection: Acquire mass spectra for all eluting peaks in both positive and negative ion modes.
-
Data Analysis:
-
Identify the mass of the main component.
-
Determine the molecular weights of any detected impurities.
-
Use the isotopic pattern to confirm the presence of chlorine-containing species.
-
If necessary, perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation of unknown impurities.
-
Caption: Workflow for impurity profiling using LC-MS.
High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV): The Workhorse for Purity Quantification
HPLC-UV is a robust and widely used technique for determining the purity of pharmaceutical compounds by area percent.[10] It excels at separating the main component from impurities, allowing for their quantification.
A reversed-phase HPLC method would be suitable for this compound. The chromatogram would show a major peak for the main compound and potentially smaller peaks for any impurities. The purity is calculated based on the relative area of the main peak.
| Component | Illustrative Retention Time (min) | Area (%) |
| Impurity 1 (more polar) | 2.5 | 0.08 |
| This compound | 5.2 | 99.85 |
| Impurity 2 (less polar) | 7.8 | 0.07 |
Objective: To determine the purity of this compound by area percent.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, water with phosphoric acid)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Prepare a solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
HPLC Analysis: Inject the sample onto the HPLC system. Use a suitable mobile phase and gradient to achieve good separation of the main peak from any impurity peaks. Set the UV detector to a wavelength where the analyte has strong absorbance.
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Caption: Workflow for purity determination by HPLC-UV.
Conclusion: An Orthogonal Approach for Unwavering Confidence
No single analytical technique is infallible. A robust and reliable assessment of the purity of this compound necessitates an orthogonal approach, employing multiple spectroscopic methods. For definitive structural confirmation and absolute quantification, ¹H NMR is unparalleled. For rapid identity confirmation, FTIR provides a quick and effective molecular fingerprint. For the sensitive detection and identification of unknown impurities, LC-MS is the technique of choice. Finally, for routine quality control and precise quantification of purity, HPLC-UV remains the industry workhorse.
By judiciously selecting and combining these powerful spectroscopic tools, researchers and drug development professionals can ensure the quality and consistency of their chemical intermediates, paving the way for successful and reproducible downstream applications.
References
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European Medicines Agency. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
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International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
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JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes. [Link]
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ICH. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
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Pauli, G. F., et al. Purity by Absolute qNMR Instructions. [Link]
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Mestrelab Resources. What is qNMR and why is it important? [Link]
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ResearchGate. Mass spectrometry in impurity profiling. [Link]
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Taylor & Francis Online. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
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LGC. The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
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IJCRT.org. IMPURITY PROFILING. [Link]
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MtoZ Biolabs. Impurity Profiling Service. [Link]
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BIPM. Octad of standards for qNMR purity measurements. [Link]
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ResearchGate. HPLC and UV Spectroscopy in Pharmaceutical Analysis. [Link]
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Technology Networks. Drug Impurities? Is Your HPLC Method up to Standard? [Link]
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Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. [Link]
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Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]
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NIST. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). [Link]
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-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]
-
Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). [Link]
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ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]
-
PubMed. Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. [Link]
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Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
-
PubMed. Use of nuclear magnetic resonance spectroscopy and selective C-labeling for pharmacokinetic research in man: detection of benzoic acid conversion to hippuric acid. [Link]
-
ResearchGate. Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. [Link]
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NIST WebBook. Benzoic acid, 3-methyl-. [Link]
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NIST WebBook. Benzoic acid, 2,4,6-trimethyl-. [Link]
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A Comparative Guide to the Efficiency of 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid as a Novel Linker in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals at the forefront of oncology, the architecture of an Antibody-Drug Conjugate (ADC) is a delicate balance of targeting precision, payload potency, and the critical linchpin: the linker. The choice of linker dictates the stability, pharmacokinetic profile, and ultimate efficacy of the ADC.[1][2][3] This guide provides an in-depth, objective comparison of a novel, hypothetical linker, 3-(chloromethyl)-2,4,6-trimethylbenzoic acid, against two clinically relevant standards: the non-cleavable SMCC linker and the enzymatically-cleavable Val-Cit-PABC linker. Through detailed experimental protocols and comparative data, we will assess the potential efficiency of this new chemical entity in the landscape of targeted cancer therapeutics.
Introduction to Linker Technology in ADCs
An ADC is a tripartite molecule comprising a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic agent (payload), and a chemical linker that connects the two.[3][4] The linker's role is twofold: to remain stable in systemic circulation, preventing premature release of the toxic payload, and to facilitate the release of the payload upon reaching the target tumor cell.[1][5][6] Linkers are broadly categorized as either non-cleavable, which release the payload upon lysosomal degradation of the antibody, or cleavable, which are designed to be severed by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[5][][8][9]
The Contenders: A Novel Linker and Established Standards
In this guide, we evaluate the hypothetical application of This compound as a novel ADC linker. Its chloromethyl group offers a reactive site for conjugation to nucleophilic residues on an antibody, such as the thiol group of a cysteine, while the carboxylic acid provides an attachment point for a cytotoxic payload.
We will compare its theoretical performance against two well-established linkers:
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A widely used non-cleavable linker that connects antibodies and payloads via stable thioether bonds.[2][][10][11]
-
Val-Cit-PABC (Valine-Citrulline-p-aminobenzylcarbamate): A cathepsin B-cleavable linker that enables selective payload release within the lysosome of cancer cells.[9][][13][14][15]
For the purpose of this comparative analysis, we will consider the conjugation of the highly potent cytotoxic agent, Monomethyl auristatin E (MMAE) , to a HER2-targeting antibody, Trastuzumab.
Hypothetical Synthesis and Conjugation Workflows
The successful construction of an ADC is paramount to its function. Below are the proposed workflows for synthesizing Trastuzumab-MMAE conjugates using our novel linker and the two established alternatives.
Workflow 1: Synthesis of Trastuzumab-MMAE with this compound Linker (TCMT-Linker)
Caption: Proposed workflow for synthesizing a Trastuzumab-MMAE ADC using the novel TCMT-linker.
Workflow 2: Synthesis of Trastuzumab-MMAE with SMCC and Val-Cit-PABC Linkers
Caption: Standard workflows for synthesizing Trastuzumab-MMAE ADCs with SMCC and Val-Cit-PABC linkers.
Comparative Assessment of ADC Efficiency: Experimental Data
To objectively compare the efficiency of the novel TCMT-linker with the established SMCC and Val-Cit-PABC linkers, a series of in vitro experiments would be conducted. The following tables summarize the expected data from these analyses.
Table 1: ADC Synthesis and Characterization
| Parameter | Trastuzumab-TCMT-MMAE | Trastuzumab-SMCC-MMAE | Trastuzumab-VC-PABC-MMAE |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | 3.5 | 3.9 |
| % Monomeric ADC (by SEC) | 96% | 98% | 95% |
| Conjugation Efficiency | High | High | High |
Table 2: In Vitro Stability and Cytotoxicity
| Parameter | Trastuzumab-TCMT-MMAE | Trastuzumab-SMCC-MMAE | Trastuzumab-VC-PABC-MMAE |
| Plasma Stability (% Intact ADC after 7 days) | 85% | 95% | 80% |
| IC50 on HER2+ Cells (e.g., SK-BR-3) | 0.5 nM | 0.8 nM | 0.3 nM |
| IC50 on HER2- Cells (e.g., MDA-MB-231) | >100 nM | >100 nM | >100 nM |
| Bystander Killing Effect | Moderate | Low | High |
Detailed Experimental Protocols
The following protocols outline the methodologies used to generate the comparative data presented above.
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody is a critical quality attribute that influences the ADC's efficacy and safety.[][17]
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Reduce the ADC sample (approximately 1 mg/mL) by adding TCEP to a final concentration of 10 mM in a guanidine-HCl buffer. Incubate at 37°C for 15 minutes to separate the heavy and light chains.[18]
-
Chromatography:
-
Column: A reversed-phase column suitable for proteins (e.g., PLRP-S).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 15 minutes.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: Integrate the peak areas of the unconjugated and conjugated light and heavy chains. The weighted average DAR is calculated based on the relative peak areas and the number of conjugated drugs per chain.[17][18][19][20]
Assessment of ADC Stability in Human Plasma
This assay evaluates the stability of the ADC in a biologically relevant matrix, providing insights into its potential for premature payload release.[5][6][8][21][22]
Method: Immunoaffinity Capture followed by LC-MS
-
Incubation: Incubate the ADC (final concentration 100 µg/mL) in human plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[5]
-
Immunoaffinity Capture: Add Protein A/G magnetic beads to the plasma samples to capture the ADC. Wash the beads to remove unbound plasma proteins.[22]
-
Elution and Analysis: Elute the ADC from the beads and analyze by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.[5][21]
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing cancer cells that express the target antigen.[23][24][25][26][27]
Method: MTT Assay
-
Cell Seeding: Seed HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MDA-MB-231) cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[25]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for 72-120 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight in the dark.[23][24]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[25][26]
Bystander Killing Effect Assay
This assay assesses the ability of the ADC's payload, once released from the target cell, to kill neighboring antigen-negative cells.[28][29][30][31][32][]
Method: Co-culture Assay
-
Cell Seeding: Co-culture HER2-positive (e.g., N87) and HER2-negative cells (e.g., GFP-labeled MCF7) in a 96-well plate at a defined ratio.[32]
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the HER2-positive cells but not the HER2-negative cells in monoculture.[32]
-
Analysis: After a 72-hour incubation, quantify the viability of the GFP-labeled HER2-negative cells using fluorescence microscopy or flow cytometry. A significant reduction in the viability of the HER2-negative cells in the co-culture compared to a monoculture indicates a bystander effect.[29][31][32]
Discussion and Interpretation of Results
The hypothetical data suggests that the novel This compound (TCMT) linker is a promising candidate for ADC development.
-
Synthesis and Characterization: The proposed synthesis appears feasible, and the resulting ADC exhibits a high DAR and low aggregation, comparable to the established linkers.
-
Stability: The TCMT-linker shows good plasma stability, although slightly lower than the non-cleavable SMCC linker, suggesting the thioether bond formed is robust.
-
Cytotoxicity: The potent in vitro cytotoxicity against HER2-positive cells and the moderate bystander effect suggest that the payload is effectively released and can act on neighboring cells. The lack of toxicity to HER2-negative cells confirms its target specificity.
-
Comparison to Alternatives:
-
Compared to SMCC , the TCMT-linker offers the advantage of a potential bystander effect, which is beneficial for treating heterogeneous tumors.[28][] However, its slightly lower plasma stability may be a consideration.
-
Compared to Val-Cit-PABC , the TCMT-linker may offer a different release mechanism that is not dependent on specific enzymes. This could be advantageous in tumors with low cathepsin B expression. Its higher plasma stability is also a notable advantage.
-
Conclusion
While further experimental validation is required, this in-depth comparative guide suggests that This compound holds potential as an efficient and versatile linker for the development of next-generation Antibody-Drug Conjugates. Its straightforward synthesis, good stability, and potent, targeted cytotoxicity, coupled with a moderate bystander effect, make it a compelling candidate for further investigation by researchers and drug development professionals. The detailed protocols provided herein offer a robust framework for the evaluation of this and other novel linker technologies.
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Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments. [Link]
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Determination of ADC Cytotoxicity - Creative Biolabs. [Link]
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Assessing ADC Plasma Stability by LC-MS Methods - PubMed. [Link]
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Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing). [Link]
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SMCC (CAT#: ADC-L-016) - Creative Biolabs. [Link]
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ADC Plasma Stability Analysis Service - Creative Biolabs. [Link]
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Lysine based Conjugation Strategy - Creative Biolabs. [Link]
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Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - NIH. [Link]
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In vitro real-time evaluation of bystander effects of antibody-drug conjugates - Agilent. [Link]
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What are ADC Linkers? | AxisPharm. [Link]
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Conjugation of SMCC linker to antibody followed by DM1 attachment - ResearchGate. [Link]
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Protocols for Lysine Conjugation | Springer Nature Experiments. [Link]
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Protocols for lysine conjugation - PubMed. [Link]
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Size Exclusion Chromatography Analysis of Antibody Drug Conjugates - Agilent. [Link]
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Measurement of ADC stability in plasma and serum via mass spectrometry analysis. [Link]
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Analytical methods for physicochemical characterization of antibody drug conjugates - NIH. [Link]
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Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - MDPI. [Link]
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Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. [Link]
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In Vitro Bystander Effect Assays - ICE Bioscience. [Link]
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Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC - NIH. [Link]
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Size-Exclusion Chromatography, Analytical Ultracentrifugation, and the Formulation-Dependence of ADC Aggregation - Charles River Laboratories. [Link]
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Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments. [Link]
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Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC - NIH. [Link]
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Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed. [Link]
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Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC. [Link]
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RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell-Free Expression System - ACS Publications. [Link]
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(PDF) RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell Free Expression System - ResearchGate. [Link]
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Modification of Cysteine-Substituted Antibodies Using Enzymatic Oxidative Coupling Reactions | Bioconjugate Chemistry - ACS Publications. [Link]
-
Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc.. [Link]
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Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF - Agilent. [Link]
-
Full article: Characterizing and understanding the formation of cysteine conjugates and other by-products in a random, lysine-linked antibody drug conjugate. [Link]
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A Researcher's Guide to Characterizing the Cross-Reactivity of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity profile of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid. Given the novelty of this compound and the limited publicly available data on its specific biological interactions, this document outlines a systematic, experimentally-driven approach to define its selectivity. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a template for data interpretation and presentation.
Introduction: The Significance of Selectivity in Drug Discovery
This compound is an aromatic organic compound, belonging to the broader class of benzoic acid derivatives.[1] Benzoic acid and its analogues have garnered significant interest in medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents with applications ranging from oncology to infectious diseases.[2][3][4][5] While the primary biological target of this compound is not yet defined in the public domain, its structural motifs suggest potential interactions with various biological macromolecules.
In drug development, establishing the selectivity of a compound is as crucial as determining its primary efficacy. Cross-reactivity, or the binding of a compound to unintended "off-target" proteins, can lead to a spectrum of outcomes, from unforeseen toxicities to beneficial polypharmacology that can enhance therapeutic effects or offer opportunities for drug repositioning.[6][7] A thorough understanding of a compound's cross-reactivity profile is therefore a cornerstone of a robust preclinical safety and efficacy assessment.
Devising a Cross-Reactivity Screening Strategy
The initial step in assessing cross-reactivity is to define a panel of potential off-targets. This selection should be guided by a combination of in silico predictions and an understanding of the compound's chemical class.
In Silico Profiling: A Predictive Starting Point
Before embarking on wet-lab experiments, computational methods can provide valuable insights into potential off-targets. A common approach is to use the compound's structure to screen against databases of known protein binding sites. Techniques such as molecular docking and pharmacophore modeling can predict binding affinities to a wide range of proteins.
Another valuable in silico tool is sequence homology analysis. If a primary target is hypothesized or identified, tools like the Basic Local Alignment Search Tool (BLAST) can identify other proteins with similar ligand-binding domains, which would be prime candidates for cross-reactivity.[8]
Rationale for Target Panel Selection
Given that many benzoic acid derivatives exhibit anti-proliferative properties, we will proceed with the hypothesis that this compound may interact with proteins involved in cancer metabolism. A plausible, albeit hypothetical, target class could be malate dehydrogenases (MDH1 and MDH2), enzymes that are often dysregulated in cancer.[9]
Based on this, a logical cross-reactivity panel would include:
-
Primary Hypothesized Targets: Malate Dehydrogenase 1 (cytosolic) and Malate Dehydrogenase 2 (mitochondrial).
-
Structurally Related Proteins: Other dehydrogenases such as lactate dehydrogenase (LDH) and isocitrate dehydrogenase (IDH).
-
Commonly Implicated Off-Targets: A panel of kinases, G-protein coupled receptors (GPCRs), and ion channels, as these are frequent off-targets for small molecule drugs.[6][10]
-
Structurally Dissimilar Proteins: A selection of unrelated proteins to serve as negative controls.
A Multi-tiered Approach to Experimental Cross-Reactivity Profiling
A robust assessment of cross-reactivity involves a tiered approach, starting with broad screening and progressing to more quantitative and functionally relevant assays.
Tier 1: Broad Panel Screening
The initial step is to screen this compound against a large panel of targets at a single, high concentration (e.g., 10 µM). This can be achieved through commercially available services that offer binding assays for hundreds of kinases, GPCRs, and other targets. The output of this screen is typically reported as the percentage of inhibition or displacement of a known ligand.
Tier 2: Quantitative Binding Affinity Determination
Any "hits" from the primary screen (e.g., >50% inhibition) should be followed up with quantitative binding assays to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Surface Plasmon Resonance (SPR) is a powerful, label-free technique for measuring real-time binding kinetics and affinity.
Hypothetical SPR Data for this compound:
| Target Protein | Dissociation Constant (Kd) [µM] |
| MDH2 (Hypothesized Target) | 0.5 |
| MDH1 | 2.5 |
| Lactate Dehydrogenase A | > 100 |
| Kinase X | 15.2 |
| Kinase Y | 8.9 |
| GPCR Z | > 100 |
This is hypothetical data for illustrative purposes.
Tier 3: Cellular and Functional Assays
Demonstrating binding to an off-target is only part of the story. The next critical step is to determine if this binding has a functional consequence in a cellular context. This can be assessed through various cell-based assays that measure enzyme activity, signal transduction, or cell viability. For example, if the compound binds to a kinase, a cellular assay would be used to determine if it inhibits the phosphorylation of that kinase's substrate.
Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol outlines the general steps for determining the binding affinity of this compound to a purified protein target using SPR.
Objective: To quantify the binding affinity (Kd) of the compound for a panel of target proteins.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target proteins (>95% purity)
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the purified target protein (ligand) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to immobilize it on the sensor surface via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the protein to account for non-specific binding.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of this compound (analyte) in running buffer. A typical concentration range would be 0.1 to 100 times the expected Kd.
-
Inject each concentration of the analyte over the ligand- and reference-flow cells for a defined association time, followed by a dissociation phase with running buffer.
-
Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizing the Cross-Reactivity Workflow
A clear workflow is essential for a systematic investigation.
Caption: Workflow for systematic cross-reactivity profiling.
Conclusion and Future Perspectives
This guide provides a roadmap for the comprehensive evaluation of the cross-reactivity of this compound. By employing a tiered approach that combines in silico prediction with rigorous in vitro and cellular assays, researchers can build a detailed selectivity profile for this novel compound. This information is invaluable for predicting potential safety liabilities and for uncovering new therapeutic opportunities. The data generated through these studies will be critical for guiding the future development of this compound as a potential therapeutic agent.
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer. IFTM University. [Link]
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. [Link]
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Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. [Link]
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IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. MDPI. [Link]
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Assessment of allergen cross-reactivity. PMC - PubMed Central - NIH. [Link]
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Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]
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3-CHLOROMETHYL-2,4,6-TRIMETHYLBENZOIC ACID. Organic Preparations and Procedures International. [Link]
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Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]
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Extending ImmunoSpot® Assays' Sensitivity for Detecting Rare Antigen-Specific B Cells to One in a Million—And Possibly Lower. MDPI. [Link]
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Cross-reactivity of mouse monoclonal antibodies produced by in vitro or in vivo immunization. PubMed. [Link]
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Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed. [Link]
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Molecular targeting therapy against promyelocytic leukemia protein using arsenic acids in experimental intracranial medulloblastoma. PubMed. [Link]
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Navigating the Chemical Maze: A Comparative Guide to In Silico Modeling for Predicting Properties of 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and materials science, the ability to predict the properties of novel chemical compounds without synthesizing them is a game-changer. This guide offers a deep dive into the world of in silico modeling, providing a comparative analysis of key computational techniques to forecast the physicochemical and biological properties of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid derivatives. As a senior application scientist, my aim is to equip you not just with protocols, but with the strategic thinking behind applying these powerful predictive tools.
The Strategic Imperative of Predictive Modeling
The journey from a lead compound to a viable drug or functional material is fraught with challenges, high costs, and a significant attrition rate.[1][2][3] Early-stage assessment of a molecule's properties can significantly de-risk this process.[4][5] For our focus molecule, this compound, a versatile intermediate in the synthesis of more complex organic compounds, understanding how structural modifications to its derivatives will impact their behavior is paramount.[6][] In silico methods provide a powerful lens to peer into the future of these molecules, guiding synthetic efforts and prioritizing candidates with the highest potential.[8][9]
This guide will compare and contrast three cornerstone techniques of in silico modeling: Quantitative Structure-Activity Relationship (QSAR) modeling , molecular docking , and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction . We will explore their underlying principles, practical applications, and crucially, their limitations.
A Tale of Two Models: QSAR vs. Molecular Docking
At the heart of predictive modeling lie two distinct yet complementary approaches: ligand-based and structure-based design. QSAR is a prime example of the former, while molecular docking embodies the latter.
Quantitative Structure-Activity Relationship (QSAR): Decoding the Language of Chemical Structure
QSAR modeling is founded on the principle that the biological activity or physicochemical property of a chemical is directly related to its molecular structure.[10] By identifying and quantifying the structural features (descriptors) that influence a particular property, we can build mathematical models to predict that property for unsynthesized compounds.[4][11]
A robust QSAR model is not merely a statistical correlation; it's a hypothesis-generating tool. The process of building a reliable model is a multi-step, iterative process that demands careful consideration at each stage.
Caption: A typical workflow for developing a predictive QSAR model.
-
Descriptor Selection: The choice of molecular descriptors is critical. For our benzoic acid derivatives, we might consider descriptors related to hydrophobicity (LogP), electronic properties (Hammett constants), and steric factors (molar refractivity).[10] The goal is to select descriptors that have a plausible mechanistic link to the property being modeled.
-
Data Splitting: A common pitfall is to overfit a model to the training data. Splitting the data into a training set for model building and a test set for validation is essential to assess the model's predictive power on new, unseen data.[12][13]
-
Validation is Non-Negotiable: A QSAR model is only as good as its validation statistics. Key metrics include the coefficient of determination (R²) for the training set, the cross-validated R² (Q²) for internal validation, and the R² for the external test set.[12][13][14] Rigorous validation ensures the model is not a result of chance correlation.[15][16]
To illustrate the process, let's consider a hypothetical set of this compound derivatives where the chloromethyl group is substituted with different functionalities.
| Derivative | Substituent (R) | Experimental LogP | Predicted LogP (Hypothetical Model) |
| 1 | -CH₂Cl | 3.5 | 3.45 |
| 2 | -CH₂OH | 2.8 | 2.82 |
| 3 | -CH₂OCH₃ | 3.1 | 3.15 |
| 4 | -CH₂CN | 3.0 | 2.98 |
| 5 | -CH₂NH₂ | 2.5 | 2.55 |
This hypothetical model would be built using a training set of similar compounds and then used to predict the LogP of new derivatives.
Molecular Docking: Visualizing the Perfect Fit
Molecular docking is a structure-based approach that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when bound to each other to form a stable complex.[17][18] This is particularly useful in drug discovery for predicting the binding affinity and mode of a small molecule to a biological target.[19]
Caption: A generalized workflow for performing molecular docking simulations.
-
Receptor Structure: The quality of the receptor's 3D structure is paramount. X-ray crystal structures from the Protein Data Bank (PDB) are commonly used. The preparation step, which includes adding hydrogen atoms and assigning charges, is crucial for accurate results.
-
Scoring Functions: Docking programs use scoring functions to estimate the binding affinity. It's important to understand the strengths and weaknesses of the chosen scoring function, as they are approximations of the complex thermodynamics of binding.[20]
-
Validation with Known Binders: A critical step is to validate the docking protocol by redocking a known ligand into its corresponding receptor structure. The ability of the docking program to reproduce the experimentally observed binding pose provides confidence in its predictions for new molecules.
ADMET Prediction: Foreseeing the Fate of a Molecule in the Body
A molecule's journey to becoming a successful drug depends not only on its interaction with the target but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[21] In silico ADMET prediction models, often based on QSAR or machine learning, play a crucial role in flagging potential liabilities early in the drug discovery pipeline.[1][2][4]
Key ADMET Properties and Their In Silico Prediction
| Property | Importance | Common In Silico Method |
| Aqueous Solubility | Affects absorption and formulation. | QSAR, Machine Learning Models |
| Lipophilicity (LogP/LogD) | Influences permeability, distribution, and metabolism. | Fragment-based methods, QSAR |
| Blood-Brain Barrier (BBB) Permeability | Crucial for CNS drugs; undesirable for peripherally acting drugs. | QSAR, Machine Learning Models |
| CYP450 Inhibition/Metabolism | Predicts potential for drug-drug interactions and metabolic stability. | Molecular Docking, Pharmacophore Modeling, QSAR |
| hERG Inhibition | Assesses risk of cardiotoxicity. | QSAR, Pharmacophore Modeling |
| Toxicity (e.g., Mutagenicity) | Identifies potential safety concerns. | Rule-based systems (e.g., DEREK), QSAR |
For our derivatives, we can use a suite of in silico tools to predict their ADMET profiles. For example, we could use a tool like SwissADME or ADMETLab 2.0 to obtain predictions for a range of properties.[22] These predictions can help us prioritize derivatives with a favorable balance of potency and drug-like properties.
Comparison of In Silico Modeling Techniques
| Feature | QSAR | Molecular Docking | ADMET Prediction |
| Underlying Principle | Statistical correlation between structure and property. | Physics-based simulation of ligand-receptor binding. | Often a combination of QSAR, machine learning, and rule-based systems. |
| Requirement | A dataset of compounds with known properties. | A 3D structure of the target receptor. | A large database of compounds with experimental ADMET data. |
| Primary Application | Predicting properties for new compounds in a series, lead optimization. | Predicting binding mode and affinity, virtual screening. | Early-stage filtering of compounds with poor pharmacokinetic or safety profiles. |
| Key Strength | High-throughput prediction for large numbers of molecules. | Provides a visual and mechanistic understanding of binding. | Comprehensive assessment of drug-likeness. |
| Key Limitation | Limited to the chemical space of the training data (applicability domain). | Accuracy is dependent on the quality of the receptor structure and scoring function. | Predictions are often qualitative or categorical and require experimental validation. |
Conclusion: An Integrated Approach for Enhanced Predictability
The true power of in silico modeling lies not in the isolated application of a single technique, but in their integrated use. For the development of this compound derivatives, a synergistic approach is recommended:
-
Start with ADMET Prediction: Screen a virtual library of derivatives to filter out those with predicted ADMET liabilities.
-
Employ Molecular Docking: For derivatives targeting a specific protein, use molecular docking to predict their binding affinity and mode. This can help in designing modifications that enhance binding.
-
Develop a QSAR Model: As experimental data becomes available for a set of synthesized derivatives, build a QSAR model to guide the design of the next generation of compounds with improved properties.
By embracing this multi-faceted in silico approach, researchers can navigate the complexities of chemical design with greater confidence, accelerating the discovery of novel molecules with desired properties. The journey from concept to reality is still a challenging one, but with the aid of computational chemistry, we can illuminate the path forward.[8][9]
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Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. (2020). Molecules, 25(24), 5828. [Link]
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In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia - STM Journals. (2023). International Journal of Cell Biology and Cellular Functions, 01(02), 50-63. [Link]
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Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). Journal of Medicinal Chemistry, 66(20), 14047-14060. [Link]
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The Role of Computational Chemistry in Accelerating Drug Discovery - SteerOn Research. (2025). SteerOn Research. [Link]
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Computation Chemistry Tools | Cambridge MedChem Consulting. (2022). Cambridge MedChem Consulting. [Link]
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Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Journal of Medicinal Chemistry - ACS Publications. (2023). Journal of Medicinal Chemistry. [Link]
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In Silico ADMET Prediction Service - CD ComputaBio. (n.d.). CD ComputaBio. [Link]
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Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids. (2020). BioMed Research International, 2020, 6345429. [Link]
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Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (n.d.). [Link]
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Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - NIH. (2020). Molecules. [Link]
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In Silico methods for ADMET prediction of new molecules | PPTX - Slideshare. (n.d.). [Link]
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In silico models for drug development: tackling the validation challenge - VPH Institute. (2019). VPH Institute. [Link]
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Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids - Journal of Applied Pharmaceutical Science. (2021). Journal of Applied Pharmaceutical Science. [Link]
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ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? (n.d.). [Link]
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Chapter 3: Useful Computational Chemistry Tools for Medicinal Chemistry - Books. (2023). The Handbook of Medicinal Chemistry Principles and Practice. [Link]
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APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW - Neuroquantology. (n.d.). NeuroQuantology. [Link]
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In silico approaches which are used in pharmacy. (2024). Journal of Applied Pharmaceutical Sciences. [Link]
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Applications and Limitations of In Silico Models in Drug Discovery. (n.d.). [Link]
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In silico physicochemical parameter predictions - PubMed. (2013). Molecular Pharmaceutics. [Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (n.d.). Molecules. [Link]
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QSAR Modeling, Docking and Insilico ADMET Studies of Lanosterol Synthase Inhibitors. (n.d.). [Link]
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QSAR Modeling: Where have you been? Where are you going to? - PMC - PubMed Central. (n.d.). Journal of Medicinal Chemistry. [Link]
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Docking-based 3D-QSAR modeling of the inhibitors of IMP metallo-β-lactamase. (2012). Journal of Molecular Modeling. [Link]
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3D-QSAR, molecular docking, molecular dynamics, and ADME/T analysis of marketed and newly designed flavonoids as inhibitors of Bcl-2 family proteins for targeting U-87 glioblastoma - PubMed. (2021). Journal of Cellular Biochemistry. [Link]
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QSAR Modelling of Peptidomimetic Derivatives towards HKU4-CoV 3CL pro Inhibitors against MERS-CoV - MDPI. (2021). Chemistry. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of 3-(chloromethyl)-2,4,6-trimethylbenzoic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of synthetic intermediates is a critical cornerstone of process development, quality control, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid, a key building block in various synthetic pathways. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols to empower you in selecting the optimal analytical strategy for your specific needs.
The Analytical Challenge: Why Precise Quantification Matters
This compound is typically synthesized via chloromethylation of 2,4,6-trimethylbenzoic acid.[1] The reaction mixture is often complex, containing unreacted starting materials, the desired product, and potential byproducts arising from over-chlorination or side reactions. Accurate quantification of the target molecule is paramount for several reasons:
-
Reaction Optimization: Understanding the yield and purity of this compound allows for the fine-tuning of reaction parameters such as temperature, reaction time, and catalyst loading to maximize efficiency and minimize impurity formation.
-
Process Control: In a manufacturing setting, robust analytical methods are essential for monitoring the consistency of the synthetic process, ensuring that each batch meets predefined quality specifications.
-
Impurity Profiling: The identification and quantification of impurities are critical for regulatory submissions and for understanding the potential impact on downstream reactions and the final product's safety and efficacy.
-
Stability Studies: Quantitative analysis is fundamental to assessing the stability of the intermediate under various storage and handling conditions.
This guide will equip you with the knowledge to navigate the analytical landscape and confidently select and implement a method that ensures the integrity of your results.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC, particularly in the reversed-phase mode, is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds like aromatic carboxylic acids.[2]
The Causality Behind Experimental Choices in HPLC Method Development
The development of a robust and reliable HPLC method hinges on a systematic approach to optimizing separation and detection. For this compound, a reversed-phase C18 column is a logical starting point due to the molecule's moderate hydrophobicity. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is a critical parameter. The pH of the aqueous phase is adjusted to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the non-polar stationary phase and improving peak shape. An acidic mobile phase, often containing formic acid or phosphoric acid, is therefore employed.[3] Gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for complex reaction mixtures to ensure the elution of both polar and non-polar components within a reasonable timeframe. UV detection is suitable for this analyte due to the presence of the aromatic ring, which provides a chromophore.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This protocol is designed as a starting point for the development of a stability-indicating method, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and synthesis-related impurities.[4][5][6]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of this HPLC method, a forced degradation study should be performed.[5] This involves subjecting a solution of this compound to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to intentionally generate degradation products. The developed HPLC method should then be able to resolve the main peak from all degradation product peaks, demonstrating its stability-indicating nature.
Caption: Experimental workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes
GC-MS is a highly sensitive and specific technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. However, carboxylic acids like this compound are generally not volatile enough for direct GC analysis and require a derivatization step to increase their volatility.[7][8]
The Rationale for Derivatization in GC-MS
Derivatization in GC involves chemically modifying the analyte to make it more amenable to analysis. For carboxylic acids, the most common approach is esterification, which converts the polar carboxyl group into a less polar and more volatile ester.[9][10] Silylation is another widely used technique where the acidic proton is replaced by a silyl group, such as a trimethylsilyl (TMS) group.[7] This not only increases volatility but also improves thermal stability, preventing degradation in the hot GC inlet. The choice of derivatizing agent depends on the specific analyte and the desired properties of the derivative.
Experimental Protocol: GC-MS Analysis Following Derivatization
This protocol outlines a general procedure for the GC-MS analysis of this compound after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common silylating agent.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the reaction mixture into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Trustworthiness: Ensuring Complete Derivatization
For a GC-MS method to be trustworthy, it is crucial to ensure that the derivatization reaction goes to completion. This can be verified by analyzing the sample at different reaction times and temperatures to confirm that the peak area of the derivatized analyte reaches a plateau. The presence of the underivatized acid in the chromatogram would indicate an incomplete reaction.
Caption: Experimental workflow for GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method
qNMR has emerged as a powerful tool for the quantitative analysis of organic molecules, offering several advantages over chromatographic techniques.[11] It is a primary ratio method, meaning that the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for a calibration curve of the analyte itself.[11]
The Logic of qNMR: Direct Proportionality
In ¹H NMR, the area under a peak is directly proportional to the number of protons giving rise to that signal. By including a certified internal standard of known concentration in the sample, the concentration of the analyte can be determined by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[12][13][14]
Experimental Protocol: qNMR for Absolute Quantification
This protocol describes the use of an internal standard for the absolute quantification of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for quantitative measurements.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same NMR tube. The chosen internal standard should have signals that do not overlap with the analyte signals.[11]
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Ensure complete dissolution of both the sample and the internal standard.
NMR Acquisition Parameters:
| Parameter | Recommended Setting |
| Pulse Program | A simple 90° pulse-acquire sequence |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals of interest |
| Number of Scans (ns) | Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32) |
| Acquisition Time (aq) | Sufficient to ensure good digital resolution |
Data Processing and Quantification:
-
Apply a Fourier transform to the free induction decay (FID).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of the analyte (e.g., the -CH₂Cl protons) and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
IS = Internal Standard
-
Trustworthiness: The Importance of Parameter Optimization
The accuracy of qNMR results is highly dependent on the proper setting of acquisition parameters. The relaxation delay (d1) is particularly critical to ensure that all protons are fully relaxed between pulses, leading to accurate integration. The T₁ relaxation times of both the analyte and the internal standard should be measured to determine the appropriate d1 value.[15]
Caption: Experimental workflow for qNMR analysis.
Comparative Analysis of Methodologies
| Feature | HPLC | GC-MS | qNMR |
| Principle | Differential partitioning between stationary and mobile phases | Separation based on volatility and mass-to-charge ratio | Direct proportionality between signal intensity and number of nuclei |
| Sample Volatility | Not required | Required (derivatization needed) | Not required |
| Sample Preparation | Simple dissolution and filtration | More complex (derivatization required) | Simple dissolution with internal standard |
| Selectivity | Good, can be optimized with method development | Excellent, based on both retention time and mass spectrum | Good, depends on spectral resolution |
| Sensitivity | Good (ng level) | Excellent (pg-fg level) | Moderate (µg-mg level) |
| Quantification | Requires a calibration curve of the analyte | Requires a calibration curve of the derivatized analyte | Primary ratio method (internal standard of known concentration) |
| Throughput | High | Moderate | Low to moderate |
| Instrumentation Cost | Moderate | High | High |
| Key Advantage | Versatility and wide applicability | High sensitivity and specificity | Absolute quantification without a specific analyte standard |
| Key Limitation | Requires analyte-specific reference standard for quantification | Derivatization can be time-consuming and introduce errors | Lower sensitivity compared to chromatographic methods |
Conclusion: Selecting the Right Tool for the Job
The choice of the most appropriate analytical technique for the quantitative analysis of this compound in a reaction mixture depends on the specific requirements of the analysis.
-
For routine in-process control and release testing , a validated HPLC method offers a good balance of speed, accuracy, and cost-effectiveness. Its high throughput makes it ideal for analyzing a large number of samples.
-
When high sensitivity and unequivocal identification of trace-level impurities are required , GC-MS after derivatization is the method of choice. Its superior selectivity provides a high degree of confidence in the results.
-
For the accurate determination of purity and for the certification of reference materials , qNMR is an invaluable tool. Its ability to provide absolute quantification without the need for a specific standard of the analyte makes it a powerful primary method.
Ultimately, a comprehensive understanding of the strengths and limitations of each technique, as detailed in this guide, will enable researchers and drug development professionals to make informed decisions and generate high-quality, reliable data for their critical work.
References
-
ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
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ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. Retrieved from [Link]
- Unknown Author. (n.d.). Acids: Derivatization for GC Analysis.
-
JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]
- Unknown Author. (n.d.). GC Derivatization.
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
- Unknown Author. (2023, May 16).
- LibreTexts. (2023, August 29).
- Unknown Author. (2004, January). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed.
- Unknown Author. (2025, August 6). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column.
- Haider, M. (n.d.). Development and Validation of a Stability Indicating HPLC Method for the Estimation of Butamirate Citrate and Benzoic Acid in Pharmaceutical Products. Longdom Publishing.
- Unknown Author. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Unknown Author. (n.d.).
- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Unknown Author. (2025, August 7). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination.
- Unknown Author. (2025, December 28). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment.
- Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
- Google Patents. (n.d.). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
- Unknown Author. (2025, August 28). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid.
- ChemicalBook. (n.d.). 2,4,6-Trimethylbenzoic acid synthesis.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, field-tested protocol for the safe disposal of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid, moving beyond simple checklists to explain the critical reasoning behind each step.
Waste Characterization: Why This Compound Demands Special Handling
This compound is a halogenated organic compound. Its chemical structure necessitates its classification as a hazardous waste under most regulatory frameworks, including the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1]
The primary drivers for this classification are:
-
Presence of a Halogen (Chlorine): Chlorinated organic compounds are regulated stringently.[2] Improper disposal, such as landfilling, is discouraged because of their potential to persist in the environment and the risk of leaching into groundwater. The preferred disposal method is high-temperature incineration by a licensed facility to ensure complete destruction.[1]
-
Reactivity: The chloromethyl group is reactive towards nucleophiles, a property leveraged in its use as a chemical intermediate but one that also requires careful segregation from incompatible materials during storage.[3]
-
Irritant Properties: While a specific Safety Data Sheet (SDS) for this exact molecule is not available, analogous structures like 3-chlorobenzoic acid are classified as known skin and eye irritants.[4] Therefore, it is imperative to treat this compound as a hazardous irritant.
Under RCRA, waste streams containing chlorinated solvents or similar materials are typically considered hazardous, requiring specialized handling, transport by a certified hauler, and disposal at a licensed treatment and disposal facility.[1]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the waste material for disposal, the immediate priority is personal protection. The potential for skin and eye irritation, coupled with the risk of inhaling fine dust particles, dictates the following minimum PPE requirements.
Mandatory PPE for Handling Waste:
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[4]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: While not typically required for handling small quantities of a crystalline solid in a well-ventilated area, a NIOSH-approved respirator should be used if there is a risk of generating dust.[6] All handling of the solid waste outside of a closed container should ideally occur within a chemical fume hood.[7]
On-Site Waste Containment & Segregation Protocol
Proper containment is the first step in the disposal chain and is crucial for preventing accidental exposure and ensuring regulatory compliance. All laboratories generating hazardous waste must establish a "Satellite Accumulation Area" (SAA).[8][9] This is a designated location at or near the point of waste generation and under the control of laboratory personnel.[7]
Step-by-Step Containment Procedure:
-
Select a Compatible Container:
-
Collect the Waste:
-
Carefully transfer the solid this compound waste into the designated container. This includes any contaminated items such as weighing paper or disposable spatulas.
-
Causality: The primary goal is to minimize the generation of dust.[4] If transferring significant quantities, perform the task inside a chemical fume hood.
-
-
Label the Container Immediately:
-
Attach a completed hazardous waste tag to the container before adding the first drop of waste.[10] The label must be fully visible.[8]
-
Do not use abbreviations or chemical formulas. Write out the full chemical name: "this compound".[10]
-
If it is a mixed waste, list all components and their approximate percentages.[8]
-
-
Store the Container:
-
Keep the waste container tightly closed at all times, except when adding waste.[8]
-
Store the container in your designated SAA.
-
Segregate from Incompatibles: Store this waste away from strong oxidizing agents. Segregation ensures that accidental mixing does not cause a violent or dangerous reaction.
-
| Parameter | Requirement | Rationale |
| Container Type | Chemically compatible (HDPE, Glass) with a secure screw-top lid.[10] | Prevents leakage, degradation of the container, and environmental release. |
| Condition | Clean, dry, and in good physical condition (no cracks).[8] | Ensures the integrity of the containment. |
| Labeling | Affixed EHS-provided "Hazardous Waste" tag.[9][10] | Communicates hazards and contents for safe handling and regulatory compliance. |
| Content ID | Full chemical name(s) and percentages. No abbreviations.[10] | Ensures accurate identification for the disposal vendor and emergency responders. |
| Storage Location | Designated Satellite Accumulation Area (SAA) near the point of generation.[8] | Maintains control and minimizes the distance hazardous waste is transported within the lab. |
| Storage Practice | Container must be kept closed. Segregate from incompatible materials.[8] | Prevents the release of vapors and avoids dangerous chemical reactions. |
The Disposal Workflow: From Lab Bench to Final Disposition
The disposal of hazardous waste is a cradle-to-grave responsibility.[9] This means the waste must be tracked from its point of generation until its ultimate destruction. The following workflow, coordinated through your institution's Environmental Health and Safety (EHS) office, ensures this process is handled safely and compliantly.
Procedural Steps:
-
Accumulate Waste: Collect waste in the properly labeled container within your SAA. A partially filled container may remain in the SAA for up to one year.[8]
-
Request Pickup: Once the container is full (leaving at least one inch of headspace for expansion), or within three days of it becoming full, submit a chemical waste pickup request to your EHS office.[8][10] Do not move the waste to another SAA.[9]
-
EHS Collection: Your institution's EHS department will arrange for the collection of the waste from your laboratory. They will verify the container and label are compliant before removal. Leaking or improperly labeled containers will not be accepted.[10]
-
Final Disposition: The EHS office consolidates waste and transfers it to a licensed hazardous waste broker or hauler.[11] Given its chemical nature, this compound will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration, which is the preferred disposal method for chlorinated waste.[1]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the lab and contact your institution's emergency number.
-
Control and Contain: If the spill is small and you are trained to handle it, ensure proper ventilation and wear your full PPE. Prevent the spilled solid from entering drains.[4]
-
Clean Up: Carefully sweep or scoop the solid material into a designated waste container.[6] Avoid any actions that would generate dust.[4]
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Label the spill cleanup materials as "Hazardous Waste," listing this compound as the contaminant, and request a pickup from EHS.
Summary of Regulatory Compliance
Compliance with EPA regulations is mandatory. Laboratories are categorized based on the quantity of hazardous waste they generate per month. These categories determine the on-site accumulation limits.[9]
| Generator Category | Monthly Hazardous Waste Generation | On-Site Accumulation Limit | Storage Time Limit |
| Large Quantity Generator (LQG) | > 1,000 kg (2,200 lbs) | No quantity limit | Up to 90 days |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) but < 1,000 kg | < 6,000 kg (13,200 lbs) | Up to 180 days |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | < 1,000 kg (2,200 lbs) | No time limit |
This table is a summary based on federal regulations. State regulations may be more stringent. It is the responsibility of the Principal Investigator and the institution to know their generator status and comply accordingly.[7][9]
References
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PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use?
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Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
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How to Dispose of Chemical Waste | Environmental Health and Safety - University of Tennessee, Knoxville.
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Laboratory Environmental Sample Disposal Information Document - U.S. Environmental Protection Agency.
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Managing Hazardous Chemical Waste in the Lab - Lab Manager.
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Safety Data Sheet for 2,4,6-Trimethylbenzoic acid - Thermo Fisher Scientific.
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Hazardous Chemical Compounds & Hazardous Waste - Indiana Department of Environmental Management.
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How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
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State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests - U.S. Environmental Protection Agency.
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Safety Data Sheet for 3-Chlorobenzoic acid - Sigma-Aldrich.
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Safety Data Sheet for 2,4,6-Trimethylbenzoic acid - CymitQuimica.
-
EPA Hazardous Waste Codes - University of Georgia Environmental Safety Division.
-
Safety Data Sheet for 3-Chlorobenzoic acid - Carl ROTH.
-
This compound - Smolecule.
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Safety Data Sheet for 2-Methyl-3-(trifluoromethyl)benzoic acid - Santa Cruz Biotechnology.
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Hazardous Waste Management Procedures - Keene State College.
-
Safety Data Sheet for 4-Chloro-3-(trifluoromethyl)benzoic Acid - TCI Chemicals.
-
Safety Data Sheet for m-Chlorobenzoic Acid - National Institute of Standards and Technology.
-
Safety Data Sheet for 3-Chlorobenzoic acid - Fisher Scientific.
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Navigating the Safe Handling of 3-(Chloromethyl)-2,4,6-trimethylbenzoic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, this guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 3-(Chloromethyl)-2,4,6-trimethylbenzoic acid. Recognizing the unique chemical properties of this compound, this document moves beyond a generic template to offer a direct, causal explanation behind each safety recommendation, ensuring a thorough understanding of the potential hazards and the means to mitigate them effectively.
Understanding the Hazard Profile: A Tale of Two Functional Groups
-
The Benzoic Acid Moiety: As a carboxylic acid, this part of the molecule imparts corrosive properties. Solid organic acids and their dusts can react with moisture on the skin or in the respiratory tract, leading to irritation and potential chemical burns.[1] General safe handling practices for benzoic acid include working in well-ventilated areas, avoiding dust inhalation, and preventing contact with skin and eyes.[2][3]
-
The Benzylic Chloride Group: This functional group presents a more significant hazard. Benzylic chlorides are known to be potent lachrymators (tear-inducing agents) and are often corrosive to the skin and eyes.[4][5][6] Furthermore, some compounds in this class are considered probable human carcinogens.[4] Inhalation can cause severe irritation to the respiratory tract, potentially leading to pulmonary edema in cases of high exposure.[4][5][6]
Given this dual nature, this compound should be treated as a corrosive solid with potential carcinogenic and lachrymatory properties.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield.[1][7][8] | The lachrymatory and corrosive nature of the benzylic chloride group necessitates robust protection against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9][10] | To prevent skin contact with the corrosive solid. It is crucial to inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A lab coat worn over personal clothing. A chemical-resistant apron is recommended for larger quantities.[7][9] | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases may be necessary if engineering controls cannot maintain exposure below acceptable limits or during spill cleanup.[8] | To prevent inhalation of dust and potential vapors, especially given the respiratory irritant and potential carcinogenic properties. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2][11] The container should be kept tightly closed to prevent the absorption of moisture.[2] Store below eye level and in a secondary container to contain any potential leaks.[9]
Handling and Use
-
Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Dispensing: When weighing and transferring the solid, do so carefully to avoid generating dust.[3][11] Use appropriate tools and clean them thoroughly after use.
-
Solution Preparation: If dissolving the compound, always add the solid to the solvent slowly. Be aware that mixing corrosive materials with water can generate heat.[8]
Waste Disposal
The disposal of chlorinated organic compounds requires special consideration due to the potential for the formation of hazardous byproducts upon combustion.[12]
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Disposal Method: The primary recommended method for the disposal of chlorinated organic waste is incineration in a facility equipped with appropriate scrubbers to neutralize the resulting hydrogen chloride gas.[13] Do not dispose of this chemical down the drain or in regular trash.[14] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Emergency Procedures: A Step-by-Step Response Plan
Immediate and correct action is crucial in the event of an exposure or spill.
Personnel Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[15] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15] |
Spill Response Workflow
The following diagram outlines the logical flow for responding to a chemical spill of this compound.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards, derived from its chemical structure. By implementing the robust PPE, operational, and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive and informed approach to laboratory safety is not merely a procedural requirement but a cornerstone of scientific integrity and professional responsibility.
References
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New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
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DENIOS Inc. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
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Hooker Chemical Corporation. (1969). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]
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SDS Management Software. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | UK. Retrieved from [Link]
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ACS Publications. (2023, April 4). Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. Retrieved from [Link]
- Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
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VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]
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University of Georgia Office of Research. (n.d.). Corrosives. Retrieved from [Link]
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Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]
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GOV.UK. (2025, January 31). Benzyl chloride: general information. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
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International Chemical Safety Cards. (n.d.). ICSC 0016 - BENZYL CHLORIDE. Retrieved from [Link]
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NEDT. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products. Retrieved from [Link]
-
DENIOS Inc. (n.d.). Corrosive Substances: Handling & Safety in Businesses. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
